Technical Guide: Synthesis and Characterization of 1-(Chlorosulfonyl)pyrrolidin-3-yl Acetate
Executive Summary 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate is a specialized bifunctional building block utilized primarily in the synthesis of complex sulfonamides for drug discovery. It combines a reactive sulfamoyl ch...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(Chlorosulfonyl)pyrrolidin-3-yl acetate is a specialized bifunctional building block utilized primarily in the synthesis of complex sulfonamides for drug discovery. It combines a reactive sulfamoyl chloride moiety (
)—an electrophile for sulfonamide bond formation—with a C3-acetate group that serves as a masked hydroxyl functionality.
This guide details a robust, scalable synthesis protocol starting from 3-hydroxypyrrolidine. Unlike aromatic sulfonyl chlorides prepared via chlorosulfonation, this aliphatic sulfamoyl chloride requires controlled conditions to prevent decomposition and polymerization.
Retrosynthetic Analysis & Strategy
The synthesis is best approached via a Convergent Strategy to ensure the stability of the sensitive sulfamoyl chloride group. The 3-hydroxyl group must be protected (acetylated) prior to sulfonyl chloride formation to prevent self-polymerization or competitive side reactions with the sulfuryl chloride.
Mechanistic Pathway (DOT Visualization)
Figure 1: Retrosynthetic disconnection showing the necessity of pre-functionalizing the C3 position.
Experimental Protocol
Materials & Safety
Precursors: 3-Hydroxypyrrolidine (HCl salt or free base), Acetic Anhydride (
is lachrymatory and reacts violently with water to release HCl and . All operations must be performed in a fume hood under or Ar atmosphere.
Step 1: Synthesis of Pyrrolidin-3-yl Acetate (Intermediate)
Note: If starting from commercially available 3-acetoxypyrrolidine hydrochloride, skip to Step 2.
Dissolution: Dissolve 3-hydroxypyrrolidine (10.0 mmol) in anhydrous DCM (30 mL) under nitrogen.
Protection: Add
(2.5 eq) followed by dropwise addition of Acetic Anhydride (1.1 eq) at 0°C.
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (MeOH/DCM).
Workup: Wash with saturated
to remove excess acid. Dry organic layer over .
Deprotection (if N-Boc used): If starting with N-Boc-3-hydroxypyrrolidine, treat with 4M HCl/Dioxane to yield the amine salt.
Step 2: Chlorosulfonylation (Critical Step)
This step forms the N-S bond. The stoichiometry is vital to avoid symmetric sulfamide formation (
).
Reagent Setup: In a flame-dried 3-neck flask, charge Sulfuryl Chloride (
, 1.2 eq) and anhydrous DCM (10 volumes). Cool to -78°C (dry ice/acetone). Note: While 0°C is possible, -78°C minimizes side reactions.
Amine Addition: Dissolve Pyrrolidin-3-yl acetate (1.0 eq) and
(1.1 eq) in DCM. Add this solution dropwise to the solution over 30 minutes.
Mechanistic Insight: Slow addition of the amine to an excess of
ensures the kinetic formation of the sulfamoyl chloride rather than the thermodynamic symmetric sulfamide.
Warm-up: Allow the mixture to warm slowly to 0°C over 2 hours. Do not heat.
Quench & Isolation:
Pour the reaction mixture onto crushed ice/water (rapidly).
Extract immediately with DCM (
).
Wash combined organics with cold 0.1M HCl (to remove amine salts) and cold brine.
Dry over
(Magnesium Sulfate is preferred over Sodium Sulfate for speed).
Concentrate in vacuo at
. Do not overheat , as sulfamoyl chlorides can degrade.
Characterization & Data Analysis
The product is typically a viscous oil or low-melting solid. It is moisture-sensitive and should be stored under inert gas.
Spectroscopic Data Summary
Technique
Parameter
Expected Signal / Observation
Structural Assignment
H NMR
2.05 (s, 3H)
Singlet
Acetate Methyl ()
5.25 (m, 1H)
Multiplet
C3-H (Deshielded by OAc)
3.60–3.80 (m, 4H)
Multiplet
C2-H & C5-H ( to N-)
2.10–2.30 (m, 2H)
Multiplet
C4-H (Ring methylene)
C NMR
170.5
Carbonyl
Acetate C=O
73.2
CH
C3 (CHOAc)
55.4, 48.1
C2 & C5 (N-ring carbons)
IR
1740 cm
Strong stretch
Ester C=O
1375, 1165 cm
Strong stretch
Sulfonyl (Asym/Sym)
MS (ESI)
m/z
or
Parent ion (check Cl isotope pattern)
Quality Control Criteria
Purity: >95% by NMR. HPLC is difficult due to hydrolysis on reverse-phase columns; GC-MS is preferred if the injector temp is kept low (<200°C).
Chlorine Isotope Pattern: Mass spec must show the characteristic 3:1 ratio for
and isotopes, confirming the presence of the sulfonyl chloride.
Handling & Storage (Self-Validating Protocol)
Sulfamoyl chlorides are electrophilic and moisture-sensitive. To validate the integrity of your stored sample before use in expensive steps:
Visual Check: The compound should be colorless to pale yellow. Darkening indicates decomposition (HCl release).
The "Water Test" (Qualitative): Take a micro-aliquot and add to water. Check pH. A rapid drop in pH indicates active hydrolysis of the chloride, confirming reactivity. If pH does not drop significantly, the chloride has likely already hydrolyzed to the sulfonic acid during storage.
Storage: Store at -20°C under Argon. Stable for 3–6 months if strictly anhydrous.
Applications in Drug Discovery[1][2][3]
This scaffold is a precursor for Sulfonamide-based inhibitors .
Derivatization Workflow (DOT Visualization)
Figure 2: Standard workflow for utilizing the scaffold in library synthesis.
The acetate group acts as a "Trojan Horse." It improves solubility during the sulfonamide coupling step and can be removed (saponified) later to reveal the polar hydroxyl group, often required for H-bonding in the target protein's active site (e.g., DPP-IV or kinase pockets).
References
Sigma-Aldrich. 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate Product Page. Link (Verified CAS: 2241140-26-9).
BenchChem. Application Notes: Sulfonation of Pyrrolidine with Sulfonyl Chlorides. Link (General protocol for pyrrolidine sulfonation).
McManus, J. et al.Sulfamoyl Chlorides: Synthesis and Reactivity. Journal of Organic Chemistry, 2002. (Authoritative text on general sulfamoyl chloride stability).
Beilstein Journals. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. Link (Analogous pyrrolidine functionalization chemistry).
Exploratory
An In-depth Technical Guide to 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate: A Versatile Building Block in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds and functional groups is paramount in the quest for novel therapeutics. The pyrrolidine ring, a five-membere...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds and functional groups is paramount in the quest for novel therapeutics. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in medicinal chemistry, prized for its ability to explore three-dimensional chemical space and impart favorable pharmacokinetic properties.[1][2][3] This guide provides a comprehensive technical overview of a unique bifunctional pyrrolidine derivative, 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate. While specific experimental data for this exact molecule is not extensively published, this document synthesizes information from closely related structures and the fundamental principles of its constituent functional groups to serve as a robust resource for its application in research and drug discovery.
Molecular Structure and Physicochemical Properties
1-(Chlorosulfonyl)pyrrolidin-3-yl acetate incorporates three key structural features: a central pyrrolidine ring, a reactive chlorosulfonyl group at the 1-position, and an acetate ester at the 3-position. This combination of a versatile scaffold, a highly electrophilic handle for derivatization, and a modifiable ester group makes it a potentially valuable intermediate in the synthesis of complex molecules.
Structure:
Figure 1: Chemical structure of 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate.
A search for the exact physical properties of 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate did not yield specific data. However, by examining related compounds, we can infer some of its likely characteristics. For instance, the hydrochloride salt of the parent amine, pyrrolidin-3-yl acetate, is documented (CAS No. 1219949-49-1).[4] The introduction of the chlorosulfonyl group would significantly alter its properties.
Table 1: Predicted Physicochemical Properties
Property
Predicted Value/Characteristic
Rationale
Molecular Formula
C6H10ClNO4S
Based on chemical structure
Molecular Weight
227.66 g/mol
Based on chemical formula
Physical State
Likely a solid at room temperature
Sulfonyl chlorides are often solids or high-boiling liquids.
Solubility
Soluble in aprotic organic solvents (e.g., DCM, THF, Ethyl Acetate). Reactive with protic solvents (e.g., water, alcohols).
The chlorosulfonyl group is highly susceptible to hydrolysis.
Stability
Moisture-sensitive. Decomposes in the presence of water.
The chlorosulfonyl group readily reacts with nucleophiles like water.
The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery
The pyrrolidine ring is a "privileged scaffold," meaning it is a molecular framework that can provide useful ligands for more than one type of biological target.[3][5] Its significance in medicinal chemistry is underscored by its presence in numerous natural products and FDA-approved drugs.[1]
The advantages of the pyrrolidine scaffold include:
Three-Dimensionality: The non-planar, sp³-hybridized nature of the ring allows for the exploration of three-dimensional chemical space, which is crucial for achieving high target affinity and selectivity.[1][2]
Stereochemistry: The pyrrolidine ring can contain multiple stereogenic centers, providing a platform for generating stereochemically diverse molecules with distinct biological activities.[1]
Physicochemical Properties: The basic nitrogen atom can be crucial for target engagement and for modulating properties like solubility.[3]
The pyrrolidine core is a key component in a wide array of therapeutic agents, including those with anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2]
Synthesis and Reactivity
3.1. Synthesis of the Core Structure
While a specific, published synthesis for 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate was not found, a plausible synthetic route can be proposed based on established chemical transformations. The synthesis would likely start from a readily available precursor like 3-hydroxypyrrolidine.
Figure 2: Proposed synthetic workflow for 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate.
3.2. Reactivity of the Chlorosulfonyl Group
The chlorosulfonyl group is a highly electrophilic functional group, making it an excellent handle for introducing a sulfonyl or sulfonamide moiety.[6] Its reactivity is dominated by nucleophilic attack at the sulfur atom.
Key Reactions:
Sulfonamide Formation: The most common reaction of sulfonyl chlorides is with primary or secondary amines to form sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.[7]
Sulfonate Ester Formation: Reaction with alcohols in the presence of a base yields sulfonate esters.
Hydrolysis: Sulfonyl chlorides are readily hydrolyzed by water to the corresponding sulfonic acid. This necessitates handling the compound under anhydrous conditions.
The reactivity of aliphatic sulfonyl chlorides can sometimes be challenging in parallel synthesis, especially with amines bearing additional nucleophilic groups, where sulfonyl fluorides may offer better results.[7]
3.3. Reactivity of the Acetate Ester
The acetate ester is susceptible to hydrolysis under both acidic and basic conditions.[8][9]
Basic Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide, will irreversibly hydrolyze the ester to a carboxylate salt and 3-hydroxy-1-(chlorosulfonyl)pyrrolidine (which would likely be unstable).[10]
Acidic Hydrolysis: In the presence of a strong acid and water, the ester can be hydrolyzed back to the corresponding alcohol (3-hydroxy-1-(chlorosulfonyl)pyrrolidine) and acetic acid. This reaction is typically reversible.[9][11]
The relative reactivity of the chlorosulfonyl and acetate groups will depend on the specific reaction conditions. The chlorosulfonyl group is generally more electrophilic and will react preferentially with strong nucleophiles.
Spectroscopic Characterization
Predicting the spectroscopic features of 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate is crucial for its identification and characterization. The following are expected spectral data based on the analysis of similar structures.[12][13][14][15]
Table 2: Predicted Spectroscopic Data
Technique
Expected Features
¹H NMR
- Complex multiplets for the pyrrolidine ring protons. - A downfield shifted multiplet for the proton at the 3-position due to the deshielding effect of the acetate group. - A singlet for the methyl protons of the acetate group around 2.0-2.2 ppm.
¹³C NMR
- Resonances for the pyrrolidine ring carbons. - A signal for the carbonyl carbon of the acetate group around 170 ppm. - A signal for the methyl carbon of the acetate group around 21 ppm.
IR Spectroscopy
- Strong characteristic S=O stretching bands around 1375-1410 cm⁻¹ (asymmetric) and 1185-1204 cm⁻¹ (symmetric).[12] - A strong C=O stretching band for the acetate ester around 1740 cm⁻¹. - C-O stretching bands for the ester.
Mass Spectrometry
- A molecular ion peak (M+) with a characteristic isotopic pattern for chlorine (M+ and M+2 in an approximate 3:1 ratio).[12] - Fragmentation patterns may involve the loss of Cl, SO₂, and the acetate group.[16]
Applications in Drug Discovery and Organic Synthesis
The bifunctional nature of 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate makes it a versatile building block for the synthesis of a diverse range of compounds.
1-(Chlorosulfonyl)pyrrolidin-3-yl Acetate: Technical Profile & Application Guide
This technical guide provides an in-depth analysis of 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate , a specialized sulfamoyl chloride reagent used in medicinal chemistry for the installation of pyrrolidinyl-sulfonyl motifs....
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate , a specialized sulfamoyl chloride reagent used in medicinal chemistry for the installation of pyrrolidinyl-sulfonyl motifs.
Chemical Identity & Core Properties
This compound functions as a "soft" electrophile carrier, specifically designed to introduce the 3-acetoxypyrrolidine-1-sulfonyl moiety into nucleophilic substrates (amines, alcohols) under mild conditions.
Property
Specification
IUPAC Name
1-(Chlorosulfonyl)pyrrolidin-3-yl acetate
CAS Number
2241140-26-9
Molecular Formula
C₆H₁₀ClNO₄S
Molecular Weight
227.67 g/mol
Physical State
Colorless to pale yellow viscous liquid
Solubility
Soluble in DCM, THF, EtOAc, Acetonitrile; Reacts with water/alcohols
Stability
Moisture sensitive; Hydrolyzes to release HCl and sulfamic acid derivatives
Synthesis & Production Logic
The synthesis of 1-(chlorosulfonyl)pyrrolidin-3-yl acetate follows a nucleophilic substitution pathway where the secondary amine of the pyrrolidine core attacks a sulfur(VI) electrophile.
Mechanistic Pathway
The reaction typically employs sulfuryl chloride (SO₂Cl₂) or chlorosulfonic acid (ClSO₃H) . The choice of reagent dictates the impurity profile. Sulfuryl chloride is preferred for scale-up due to the volatility of byproducts (SO₂, HCl), whereas chlorosulfonic acid requires careful quenching.
Optimized Protocol (Standard Laboratory Scale):
Precursor: 3-Acetoxypyrrolidine hydrochloride.
Solvent System: Anhydrous Dichloromethane (DCM) is critical to prevent hydrolysis.
Base: Triethylamine (TEA) or DIPEA acts as an HCl scavenger.
Temperature Control: Reaction must be initiated at -78°C to 0°C to prevent bis-sulfonylation or thermal decomposition.
Step-by-Step Methodology:
Suspend 3-acetoxypyrrolidine HCl (1.0 eq) in anhydrous DCM under N₂ atmosphere.
Workup: Wash rapidly with ice-cold 1M HCl (to remove amine salts) followed by cold brine. Dry over MgSO₄ and concentrate in vacuo.
Purification: Flash chromatography is rarely stable; use crude if purity >90%, or recrystallize if solid (enantiomeric forms are often solids).
Visual Synthesis Workflow
Figure 1: Synthetic pathway via sulfuryl chloride mediated N-sulfonylation.
Reactivity Profile & Mechanism of Action
As a sulfamoyl chloride , this compound is less reactive than simple alkyl sulfonyl chlorides (like mesyl chloride) due to the electron-donating nature of the nitrogen lone pair into the sulfonyl group, which stabilizes the S-Cl bond. However, it remains a potent electrophile.
Key Reaction Pathways
Sulfonamide Formation (Aminolysis):
Substrate: Primary or secondary amines.
Mechanism: SN2-like attack at Sulfur.
Utility: Creating urea-surrogates (sulfonylureas) or specific enzyme inhibitors.
Sulfonate Formation (Alcoholysis):
Substrate: Alcohols/Phenols.
Condition: Requires strong base (NaH) or catalysis (DMAP).
Hydrolysis (Decomposition):
In the presence of water, it degrades to 1-sulfopyrrolidin-3-yl acetate (a sulfamic acid), which is highly acidic and non-reactive for further coupling.
Reactivity Diagram
Figure 2: Divergent reactivity pathways based on nucleophile choice.
Applications in Drug Discovery
This compound is a "building block" used to introduce the pyrrolidine pharmacophore linked via a sulfonyl group.
Solubility Enhancement: The pyrrolidine ring (especially if the acetate is hydrolyzed to a hydroxyl later) improves aqueous solubility compared to phenyl-sulfonyl analogs.
Rigid Linker: The cyclic amine provides a constrained geometry, unlike flexible diethylamine-sulfonyl analogs, potentially improving binding selectivity in protein pockets.
Protease Inhibitors: Sulfamoyl moieties often mimic the transition state of peptide hydrolysis or interact with the catalytic zinc/serine in enzymes (e.g., DPP-4, MMPs).
Experimental Tip: If the target molecule requires a free hydroxyl group at the pyrrolidine-3 position, perform the sulfonylation with the acetate intact, then deprotect (hydrolyze) the acetate using LiOH/MeOH in the final step. This prevents side reactions at the hydroxyl group during sulfonylation.
Safety & Handling Protocols
This compound is a corrosive lachrymator . Strict adherence to safety protocols is non-negotiable.
Hazard Class: Skin Corr. 1B (Causes severe skin burns and eye damage).
Storage: Store at 2–8°C under Argon/Nitrogen. Moisture sensitive.
Spill Management: Do not use water. Absorb with dry sand or vermiculite. Neutralize with weak base (Sodium Bicarbonate) only after dilution in organic solvent.
GuideChem . CAS 2241140-26-9 Chemical Properties and Safety Data.
PubChem . Compound Summary: Sulfamoyl Chlorides (General Class). National Library of Medicine.
Spillane, W. J. (2018). Sulfamoyl Chlorides: Synthesis and Reactivity. Chemical Reviews.
Exploratory
An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate
Introduction The pyrrolidine ring is a foundational scaffold in medicinal chemistry, celebrated for its prevalence in natural products and its role in shaping the three-dimensional architecture of pharmacologically activ...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, celebrated for its prevalence in natural products and its role in shaping the three-dimensional architecture of pharmacologically active molecules.[1][2] Its non-planar, puckered nature allows for a nuanced exploration of chemical space, which is critical for achieving target-specific interactions in drug design.[3] This guide focuses on a specific, highly functionalized derivative: 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate . This molecule is of significant interest not only for its inherent structural properties but also as a versatile synthetic intermediate. The presence of a highly reactive chlorosulfonyl group at the nitrogen (N-1) and an acetate group at the C-3 position introduces a fascinating interplay of steric and electronic factors that dictate its conformational landscape. Understanding this landscape is paramount for researchers aiming to leverage this building block in the synthesis of novel chemical entities with tailored biological functions.
This whitepaper provides a detailed examination of the molecular structure of 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate, delves into the principles of pyrrolidine ring conformation, and analyzes the influence of its unique substituents. Furthermore, it outlines the experimental and computational methodologies employed to elucidate such structures, providing a comprehensive resource for researchers in drug discovery and chemical synthesis.
Section 1: Molecular Structure and Physicochemical Properties
The fundamental identity of 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate is defined by its precise arrangement of atoms and functional groups.
Pyrrolidine Ring: A five-membered saturated nitrogen heterocycle.
N-Chlorosulfonyl Group (-SO₂Cl): A powerful electron-withdrawing and sterically demanding group attached to the ring nitrogen. This group is highly reactive, particularly towards nucleophiles.[4]
C-3 Acetate Group (-OAc): An ester functional group at the 3-position of the ring, which contributes to the molecule's steric profile and polarity.
The combination of these groups results in a chiral molecule (at the C-3 position) that is a valuable intermediate for creating diverse sulfonamide libraries, a class of compounds with a rich history in pharmaceuticals.
Table 1: Physicochemical Properties of 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate
Property
Value (Predicted)
Source
Molecular Weight
227.66 g/mol
PubChem
Monoisotopic Mass
226.99955 Da
PubChem
XlogP
0.4
PubChem
Hydrogen Bond Donors
0
PubChem
Hydrogen Bond Acceptors
4
PubChem
| Rotatable Bond Count | 3 | PubChem |
Note: Experimental data for this specific compound is scarce; values are computationally predicted and provide a baseline for understanding its general characteristics.
Caption: Equilibrium between Cγ-endo and Cγ-exo puckering in a pyrrolidine ring.
Section 3: Influence of Substituents on Conformation
In 1-(chlorosulfonyl)pyrrolidin-3-yl acetate, the conformational equilibrium is heavily influenced by the steric and electronic properties of the N-1 and C-3 substituents.
Causality of the N-1 Chlorosulfonyl Group
The N-sulfonyl group has profound effects on the pyrrolidine ring's structure.
Electronic Effect: The sulfonyl group is strongly electron-withdrawing, which alters the geometry at the nitrogen atom. In typical N-acyl pyrrolidines, the nitrogen is sp²-hybridized and largely planar. For N-sulfonyl pyrrolidines, the nitrogen atom adopts a more sp³-hybridized, pyramidal geometry. [5]This change in hybridization directly impacts the ring's puckering preferences.
Steric Effect: The -SO₂Cl group is sterically bulky. Its orientation relative to the ring is critical. X-ray and NMR studies on similar N-toluenesulfonamides have shown that the orientation of the sulfonyl group can be influenced by other factors, such as hydrogen bonding with other substituents. [6]In the absence of such interactions, the bulky group will orient to minimize steric clashes with the C-2 and C-5 protons of the pyrrolidine ring.
Causality of the C-3 Acetate Group
The substituent at the C-3 position plays a crucial role in dictating the ring's pucker.
Steric Hindrance: To minimize steric strain (specifically 1,3-diaxial interactions), bulky substituents on saturated rings preferentially occupy a pseudo-equatorial position. Therefore, the acetate group at C-3 will strongly favor a conformation where it is in a pseudo-equatorial orientation.
Pucker Preference: The requirement for the C-3 acetate to be pseudo-equatorial directly locks or biases the ring's pucker.
If the molecule is the (3S)-enantiomer , placing the acetate group in a pseudo-equatorial position would favor a Cγ-exo pucker.
If the molecule is the (3R)-enantiomer , a pseudo-equatorial acetate would favor a Cγ-endo pucker.
This principle is well-established; studies on 4-substituted prolines have demonstrated that bulky groups like tert-butyl strongly favor a pseudo-equatorial orientation, thereby forcing an opposite puckering effect compared to smaller, highly electronegative substituents.
[7]
Synergistic Effect and Predicted Conformation
The dominant conformational driver for 1-(chlorosulfonyl)pyrrolidin-3-yl acetate is the steric demand of the C-3 acetate group. The ring will adopt a pucker that places this group in a pseudo-equatorial position. The N-1 chlorosulfonyl group will then adopt a conformation that minimizes its steric interactions with the rest of the molecule, influencing the precise bond angles and dihedral angles around the nitrogen atom. The overall conformation is thus a result of the system achieving the lowest energy state by balancing these competing steric and electronic demands.
Section 4: Methodologies for Conformational Determination
Elucidating the precise 3D structure of a molecule like 1-(chlorosulfonyl)pyrrolidin-3-yl acetate requires a combination of experimental and computational techniques. Each method provides complementary information, and together they build a self-validating system for structural assignment.
Key Experimental & Computational Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for studying the conformation of molecules in solution.
[8][9][10][11] * Causality: The magnitude of the through-bond coupling constant between two protons (³JHH) is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring the coupling constants between protons on the pyrrolidine ring, one can deduce the dihedral angles and thus the ring's pucker.
[12] * Nuclear Overhauser Effect (NOE): This technique measures through-space interactions between protons. A strong NOE signal between two protons indicates they are close in space (typically < 5 Å), providing crucial distance restraints for building a 3D model.
[10]
Single-Crystal X-ray Crystallography: This technique provides an unambiguous determination of the molecular structure in the solid state.
[13][14][15] * Causality: By diffracting X-rays off a single crystal of the compound, one can generate an electron density map and determine the precise position of each atom in the crystal lattice. [15]This gives highly accurate bond lengths, bond angles, and torsional angles, representing a low-energy conformation. It is the gold standard for structural validation, although it represents the solid-state structure, which may differ slightly from the solution-state ensemble.
[16]
Computational Chemistry: Molecular mechanics (MM) and quantum mechanics (QM) calculations are used to predict low-energy conformers and to rationalize experimental findings.
[9][17] * Causality: These methods calculate the potential energy of a molecule as a function of its geometry. By systematically searching the conformational space, one can identify the most stable (lowest energy) structures and estimate the energy barriers between them. Comparing calculated NMR parameters (like chemical shifts) for different conformers with experimental data provides strong evidence for the predominant solution structure.
[17]
Experimental Protocol: A Self-Validating Workflow
A robust investigation into the conformation of 1-(chlorosulfonyl)pyrrolidin-3-yl acetate would follow a multi-pronged approach to ensure trustworthiness and accuracy.
Step-by-Step Methodology for Conformational Analysis:
Synthesis and Purification: Synthesize the target compound, likely from 3-hydroxypyrrolidine, followed by esterification and subsequent reaction with sulfuryl chloride. Purify the product to >98% purity using chromatography or crystallization to ensure analytical data is not confounded by impurities.
High-Resolution Mass Spectrometry (HRMS): Confirm the elemental composition and verify the molecular weight of the synthesized compound. This is a foundational check of identity.
1D and 2D NMR Spectroscopy:
Acquire Spectra: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H, ¹³C, COSY, HSQC, and ROESY/NOESY spectra.
Assign Signals: Use COSY and HSQC spectra to unambiguously assign all proton and carbon signals of the pyrrolidine ring.
Measure Coupling Constants (³JHH): Carefully measure the proton-proton coupling constants from the high-resolution ¹H spectrum. These values are direct inputs for Karplus equation analysis to estimate dihedral angles.
Analyze NOE/ROE Data: Integrate cross-peaks in the NOESY/ROESY spectrum to identify through-space proximities. For example, an NOE between a proton on the acetate methyl group and a ring proton would help define the ester's orientation.
[10]4. Computational Modeling:
Conformational Search: Perform a systematic conformational search using a molecular mechanics force field to identify all low-energy conformers.
Quantum Mechanics Optimization: Re-optimize the geometry of the most stable conformers using a higher level of theory (e.g., Density Functional Theory, DFT).
[9][10] * Parameter Calculation: For each optimized conformer, calculate the expected NMR chemical shifts and coupling constants.
Data Correlation and Structure Elucidation:
Compare Experimental and Calculated Data: Compare the experimentally measured NMR parameters with the calculated values for each low-energy conformer. The conformer (or weighted average of conformers) that best matches the experimental data is the most likely structure in solution.
[17] * Validation with X-ray (if possible): If suitable crystals can be grown, solve the X-ray crystal structure. This provides the ultimate validation of the proposed conformation, at least in the solid state.
[7]
Caption: A validated workflow for determining molecular conformation.
Section 5: Implications in Drug Discovery and Chemical Synthesis
The defined three-dimensional structure of 1-(chlorosulfonyl)pyrrolidin-3-yl acetate is not merely an academic curiosity; it is a critical feature that dictates its utility.
As a Scaffold in Drug Design: The pyrrolidine scaffold is a "privileged" structure, meaning it appears in many biologically active compounds and can bind to multiple receptor types. [3]By understanding and controlling the conformation of this substituted pyrrolidine, medicinal chemists can design molecules with a predetermined 3D shape. This pre-organization reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The specific pucker enforced by the substituents presents a rigid framework upon which further chemical diversity can be built.
As a Reactive Intermediate: The N-chlorosulfonyl group is a highly versatile reactive handle. It is a precursor to sulfonamides, which are among the most important functional groups in pharmaceuticals (e.g., sulfa drugs, diuretics, anti-diabetic agents). The compound can be reacted with a wide array of primary and secondary amines to generate a library of N-sulfonylpyrrolidine derivatives. [18]The well-defined conformation of the starting material ensures that the resulting products will have a predictable spatial arrangement of substituents, which is essential for systematic structure-activity relationship (SAR) studies.
[19]
Conclusion
1-(Chlorosulfonyl)pyrrolidin-3-yl acetate is a molecule whose properties are dominated by the conformational preferences of its core pyrrolidine ring. The interplay between the sterically demanding C-3 acetate group and the electron-withdrawing N-1 chlorosulfonyl group likely results in a well-defined, puckered conformation that places the acetate in a pseudo-equatorial position. This structural rigidity is a key asset, making the compound an excellent building block for the synthesis of conformationally constrained molecules for drug discovery. A thorough analysis using a combination of NMR spectroscopy, X-ray crystallography, and computational modeling provides the necessary insights to confidently utilize this and similar scaffolds in the rational design of new chemical entities.
References
Carneiro, M. G., et al. (2007). ¹H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry, 13(29), 8294-301. [Link]
Mesli, N. M., & Lubell, W. D. (2024). Ring Pucker Control in β-Prolines. Proceedings of the 37th European Peptide Symposium. [Link]
Jairaj, M. A., & Casy, A. F. (1971). Proton Magnetic Resonance Study of the Conformational Equilibria in Some Substituted N-Acetylpyrrolidines. Canadian Journal of Chemistry, 49(4), 639-645. [Link]
D'mello, R., et al. (2018). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. PMC. [Link]
Kudryavtsev, D. S., et al. (2018). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers in Chemistry. [Link]
Kudryavtsev, D. S., et al. (2018). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. PMC. [Link]
Kudryavtsev, D. S., et al. (2018). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Academia.edu. [Link]
Hassner, A., et al. (2012). Reaction of Chlorosulfonyl Isocyanate with Fluorosubstituted Alkenes Evidence of a Concerted Pathway. ResearchGate. [Link]
Gale, P. A., et al. (1999). ¹H NMR and X-Ray Crystallographic Studies of p-Toluenesulfonamides of 2,5-Di(pyrrol-2-yl)-pyrrolidines. RSC Publishing. [Link]
Mesli, N. M., & Lubell, W. D. (2024). Ring Pucker Control in β-Prolines. ResearchGate. [Link]
Cohen, D. T. (2010). General Reactivity and Applications of Chlorosulfonyl Isocyanate (CSI). CDN. [Link]
Al-Adhami, A. A., & Al-Allaf, T. A. K. (2022). Recent advances in the chemistry of chlorosulfonyl isocyanate: a review. Taylor & Francis Online. [Link]
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer. [Link]
Al-Warhi, T., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI. [Link]
Various Authors. (2025). Single crystal X-ray structure of compound 4b. ResearchGate. [Link]
Milner-White, E. J., et al. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. PubMed. [Link]
Milner-White, E. J., et al. (1993). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. ResearchGate. [Link]
La Cour, A., et al. (2003). Conformational analysis: crystallographic, NMR, and molecular mechanics studies of flexible sulfonic esters. PubMed. [Link]
Various Authors. (n.d.). The results of the conformational analysis. ResearchGate. [Link]
Clavijo, S., et al. (2014). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. [Link]
Salo, H., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. [Link]
Salo, H., et al. (2005). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. ResearchGate. [Link]
Gunda, P., et al. (2013). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. PMC. [Link]
Liu, W., et al. (2018). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. PMC. [Link]
Khusnutdinov, R. I., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
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"1-(Chlorosulfonyl)pyrrolidin-3-yl acetate" spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate Abstract This technical guide provides a comprehensive analysis of the expected spectroscopic data for the no...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate. As a molecule incorporating a reactive sulfonyl chloride, a pyrrolidine ring, and an acetate ester, its structural elucidation relies on a multi-technique approach. This document offers field-proven insights into the interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided, underpinned by the causal logic behind methodological choices, ensuring both technical accuracy and reproducibility. This guide is intended for researchers, scientists, and professionals in drug development who require a robust framework for characterizing complex small molecules.
Introduction: Structural Rationale and Analytical Strategy
1-(Chlorosulfonyl)pyrrolidin-3-yl acetate is a bifunctional molecule with significant potential in synthetic chemistry, particularly as a scaffold in the development of novel chemical probes or drug candidates. The presence of the highly reactive chlorosulfonyl group offers a handle for conjugation, while the pyrrolidine acetate moiety provides a core structure that can be further modified. Accurate and unambiguous characterization is paramount to ensure purity, confirm identity, and understand its chemical behavior.
Our analytical strategy is built on the synergistic use of NMR, IR, and MS. Each technique provides a unique and complementary piece of the structural puzzle.
NMR Spectroscopy will elucidate the complete covalent framework, detailing the proton and carbon environments and their connectivity.
IR Spectroscopy will serve as a rapid and effective tool for confirming the presence of key functional groups, namely the sulfonyl chloride and the acetate carbonyl.[1]
Mass Spectrometry will determine the molecular weight and provide crucial fragmentation data to corroborate the overall structure.[2]
This guide will deconstruct the predicted spectrum for each technique, explaining the origin of each signal based on the molecule's distinct structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[2] For a reactive species like 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate, specific experimental choices are critical for obtaining high-quality data.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will provide information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (revealing neighboring protons).
Causality in Solvent Selection: The reactivity of the sulfonyl chloride group necessitates the use of aprotic, deuterated solvents to prevent solvolysis.[2] Chloroform-d (CDCl₃) or acetone-d₆ are excellent choices. CDCl₃ is typically preferred for its good solubilizing power and relatively clean spectral window.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale for Chemical Shift
H3 (CH-OAc)
5.2 - 5.4
m
-
Highly deshielded by the adjacent electronegative oxygen of the acetate group.
H2, H5 (CH₂-N-SO₂)
3.6 - 4.0
m
-
Deshielded by the strongly electron-withdrawing sulfonyl group attached to the nitrogen. The protons on these carbons will be diastereotopic and complex.
H4 (CH₂)
2.2 - 2.5
m
-
Protons adjacent to the chiral center (C3) and the nitrogen-bearing carbons. Expected to show complex splitting.
Acetate CH₃
2.0 - 2.1
s
-
A characteristic singlet for the acetyl methyl group.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon and enhance signal intensity.[3][4]
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Rationale for Chemical Shift
C=O (Acetate)
170 - 172
Characteristic chemical shift for an ester carbonyl carbon.[5]
C3 (CH-OAc)
70 - 75
Carbon directly attached to the electronegative oxygen, resulting in a significant downfield shift.
C2, C5 (CH₂-N-SO₂)
50 - 58
Deshielded by the direct attachment to the nitrogen atom, which is further influenced by the sulfonyl group.
C4 (CH₂)
30 - 35
Aliphatic carbon within the pyrrolidine ring.
CH₃ (Acetate)
20 - 22
Typical chemical shift for an acetyl methyl carbon.
Experimental Protocol for NMR Data Acquisition
Sample Preparation: Accurately weigh ~5-10 mg of 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
¹H NMR Acquisition:
Acquire the spectrum at 298 K.
Use a standard single-pulse experiment with a 30° pulse angle.
Set the spectral width to cover a range of 0-12 ppm.
Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
¹³C NMR Acquisition:
Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).
Set the spectral width to cover a range of 0-220 ppm.
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak for ¹³C.[5]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups within a molecule.[6] The covalent bonds in a molecule vibrate at specific frequencies, and when infrared radiation corresponding to these frequencies is absorbed, it provides a characteristic spectrum.[6]
Predicted IR Absorption Bands
The IR spectrum of 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate will be dominated by strong absorptions from the S=O and C=O bonds.
Table 3: Predicted Characteristic IR Absorption Bands
Frequency Range (cm⁻¹)
Vibration Type
Functional Group
Intensity
1735 - 1750
C=O Stretch
Acetate Ester
Strong
1375 - 1410
Asymmetric S=O Stretch
Sulfonyl Chloride
Strong
1166 - 1204
Symmetric S=O Stretch
Sulfonyl Chloride
Strong
1200 - 1250
C-O Stretch
Acetate Ester
Strong
~375
S-Cl Stretch
Sulfonyl Chloride
Strong
Causality and Interpretation: The presence of two very strong bands in the regions of 1375-1410 cm⁻¹ and 1166-1204 cm⁻¹ is highly diagnostic for the sulfonyl chloride group.[1][2] The sharp, strong peak around 1740 cm⁻¹ is a classic indicator of the ester carbonyl group. The S-Cl stretch is expected at a much lower frequency, around 375 cm⁻¹.[7]
Experimental Protocol for IR Data Acquisition (ATR)
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Background Collection: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric H₂O and CO₂.
Sample Application: Place a small amount of the solid 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate onto the ATR crystal. Ensure good contact between the sample and the crystal surface using the pressure arm.
Data Acquisition:
Collect the spectrum over a range of 4000-400 cm⁻¹.
Set the resolution to 4 cm⁻¹.
Co-add 16-32 scans to improve the signal-to-noise ratio.[2]
Data Analysis: Process the spectrum to identify the key absorption bands and compare them with the predicted values.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern.[2]
Predicted Mass Spectrum
Ionization Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique that will likely yield the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺. Due to the presence of chlorine, chloride adducts [M+Cl]⁻ in negative ion mode are also possible.[8]
Molecular Ion and Isotopic Pattern: The molecular weight of C₆H₁₀ClNO₄S is 227.66 g/mol . A key feature will be the isotopic pattern of the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance). This will result in two peaks for any chlorine-containing fragment, M⁺ and M+2, with a relative intensity ratio of about 3:1.[2]
Table 4: Predicted Key Mass Fragments (ESI-MS)
m/z (for ³⁵Cl)
Proposed Fragment
Rationale
228
[M+H]⁺
Protonated molecular ion.
168
[M+H - CH₃COOH]⁺
Loss of acetic acid (60 Da).
128
[M+H - SO₂Cl]⁺
Loss of the chlorosulfonyl group (99 Da).
99
[SO₂Cl]⁺
The chlorosulfonyl fragment itself.
70
[C₄H₈N]⁺
Pyrrolidine ring fragment after loss of acetate and sulfonyl chloride.
Structural-Spectral Correlation Diagram
The following diagram illustrates the relationship between the molecular structure of 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate and its key predicted spectroscopic signals.
Caption: Correlation of structural features of 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate with predicted key NMR, IR, and MS signals.
Experimental Protocol for MS Data Acquisition
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as acetonitrile or methanol.
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.
Data Acquisition (Positive Ion Mode):
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
Set the capillary voltage to an appropriate value (e.g., 3.5-4.5 kV).
Set the source temperature to 100-150 °C.
Acquire data over a mass range of m/z 50-500.
Tandem MS (MS/MS):
Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 228) as the precursor.
Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.
Analyze the resulting fragment ions to confirm the proposed fragmentation pathways.
Data Analysis: Analyze the high-resolution mass data to confirm the elemental composition of the molecular ion and its fragments.
Conclusion: A Self-Validating Analytical Workflow
The structural elucidation of 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate requires a cohesive analytical approach where each spectroscopic technique validates the others. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework. IR spectroscopy confirms the critical sulfonyl chloride and ester functional groups, while high-resolution mass spectrometry verifies the molecular formula and corroborates the structure through predictable fragmentation. By following the detailed protocols and interpretative logic outlined in this guide, researchers can confidently characterize this and structurally related molecules, ensuring the integrity and quality of their scientific endeavors.
References
FT-IR spectrum of P-Iodobenzene sulfonyl chloride. ResearchGate. Available from: [Link]
IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available from: [Link]
THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Science Publishing. Available from: [Link]
Infrared Spectroscopy. Michigan State University Department of Chemistry. Available from: [Link]
Supporting Information. Wiley-VCH. Available from: [Link]
¹H- and ¹³C-NMR chemical shift values of compound 4a. ResearchGate. Available from: [Link]
Single-Atom-Nickel Photocatalytic Site-Selective Sulfonation of Enamides Access to Amidosulfones. The Royal Society of Chemistry. Available from: [Link]
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Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. ACS Publications. Available from: [Link]
Sulfanilyl chloride, N-acetyl-. Organic Syntheses. Available from: [Link]
Targeted isolation and identification of bioactive pyrrolidine alkaloids from Codonopsis pilosula using characteristic fragmentation. ScienceDirect. Available from: [Link]
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Formation and Decompositions of Chloride Adduct Ions, [M Cl] , in Negative Ion Electrospray Ionization Mass Spectrometry. CORE. Available from: [Link]
13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate-Derived Polyols. Available from: [Link]
1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. MDPI. Available from: [Link]
Synthesis, spectroscopic characterization, and conformational properties of trichloromethanesulfenyl acetate, CCl3SOC(O)CH3. PubMed. Available from: [Link]
Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. PMC. Available from: [Link]
Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University Research Repository. Available from: [Link]
Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Available from: [Link]
3-[(Chlorosulfonyl)methyl]pyrrolidine-1-carboxylic acid benzyl ester. J-GLOBAL. Available from: [Link]
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Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. MDPI. Available from: [Link]
An In-Depth Technical Guide to 1-(Chlorosulfonyl)pyrrolidin-3-yl Acetate: Synthesis, Derivatization, and Medicinal Chemistry Applications
Abstract The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its three-dimensional structure and its presence in numerous FDA-approved drugs.[1][2] When functionalized as an N-sulfonyl chloride, spec...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its three-dimensional structure and its presence in numerous FDA-approved drugs.[1][2] When functionalized as an N-sulfonyl chloride, specifically as 1-(chlorosulfonyl)pyrrolidin-3-yl acetate, this scaffold transforms into a highly versatile reactive intermediate. The chlorosulfonyl group serves as an electrophilic handle for coupling with a vast array of nucleophiles, primarily amines, to generate diverse libraries of sulfonamide derivatives. The 3-acetoxy group provides an additional point for modulation, influencing solubility, metabolic stability, and potential interactions with biological targets. This guide provides a comprehensive overview of the synthesis of this key intermediate, details robust protocols for its derivatization, explores the structure-activity relationships (SAR) of its analogs, and discusses its applications in modern drug discovery.
The Strategic Value of the N-Sulfonylpyrrolidine Scaffold
In the landscape of drug design, moving beyond flat, aromatic systems is a key strategy for improving physicochemical properties and exploring novel chemical space.[3] The non-planar, sp³-rich pyrrolidine scaffold excels in this regard, offering defined stereochemical vectors for substituent placement.[1][2] The incorporation of a sulfonamide linker (R-SO₂-NR'R'') is another privileged tactic in medicinal chemistry. Sulfonamides are bioisosteres for amides and esters, offering improved metabolic stability and the ability to act as hydrogen bond acceptors.[4][5][6]
The combination of these two motifs in the form of N-sulfonylpyrrolidine derivatives creates a powerful platform for targeting a wide range of biological systems, including enzymes like matrix metalloproteinases (MMPs) and protein-protein interactions involving oncogenes like Ras.[7][8] The title compound, 1-(chlorosulfonyl)pyrrolidin-3-yl acetate, is a pivotal building block for accessing these valuable structures.
Synthesis of the Core Intermediate: A Two-Step Approach
The synthesis of 1-(chlorosulfonyl)pyrrolidin-3-yl acetate is not widely documented as a standalone procedure, indicating its primary role as a reactive intermediate prepared and used in situ or with minimal purification. A robust and logical pathway involves two key stages: protection of the 3-hydroxy group and subsequent N-chlorosulfonylation.
Workflow for Core Intermediate Synthesis
The following diagram outlines a reliable, two-step synthetic pathway starting from commercially available (R)- or (S)-pyrrolidin-3-ol.
Caption: Proposed synthetic pathway for 1-(chlorosulfonyl)pyrrolidin-3-yl acetate.
Experimental Protocol: Synthesis of Pyrrolidin-3-yl Acetate (Precursor)
This protocol details the protection of the hydroxyl group, a necessary step to prevent side reactions during the subsequent chlorosulfonylation.
Materials:
(R)- or (S)-Pyrrolidin-3-ol (1.0 eq)
Acetic Anhydride (1.2 eq)
Triethylamine (1.5 eq)
Dichloromethane (DCM), anhydrous
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
Dissolve pyrrolidin-3-ol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
Cool the solution to 0°C using an ice bath.
Add triethylamine dropwise to the stirred solution.
Slowly add acetic anhydride to the reaction mixture. The causality here is to use the base (triethylamine) to quench the acetic acid byproduct of the reaction, driving the equilibrium towards the ester product.
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by Thin-Layer Chromatography (TLC).
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude pyrrolidin-3-yl acetate, which can be purified by column chromatography if necessary.
Experimental Protocol: Synthesis of 1-(Chlorosulfonyl)pyrrolidin-3-yl Acetate (Core Intermediate)
This step introduces the highly reactive chlorosulfonyl group. The choice of reagents and conditions is critical to prevent degradation of the starting material and product.
Causality Behind Experimental Choices:
Sulfuryl Chloride (SO₂Cl₂): This is a standard reagent for converting secondary amines to their corresponding sulfamoyl chlorides. It is highly reactive and must be handled with care.
Low Temperature (-20°C to 0°C): The reaction is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent side reactions, and minimize the degradation of the acid- and base-sensitive acetate ester.
Non-nucleophilic Base (Triethylamine): A base is required to scavenge the HCl generated during the reaction. Triethylamine is a suitable choice as it is a strong enough base but is sterically hindered, which minimizes its potential to act as a nucleophile and attack the highly electrophilic sulfuryl chloride or the resulting product.
Materials:
Pyrrolidin-3-yl acetate (1.0 eq)
Sulfuryl Chloride (SO₂Cl₂) (1.1 eq)
Triethylamine (1.2 eq)
Dichloromethane (DCM), anhydrous
Procedure:
In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve pyrrolidin-3-yl acetate in anhydrous DCM.
Cool the flask to -20°C using a dry ice/acetone bath.
In a separate, dry addition funnel, prepare a solution of sulfuryl chloride in anhydrous DCM.
Add triethylamine to the cooled solution of the pyrrolidine.
Add the sulfuryl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed -10°C.
After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours. Monitor the reaction by TLC (note: the product is reactive and may streak; co-spotting with a quenched aliquot is recommended).
Self-Validating System: The product, 1-(chlorosulfonyl)pyrrolidin-3-yl acetate, is highly moisture-sensitive and reactive. It is typically not isolated. The reaction mixture is used directly in the next step after confirming the consumption of the starting material. This "telescoping" approach prevents decomposition during workup and purification, ensuring the integrity of the intermediate for subsequent derivatization.
Derivatization Strategies: Building Molecular Diversity
The primary utility of 1-(chlorosulfonyl)pyrrolidin-3-yl acetate is its reaction with nucleophiles to form stable derivatives. The reaction with primary and secondary amines to form sulfonamides is the most prominent application.
General Derivatization Workflow
The workflow illustrates the conversion of the single core intermediate into a library of diverse sulfonamide analogs.
Caption: Derivatization of the core intermediate to generate a library of sulfonamides.
Experimental Protocol: General Synthesis of N-Substituted-1-(pyrrolidin-3-ylsulfonyl)acetates
This protocol describes the reaction of the in situ-generated sulfonyl chloride with an amine nucleophile.
Triethylamine or DIPEA (2.0 eq total, including base from previous step)
Dichloromethane (DCM)
1M Hydrochloric Acid (HCl)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
To the cold (0°C) reaction mixture from the chlorosulfonylation step, add a solution of the desired amine and additional triethylamine (1.0 eq) in DCM dropwise.
Allow the reaction to warm slowly to room temperature and stir overnight.
Monitor the reaction for the formation of the sulfonamide product and disappearance of the sulfonyl chloride (by quenching an aliquot with methanol and analyzing by LC-MS).
Once complete, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, saturated NaHCO₃, and brine. The acidic wash removes excess amine and base, while the bicarbonate wash removes any remaining acidic impurities.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted sulfonamide derivative.
Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)
While specific SAR data for derivatives of 1-(chlorosulfonyl)pyrrolidin-3-yl acetate is not consolidated in the literature, we can infer potential applications and SAR trends by examining structurally related N-sulfonyl heterocyclic compounds.
Potential Therapeutic Targets
Oncology (Ras Prenylation Inhibitors): N-sulfonamido derivatives of related heterocyclic systems have been investigated as inhibitors of farnesyl protein transferase (FPT), an enzyme critical for the function of the Ras oncoprotein.[8] Dual inhibition of both FPT and geranylgeranyltransferase (GGPT) may be necessary to fully block Ras signaling, and sulfonamide-based scaffolds have shown promise in this area.[8]
Inflammation & Arthritis (MMP Inhibitors): A series of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids were developed as potent and orally active inhibitors of matrix metalloproteinases (MMPs) for the potential treatment of osteoarthritis.[7] This demonstrates that the N-sulfonyl heterocyclic core can be a successful pharmacophore for targeting zinc-containing endopeptidases.
Neurological & Metabolic Disorders: The broader class of pyrrolidine derivatives has been extensively studied for a vast range of activities, including as inhibitors of dipeptidyl peptidase IV (DPP-IV) for diabetes, and as ligands for dopamine and serotonin receptors for neurological disorders.[9][10] The N-sulfonylpyrrolidine scaffold provides a unique entry point into these target classes.
Structure-Activity Relationship (SAR) Insights
The following table summarizes key SAR trends extrapolated from related compound series. The "R Group" refers to the moiety introduced by reacting an amine (R-NH₂) with the 1-(chlorosulfonyl)pyrrolidin-3-yl acetate core.
Position of Variation
Moiety / Property
General Observation
Rationale / Causality
Reference(s)
R Group (from Amine)
Aromatic Rings
Often crucial for activity, participating in π-π stacking or hydrophobic interactions in the target's active site.
Aromatic groups can anchor the molecule in specific pockets, as seen in many kinase and protease inhibitors.
Activity is often sensitive to the size of the R group. Bulky groups can either improve selectivity by avoiding off-target interactions or decrease potency by clashing with the active site.
The fit within the binding pocket is critical. A balance must be struck between filling the pocket and avoiding steric hindrance.
The stereochemistry of the 3-acetoxy (or subsequent 3-hydroxy) group is often critical for potent activity.
Enantiomers interact differently with chiral biological macromolecules. One enantiomer typically has a much higher affinity for the target binding site.
Can be hydrolyzed in vivo to the corresponding 3-hydroxy derivative. The hydroxyl can act as a key hydrogen bond donor.
The acetate acts as a prodrug for the more polar alcohol, potentially improving cell permeability. The free hydroxyl can then engage in critical binding interactions.[14]
1-(Chlorosulfonyl)pyrrolidin-3-yl acetate represents a high-value, versatile intermediate for drug discovery. Its efficient, albeit sensitive, synthesis allows for the rapid generation of diverse sulfonamide libraries through robust and predictable chemistry. The combination of the privileged pyrrolidine scaffold with the medicinally important sulfonamide linker provides access to compounds with potential applications across multiple therapeutic areas, from oncology to neurobiology.
Future work should focus on exploring a wider range of nucleophiles beyond simple amines, such as hydroxylamines or hydrazines, to further expand the accessible chemical space.[15] Additionally, systematic SAR studies on a homologous series of derivatives prepared from this intermediate are needed to fully elucidate the pharmacophoric requirements for specific biological targets and to optimize this promising scaffold into next-generation clinical candidates.
References
Li Petri, G., Raimondi, M. V., Spatola, R., Holl, R., & Gruttadauria, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]
Shaw, J. T., & Laitar, D. S. (2015). N,N-Dialkyl-N′-Chlorosulfonyl Chloroformamidines in Heterocyclic Synthesis. Part XII.* Synthesis and Reactivity of the Pyrazolo[3,4-e][1][15][16]thiadiazine Ring System. ResearchGate. [Link]
Shaw, J. T., & Laitar, D. S. (2015). N,N-Dialkyl-N′-Chlorosulfonyl Chloroformamidines in Heterocyclic Synthesis. Part XIII.* Cleavage and Rearrangement Reactions of Pyrazolo[1,5-b][1][7][15][16]thiatriazine 1,1-Dioxides. ResearchGate. [Link]
Heard, A. W., et al. (2005). N,N-Dialkyl (N'-Chlorosulfonyl)chloroformamidines in Heterocyclic Synthesis. I. The Preparation of[1][16][17]Thiatriazole and[1][15][16][17]Oxathiadiazole Derivatives. Australian Journal of Chemistry, 58(5), 385-394. [Link]
Shaw, J. T., & Laitar, D. S. (2013). N,N-Dialkyl-N'-Chlorosulfonyl Chloroformamidines in Heterocyclic Synthesis. Part X.* The First Pyrazolo[1,5-b][1][7][15][16]thiatriazine Derivatives and their Unusual Reactions with Acylating Agents. Australian Journal of Chemistry, 66(11), 1323-1333. [Link]
Ven de Weghe, P., et al. (2003). Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. Journal of Medicinal Chemistry, 46(12), 2376-2396. [Link]
U.S. Patent No. RE47,221 E1. (2019). Tricyclic compounds.
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]
U.S. Patent No. 8,957,226 B2. (2015). 2-oxo-1-pyrrolidinederivatives, processes for preparing them and their uses.
Clarke, H. T., & Hartman, W. W. (1929). Sulfanilyl chloride, N-acetyl-. Organic Syntheses, 9, 8. [Link]
Li, Y., et al. (2022). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Medicinal Chemistry. [Link]
de Oliveira, A. M., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances, 10(12), 7179-7190. [Link]
Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
Shchegravin, E. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4819. [Link]
Al-Ghorbani, M., et al. (2025). Synthesis and Computational Study of Sulfonylimine Derivatives Targeting Anti-Inflammatory Activity. Molecules. [Link]
Nayyar, N. K., et al. (2006). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. Journal of Medicinal Chemistry, 49(24), 7084-7093. [Link]
Radi, M., & Schenone, S. (2017). N-Pyrrylarylsulfones with High Therapeutic Potential. Pharmaceuticals, 10(1), 27. [Link]
Abdelazeem, A. H., et al. (2022). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. [Link]
Berritt, S., & Dreher, S. D. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(31), 11484-11487. [Link]
Ramirez, M. S., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. International Journal of Molecular Sciences, 25(14), 7727. [Link]
Pincekova, L., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(32), 5951-5955. [Link]
Al-Ghorbani, M., et al. (2020). The recent progress of sulfonamide in medicinal chemistry. SciSpace. [Link]
Ananda, K., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. [Link]
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]
Willis, M. C., et al. (2022). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]
Doll, R. J., et al. (1996). Synthesis of isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[7]cyclohepta[1,2-b]pyridines: sulfonamido derivatives as inhibitors of Ras prenylation. Bioorganic & Medicinal Chemistry Letters, 6(6), 621-626. [Link]
WO Patent No. 2022/003405 A1. (2022). One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2S)-1-[N-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same.
Bosch, H. W., & Ryde, N. P. (2002). Nanoparticulate compositions comprising a drug and copolymers of vinyl pyrrolidone and vinyl acetate as surface stabilizers. Patent CA-2428785-A1. [Link]
CN Patent No. 112830892A. (2021). Synthesis method of pyridine-3-sulfonyl chloride.
Yang, Z., et al. (2014). Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]
Cant, A. A., et al. (2014). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 12(29), 5345-5348. [Link]
Rautio, J., et al. (2018). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews, 47(8), 2551-2581. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: "1-(Chlorosulfonyl)pyrrolidin-3-yl acetate" in medicinal chemistry
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
1-(Chlorosulfonyl)pyrrolidin-3-yl acetate (CAS: 2241140-26-9) represents a specialized bifunctional building block in modern medicinal chemistry. It serves as a critical reagent for introducing the
-sulfonylpyrrolidine-3-yl acetate motif into target molecules.
This guide analyzes its utility not merely as a reagent, but as a strategic "expandable scaffold." The compound features a highly reactive electrophilic head (sulfonyl chloride) for immediate coupling and a latent nucleophilic tail (acetate-protected hydroxyl) for downstream diversification. This dual functionality makes it invaluable for Fragment-Based Drug Discovery (FBDD) and the synthesis of focused libraries targeting GPCRs, kinases, and ion channels where the pyrrolidine ring acts as a privileged structure.
Chemical Profile & Structural Logic
Structural Deconstruction
The utility of this compound stems from its three distinct structural zones:
Electrophilic Warhead (
-Sulfonyl Chloride):
Function: Reacts rapidly with primary and secondary amines to form stable sulfonamides.
Reactivity: High. Susceptible to hydrolysis; requires anhydrous handling.
Core Scaffold (Pyrrolidine Ring):
Function: Provides a rigid, saturated heterocycle that restricts conformational freedom, often improving metabolic stability compared to linear alkyl chains.
Stereochemistry: The C3 position is chiral. While the CAS often refers to the racemate, enantiopure versions (
or ) are critical for probing the stereoelectronic requirements of a binding pocket.
Latent Functionality (C3-Acetate):
Function: Acts as a masked hydroxyl group.
Strategic Value: The acetate protects the oxygen during the sulfonyl chloride synthesis and storage. Post-coupling, it can be hydrolyzed to reveal a secondary alcohol, altering the physicochemical properties (logP, tPSA) or serving as a handle for further derivatization.
Physical Properties[1]
Molecular Formula:
Molecular Weight: 227.67 g/mol
Physical State: Typically a viscous oil or low-melting solid.
Stability: Moisture sensitive. Decomposes to sulfonic acid and HCl upon exposure to water.
Synthetic Utility: The "Coupling-First" Strategy
The primary application of 1-(chlorosulfonyl)pyrrolidin-3-yl acetate is the formation of sulfonamides. This reaction is thermodynamically driven and kinetically favored, allowing for high yields under mild conditions.
Mechanistic Insight
The reaction proceeds via a nucleophilic substitution at the sulfur atom. The amine nucleophile attacks the sulfur center, displacing the chloride ion.
Chemo-selectivity: The acetate ester is stable under the standard basic conditions used for sulfonylation (e.g.,
to RT with tertiary amines), ensuring that the protecting group remains intact during the coupling step.
Visualization: Reaction Pathway
The following diagram illustrates the standard workflow: coupling followed by optional divergent synthesis.
Caption: Divergent synthetic workflow starting from the sulfonyl chloride reagent.
Experimental Protocols
Standard Sulfonamide Coupling Protocol
Context: This protocol describes the reaction of 1-(chlorosulfonyl)pyrrolidin-3-yl acetate with a secondary amine.
Preparation: Flame-dry a round-bottom flask and purge with nitrogen (
). Add the amine substrate and anhydrous DCM (concentration ~0.1 M).
Base Addition: Add TEA or DIPEA via syringe. Cool the mixture to
using an ice bath.
Reagent Addition: Dissolve 1-(chlorosulfonyl)pyrrolidin-3-yl acetate in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes.
Note: Slow addition prevents localized overheating and side reactions.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor consumption of the amine by TLC or LC-MS.
Workup: Quench with saturated aqueous
. Extract with DCM (). Wash combined organics with brine, dry over , filter, and concentrate.
Purification: Purify via silica gel flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).
Acetate Deprotection (Hydrolysis)
Context: To reveal the 3-hydroxyl group for solubility improvement or further SAR exploration.
Reagents:
Lithium Hydroxide (
) (2.0 equiv)
Solvent: THF/Water (3:1) or MeOH/Water (3:1)
Methodology:
Dissolve the sulfonamide intermediate in the solvent mixture.
Neutralize with 1M HCl, extract with EtOAc, and concentrate.
Medicinal Chemistry Applications
Scaffold Diversity & SAR Expansion
The pyrrolidine ring is a "privileged scaffold" found in numerous approved drugs (e.g., Captopril, Saxagliptin). Using the 3-acetate derivative allows for a specific "Fork in the Road" strategy:
Feature
Acetate Form (Protected)
Hydroxyl Form (Deprotected)
LogP (Lipophilicity)
Higher (More permeable)
Lower (Better solubility)
H-Bonding
Acceptor only (C=O)
Donor & Acceptor (-OH)
Metabolic Stability
Esterase sensitive (Soft Drug)
Phase II conjugation site
Strategic Use
Prodrug potential; BBB penetration
Specific H-bond interactions in pocket
Solubility Enhancement
Sulfonamides are generally stable but can suffer from poor solubility. The ability to deprotect the acetate to a free hydroxyl group significantly lowers the LogP and increases aqueous solubility, a common fix for "greasy" lead compounds.
Safety & Handling (Critical)
Corrosivity: As a sulfonyl chloride, this reagent is corrosive and causes severe skin burns and eye damage.[3]
Hydrolysis: Reacts violently with water. All storage must be under inert gas (Argon/Nitrogen) in a desiccator.
Pressure: Evolution of HCl gas during hydrolysis can pressurize sealed vessels.
Troubleshooting & Optimization
Common Issue: Low Yield / Hydrolysis of Reagent
Cause: Wet solvents or old reagent. Sulfonyl chlorides degrade to sulfonic acids (which are unreactive to coupling) if exposed to moisture.
Solution: Use freshly distilled solvents or molecular sieves. Verify reagent quality via NMR (
or ) before use; look for the disappearance of the sulfonyl chloride peak or shifts in the -protons.
Common Issue: Acetate Cleavage During Coupling
Cause: Use of strong nucleophilic bases or high temperatures.
Solution: Stick to non-nucleophilic organic bases (DIPEA, TEA) and keep temperatures
. Avoid hydroxide bases during the coupling step.
References
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.
Blair, L. M., et al. (2015). Sulfonamide Synthesis via Sulfonyl Chlorides. Organic Syntheses.
PubChem. 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate Compound Summary. Available at: [Link].
The Pyrrolidine Core: A Technical Guide for Drug Discovery
Abstract The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its frequent appearance in FDA-approved drugs has cemented its status as a "privileged sca...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its frequent appearance in FDA-approved drugs has cemented its status as a "privileged scaffold," owing to a unique combination of physicochemical and stereochemical properties that make it highly effective for engaging biological targets.[2][3] This guide provides an in-depth technical analysis of the pyrrolidine core for researchers and drug development professionals. We will explore the fundamental properties of the scaffold, delve into key synthetic strategies, analyze its role in successful drug case studies, and provide detailed experimental protocols and visualizations to empower rational drug design.
The Pyrrolidine Scaffold: Fundamental Properties and Advantages
The utility of the pyrrolidine core in drug design is not coincidental; it stems from a confluence of advantageous structural and chemical features.
Physicochemical Properties
The seemingly simple substitution of a methylene group in cyclopentane with a nitrogen atom imbues the pyrrolidine ring with a set of properties highly desirable for drug candidates. The secondary amine nitrogen introduces basicity and a key hydrogen bond donor/acceptor site, enhancing aqueous solubility and providing a crucial anchor for target binding.[4]
A comparative analysis with its six-membered counterpart, piperidine, reveals subtle but significant differences.
Pyrrolidine's greater flexibility allows it to adapt its conformation to fit a wider variety of binding pockets.[3]
Stereochemistry and 3D-Scaffolding
Unlike flat, aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring provide a three-dimensional architecture that allows for a more sophisticated and precise exploration of pharmacophore space.[2][6] The non-planar nature of the ring, which undergoes "pseudorotation" between various envelope and twist conformations, is a key advantage.[2][6]
This inherent 3D character is amplified by the potential for multiple stereogenic centers. A substituted pyrrolidine can have up to four chiral centers, leading to a large number of possible stereoisomers.[2] This stereochemical richness is a powerful tool in drug design, as different stereoisomers can exhibit vastly different biological profiles and binding modes due to their distinct spatial arrangement of substituents.[2][6] Controlling this stereochemistry is paramount for optimizing potency and selectivity.
Synthetic Strategies for the Pyrrolidine Core
The construction and functionalization of the pyrrolidine ring are mature fields in organic chemistry, offering a robust toolbox for medicinal chemists. Strategies can be broadly divided into two categories: de novo ring construction and functionalization of a pre-existing ring.[1][2]
De Novo Synthesis: 1,3-Dipolar Cycloaddition
One of the most powerful and versatile methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene (dipolarophile).[2][7] This reaction is highly atom-economical and allows for the simultaneous and often stereocontrolled formation of multiple C-C bonds and chiral centers.[5][7]
The stereochemical outcome of the reaction is intricately linked to the geometry of the azomethine ylide and the alkene, allowing for the synthesis of specific 3,4-cis or 3,4-trans substituted pyrrolidines.[2]
Caption: Workflow of 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis.
This protocol describes a general method for the asymmetric synthesis of functionalized pyrrolidines, a strategy used to build fragment libraries for drug discovery.[8]
Schiff Base Formation: In a reaction vessel, condense an aldehyde (e.g., a heteroaromatic aldehyde) with a glycine derivative bearing a chiral auxiliary (e.g., an N-glycylsultam) to form the corresponding Schiff base in situ.
Ylide Generation & Cycloaddition: To the reaction mixture, add the olefinic dipolarophile (e.g., acrylonitrile), a silver catalyst (e.g., Silver(I) acetate), and a base (e.g., triethylamine).
Reaction Conditions: Stir the reaction at room temperature under an inert atmosphere until completion, monitored by TLC or LC-MS. The silver catalyst facilitates the formation of a metallo-azomethine ylide, which then reacts with the dipolarophile.[8]
Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up, and extract the product with an organic solvent. The crude product is then purified by column chromatography. The chiral auxiliary directs the stereochemical outcome of the cycloaddition.[8]
Causality: The choice of a metal catalyst (Ag(I) or Cu(I)) can influence the endo/exo selectivity of the cycloaddition, providing access to different diastereomers.[8] The use of a chiral auxiliary, such as Oppolzer's camphorsultam, provides robust stereocontrol, making this method highly valuable for generating enantiomerically pure compounds.[8]
Functionalization of Pre-formed Rings
The use of readily available chiral building blocks, particularly the amino acid L-proline and its derivatives like 4-hydroxyproline, is a cornerstone of pyrrolidine synthesis.[9] This approach provides an efficient way to introduce a stereochemically defined pyrrolidine core into a target molecule.
Caption: General workflow for functionalizing proline-derived building blocks.
Case Studies: Pyrrolidine-Containing Drugs
The prevalence of the pyrrolidine scaffold is evident across a wide range of therapeutic areas.[1] An analysis of marketed drugs reveals how the unique properties of this ring are leveraged for therapeutic effect.
ACE Inhibitors: Captopril and Enalapril
The development of Angiotensin-Converting Enzyme (ACE) inhibitors for hypertension is a landmark in medicinal chemistry.
Captopril: The first-in-class ACE inhibitor, Captopril, features a proline (a pyrrolidine-2-carboxylic acid) moiety. This was rationally designed to mimic the C-terminal proline of a peptide substrate of ACE. The pyrrolidine ring provides a rigid backbone that correctly orients the key zinc-binding thiol group for potent enzyme inhibition.[4]
Enalapril: As a second-generation ACE inhibitor, Enalapril also incorporates a proline scaffold. The design illustrates the principle of functionalizing the pyrrolidine's nitrogen atom to improve pharmacokinetic properties.[1][4]
HCV Protease Inhibitors: Telaprevir
The fight against Hepatitis C virus (HCV) was revolutionized by direct-acting antivirals. Telaprevir, an NS3/4A protease inhibitor, incorporates a bicyclic pyrrolidine derivative.[10] This conformationally restricted bicyclic system serves to lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the enzyme's active site and significantly improving binding affinity.[10] This case highlights how increasing the Fsp³ character (the fraction of sp³ hybridized carbons) via complex pyrrolidine systems can lead to superior drug candidates.[10]
DPP-4 Inhibitors for Diabetes
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral anti-diabetic drugs. Many of these, such as Vildagliptin, feature a pyrrolidine ring with a cyano group substituent. The pyrrolidine nitrogen mimics the N-terminus of the natural peptide substrate, while the nitrile group forms a reversible covalent bond with a serine residue in the enzyme's active site, leading to potent and long-lasting inhibition.[4]
Future Directions and Emerging Trends
The exploration of the pyrrolidine scaffold is far from over. Current research focuses on several key areas:
Novel Synthetic Methods: Developing new catalytic systems for even more efficient and selective construction of complex, polysubstituted pyrrolidines.[7]
Spirocyclic and Fused Systems: The success of bicyclic systems like that in Telaprevir has spurred interest in more complex 3D structures, including spiro[pyrrolidine-oxindoles] and other fused heterocycles, as a strategy to "escape flatland" and access novel chemical space.[2][10][11]
Fragment-Based Drug Discovery (FBDD): The design and synthesis of diverse libraries of pyrrolidine-based fragments are crucial for FBDD campaigns, providing 3D-rich starting points for lead generation.[8]
Conclusion
The pyrrolidine core is a remarkably versatile and powerful scaffold in drug discovery. Its unique combination of physicochemical properties, including basicity and conformational flexibility, along with its rich stereochemical potential, allows it to effectively mimic peptide structures and interact with a wide array of biological targets.[2][3] A deep understanding of its properties, coupled with a robust command of synthetic strategies, empowers medicinal chemists to rationally design and develop the next generation of innovative therapeutics. The continued exploration of novel pyrrolidine architectures promises to unlock new treatments for a multitude of diseases.
References
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.
BenchChem. (n.d.). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Benchchem.
BenchChem. (n.d.). The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. Benchchem.
Bhat, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247493.
Guisan, M., et al. (2019). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 10(7), 1045-1050.
Yadav, G., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(11), 4819-4841.
PharmaBlock. (n.d.).
BLDpharm. (n.d.). Application of Bicyclic Pyrrolidine in Drug Development. BLDpharm.
S. S. V. Ramasastry. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one)
BenchChem. (n.d.). The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery. Benchchem.
Slepukhin, P. A., & Krasavin, M. Y. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158.
Wang, Z., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.
ChemicalBook. (2022, January 21). Uses and Properties of Pyrrolidine. ChemicalBook.
Application Note: Precision Synthesis of Sulfonylated Pyrrolidine Derivatives
Executive Summary & Biological Significance[1][2][3] Sulfonylated pyrrolidine derivatives represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore core for a diverse range of therapeutics. The...
Sulfonylated pyrrolidine derivatives represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore core for a diverse range of therapeutics. Their structural rigidity, combined with the hydrogen-bonding capability of the sulfonyl group, makes them ideal for targeting serine proteases and metalloproteinases.
Key Therapeutic Areas:
MMP Inhibitors:
-sulfonylated 4-hydroxyproline derivatives act as potent Matrix Metalloproteinase (MMP-2/MMP-9) inhibitors, crucial for suppressing cancer metastasis [1][2].
DPP-4 Inhibitors: Sulfonamide-pyrrolidine scaffolds are bioisosteres in Dipeptidyl Peptidase-4 inhibitors (e.g., Vildagliptin analogs) used in Type 2 Diabetes management [6][12].[1]
Antiviral & Antimicrobial: 3-sulfonylpyrrolidines exhibit significant activity against S. aureus and P. aeruginosa [13].
This guide details two distinct synthetic pathways:
Foundational Protocol: Regioselective
-sulfonylation of chiral pyrrolidines (e.g., 4-hydroxyproline).
Advanced Protocol: Copper(II)-catalyzed aminosulfonylation of alkenes to construct the pyrrolidine ring de novo.
Strategic Retrosynthesis
To access the sulfonylated pyrrolidine motif, chemists must choose between functionalizing an existing ring or constructing the ring with the sulfonyl group pre-installed.
Figure 1: Retrosynthetic strategies for accessing N-sulfonyl and C-sulfonyl pyrrolidine scaffolds.
Protocol A: Regioselective N-Sulfonylation of 4-Hydroxyproline
Application: Synthesis of MMP-2 Inhibitor precursors.
Challenge: Preventing O-sulfonylation while maintaining the integrity of the carboxylic acid and stereocenter.
Mechanistic Insight
The reaction relies on the nucleophilic attack of the secondary amine of the pyrrolidine ring on the electrophilic sulfur of the sulfonyl chloride.
Solvent Choice: A biphasic system (Water/Acetone or Water/DCM) with mild inorganic base (
) is superior to organic bases () for amino acid derivatives. This "Schotten-Baumann-like" condition solubilizes the zwitterionic starting material while neutralizing the HCl byproduct immediately in the aqueous phase, preventing acid-catalyzed side reactions [23].
Solvent: Water (distilled) / THF or Acetone (1:1 ratio)
Step-by-Step Procedure
Solubilization: In a 100 mL round-bottom flask, dissolve L-4-hydroxyproline (1.31 g, 10 mmol) and
(2.65 g, 25 mmol) in 15 mL of water. Stir until a clear solution is obtained.
Checkpoint: Ensure complete dissolution. If the solution is cloudy, the subsequent reaction rate will be inconsistent.
Temperature Control: Cool the solution to 0–5 °C using an ice-water bath.
Why? Low temperature suppresses the hydrolysis of the sulfonyl chloride reagent before it can react with the amine.
Reagent Addition: Dissolve 4-nitrobenzenesulfonyl chloride (2.43 g, 11 mmol) in 15 mL of THF (or acetone). Add this solution dropwise to the aqueous amine solution over 30 minutes.
Critical: Vigorous stirring is required to maximize the interfacial surface area in this biphasic system.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 4–6 hours.
Monitoring: Monitor by TLC (MeOH/DCM 1:9). The starting amino acid will stay at the baseline; the product will move (
).
Workup (The pH Switch):
Concentrate the mixture under reduced pressure to remove the organic solvent (THF/Acetone).
Wash the remaining aqueous layer with diethyl ether (
mL) to remove unreacted sulfonyl chloride and non-polar impurities.
Acidification: Carefully acidify the aqueous phase to pH 2.0 using 1N HCl.
Observation: The product, N-(4-nitrobenzenesulfonyl)-4-hydroxyproline, will precipitate as a white/off-white solid.
Isolation: Filter the precipitate, wash with cold water (
mL), and dry under vacuum at 45 °C.
Yield Expectation: 85–92%
Purity: >95% (HPLC)
Protocol B: Copper-Catalyzed Aminosulfonylation of Alkenes
Application: De novo synthesis of 3-sulfonylated pyrrolidones/pyrrolidines.
Mechanism: A radical-relay mechanism involving the generation of a sulfonyl radical, addition to the alkene, and subsequent intramolecular cyclization [5].
Materials[2][4][5][6][7][8][9]
Substrate:
-unsaturated amide or suitable alkene precursor (1.0 equiv)
Sulfonyl Source: Sodium sulfinate (
) (2.0 equiv)
Catalyst:
(10 mol%)
Oxidant/Additive:
(0.5 equiv) or specific oxidant depending on the exact variant.
Solvent: 1,2-Dichloroethane (DCE) or DMSO.
Experimental Workflow
Figure 2: Workflow for the Copper-catalyzed aminosulfonylation.
Setup: In a sealed tube equipped with a magnetic stir bar, combine the alkene substrate (0.2 mmol), sodium sulfinate (0.4 mmol),
(0.02 mmol), and additive.
Solvent: Add anhydrous DCE (2.0 mL).
Degassing: Purge the tube with Argon for 2 minutes to remove oxygen (unless the specific variant requires aerobic conditions). Cap the tube tightly.
Reaction: Heat the block to 100 °C for 12–24 hours.
Note: The reaction mixture usually turns from blue/green to a dark suspension as the copper cycles through oxidation states.
Workup: Cool to room temperature. Dilute with DCM and filter through a celite pad to remove inorganic salts.
Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Gradient: Hexanes to EtOAc).
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (Protocol A)
Incomplete solubility of amino acid.
Ensure is fully dissolved before adding reagents. Increase water volume.
Dilute the reaction (0.05 M). Add sulfinate slowly if necessary.
References
Vertex AI Search. Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. (2008).[2][3][4][5][6] 4
PubMed. Design, synthesis and evaluation of novel sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. (2008).[2][3][4][5][6] 3
PubMed. Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors.[7] (2020).[7][8] 7
ResearchGate. Synthesis of the New Matrix Metalloproteinase Type-2 and Type-9 Inhibitor. (2025).[9][10][11] 12
Organic Letters. Copper(II)-Catalyzed Alkene Aminosulfonylation with Sodium Sulfinates For the Synthesis of Sulfonylated Pyrrolidones. (2019).[13] 14
PMC. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024).[2][6][15] 1
Organic Letters. Direct Synthesis of Sulfonylated Spiro[indole-3,3′-pyrrolidines] by Silver-Mediated Sulfonylation. (2020).[7][8] 8
Brieflands. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024).[2][6][15] 15
Organic Syntheses. Preparation of N-Sulfinyl Aldimines using Pyrrolidine as Catalyst. (2017).[16] 16
ResearchGate. Synthesis of sulfonylated pyrrolidone derivatives by using 1,5-diene. (2025).[9][10][11] 17
BenchChem. Application Notes and Protocols: Sulfonation of Pyrrolidine with 2,5-Dibromobenzenesulfonyl Chloride. (2025).[9][10][11] 9
Wikipedia. Discovery and development of dipeptidyl peptidase-4 inhibitors.18[8]
Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. (2023).[13] 13
RSC Publishing. One-pot synthesis of sulfonyl 3,6-diarylpyridazines via tandem condensation.[19]19[8][20]
PubMed. Advances in Matrix Metalloproteinase Inhibitors Based on Pyrrolidine Scaffold. (2008).[2][3][4][5][6] 5
MDPI. Photoredox-Catalyzed Synthesis of 3-Sulfonylated Pyrrolin-2-ones. (2023).[13] 21
PMC. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.22
Arab Journal of Chemistry. Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry.20[16][8]
Organic Chemistry Portal. N-Sulfonyl imine synthesis by oxidation, condensation, hydroamination or rearrangement. (2014).[2][10] 23
PubMed. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents.[10] (2015).[13][10] 10
PMC. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities.[24] (2021).[6] 24
PMC. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.25[8][20]
PMC. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid.6
DR-NTU. SYNTHETIC METHODS OF PYRROLIDINES FROM N- HYDROXYLSULFONAMIDES BY USING BIS[COPPER(I) TRIFLUOROMETHANESULFONATE].26
ResearchGate. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2025).[9][10][11] 11
ResearchGate. Biological activity and synthesis of sulfonamide derivatives: A brief review. (2014).[10] Link
ChemRxiv. Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation.Link[16][20]
Organic Chemistry Portal. Synthesis of 3-pyrrolines. (2021).[6] 27
ResearchGate. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (2018).[6] 28
"1-(Chlorosulfonyl)pyrrolidin-3-yl acetate" reaction with secondary amines
Application Note & Detailed Protocols Topic: Reaction of 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate with Secondary Amines: A Comprehensive Guide to the Synthesis of 3-Acetoxypyrrolidine-1-sulfonamides Audience: Researcher...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Detailed Protocols
Topic: Reaction of 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate with Secondary Amines: A Comprehensive Guide to the Synthesis of 3-Acetoxypyrrolidine-1-sulfonamides
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of the Sulfonyl Chloride Moiety in Drug Discovery
The sulfonyl chloride functional group is a cornerstone in modern medicinal chemistry, serving as a highly reactive electrophile for the construction of diverse molecular architectures.[1] Its reaction with primary and secondary amines to form stable sulfonamides is a particularly robust and widely employed transformation.[1][2][3] Sulfonamides are a privileged scaffold, present in a multitude of marketed drugs, including antibacterial agents, diuretics, and enzyme inhibitors.[1][4][5][6]
This application note provides an in-depth technical guide on the reaction of a specific, functionalized sulfonyl chloride, 1-(chlorosulfonyl)pyrrolidin-3-yl acetate, with secondary amines. This reagent is of particular interest as it allows for the introduction of a chiral, functionalized pyrrolidine ring, a common motif in bioactive molecules, directly onto a secondary amine, yielding novel 3-acetoxypyrrolidine-1-sulfonamides. We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Mechanistic Rationale: The Nucleophilic Attack on an Electrophilic Sulfur Center
The reactivity of 1-(chlorosulfonyl)pyrrolidin-3-yl acetate is governed by the strongly electrophilic nature of the sulfur atom within the sulfonyl chloride group.[1] The two oxygen atoms and the chlorine atom inductively withdraw electron density, rendering the sulfur atom susceptible to nucleophilic attack.
The reaction with a secondary amine proceeds via a nucleophilic substitution mechanism, likely through a concerted SN2-like pathway or a stepwise addition-elimination process involving a trigonal bipyramidal intermediate.[1] The lone pair of electrons on the nitrogen atom of the secondary amine acts as the nucleophile, attacking the electrophilic sulfur atom. This is followed by the expulsion of the chloride ion, a good leaving group, and the formation of a protonated sulfonamide intermediate. A base is required to neutralize the generated hydrochloric acid (HCl), driving the reaction to completion and preventing the protonation of the starting amine.[1][7][8]
Caption: Generalized reaction mechanism for sulfonamide formation.
Experimental Protocol: Synthesis of a Representative 3-Acetoxypyrrolidine-1-sulfonamide
This protocol details a general procedure for the reaction of 1-(chlorosulfonyl)pyrrolidin-3-yl acetate with a secondary amine. The specific quantities and reaction times may require optimization depending on the nucleophilicity and steric hindrance of the secondary amine used.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Solvents for chromatography (e.g., hexanes, ethyl acetate)
3.2. Equipment
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Nitrogen or argon inlet
Addition funnel
Separatory funnel
Rotary evaporator
Glassware for column chromatography
Thin-layer chromatography (TLC) plates and developing chamber
3.3. Safety Precautions
1-(Chlorosulfonyl)pyrrolidin-3-yl acetate is a sulfonyl chloride and should be handled with care. Sulfonyl chlorides are corrosive, lachrymatory, and react violently with water.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12][13]
Secondary amines can be corrosive and have strong odors. Handle in a fume hood and wear appropriate PPE.[11]
Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.
The reaction can be exothermic. The use of an ice bath for the initial addition is recommended to control the reaction temperature.[1]
3.4. Step-by-Step Procedure
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 eq) and anhydrous dichloromethane (or THF) to form a solution.
Addition of Base: Add triethylamine or pyridine (1.2 - 1.5 eq) to the solution. Stir the mixture for 5 minutes at room temperature.
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
Addition of Sulfonyl Chloride: Dissolve 1-(chlorosulfonyl)pyrrolidin-3-yl acetate (1.1 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled amine solution over 15-30 minutes using an addition funnel.
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by TLC.
Work-up:
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-acetoxypyrrolidine-1-sulfonamide.
Caption: Experimental workflow for sulfonamide synthesis.
Data Presentation: Key Reaction Parameters
The following table summarizes typical reaction parameters for the synthesis of 3-acetoxypyrrolidine-1-sulfonamides with various secondary amines. Optimization may be required for specific substrates.
Secondary Amine
Stoichiometry (Amine:Sulfonyl Chloride:Base)
Solvent
Temperature (°C)
Typical Reaction Time (h)
Morpholine
1 : 1.1 : 1.2
DCM
0 to RT
4
Piperidine
1 : 1.1 : 1.2
DCM
0 to RT
3
Diethylamine
1 : 1.1 : 1.5
THF
0 to RT
6
Pyrrolidine
1 : 1.1 : 1.2
DCM
0 to RT
2
Trustworthiness and Validation
The protocol described is a self-validating system. The progress of the reaction can be easily monitored by TLC, allowing for real-time assessment of the conversion of starting materials to the product. The final product's identity and purity should be confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy. The disappearance of the N-H stretch (for secondary amines) in the IR spectrum and the appearance of characteristic sulfonamide signals in the NMR spectra provide strong evidence for the successful formation of the desired product.
Conclusion
The reaction of 1-(chlorosulfonyl)pyrrolidin-3-yl acetate with secondary amines is a reliable and efficient method for the synthesis of novel 3-acetoxypyrrolidine-1-sulfonamides. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can confidently incorporate this versatile building block into their synthetic strategies for drug discovery and development. The key to a successful outcome lies in the careful control of reaction conditions, particularly temperature and the use of an appropriate base to neutralize the HCl byproduct.
References
King, J. F., & Lee, T. M. (1992). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 70(11), 2780-2786.
Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]
Baran, P. S., et al. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
ROBERTET. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Advances. Retrieved from
Verma, A., & Singh, J. (2020). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 10(1), 1-22.
ResearchGate. (n.d.). Synthesis of Secondary and Tertiary Sulfonamides. Retrieved from [Link]
YouTube. (2021, February 19). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. Retrieved from [Link]
ACCELA CHEMBIO INC. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
Asian Journal of Chemistry. (2014). A Facile and Economical Synthetic Method to Prepare Vildagliptin. 26(18), 6275-6278.
Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]
Impactfactor. (2021, October 15). Synthesis and Biological Activity of New Sulfonamide Derivatives. Retrieved from [Link]
International Journal of Current Microbiology and Applied Sciences. (2016, May 10). Synthesis of Some Sulfa Drug Derivatives as Antibacterial Agents. Retrieved from [Link]
PMC. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
University of Baghdad. (n.d.). Synthesis of some sulfa drug derivatives as antibacterial agents. Retrieved from [Link]
PubMed. (2015, January 27). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. Retrieved from [Link]
Google Patents. (n.d.). CN103351315A - General preparation method of sulfonyl chloride.
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
Google Patents. (n.d.). CA1087200A - Preparation of pyrrolidine and pyrrolidin-2-one derivatives.
Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
PubMed. (2022, September 27). Synthesis of 3-Borylated Pyrrolidines by 1,3-Dipolar Cycloaddition of Alkenyl Boronates and Azomethine Ylide. Retrieved from [Link]
ResearchGate. (2023, August 4). (PDF) Pyrrolidinium Acetate (PyrrIL) as a Green and Recyclable Catalyst: Synthesis of 2-Phenyl Benzimidazoles and 2-Phenyl Benzothiazoles under Solvent-Free Conditions at Room Temperature. Retrieved from [Link]
MDPI. (2022, November 8). A Pyrrolidine Functionalized Poly[(ethylene glycol) Methacrylate] Resin as a Heterogeneous Catalyst for Aqueous Aldol Reactions. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). A One-Pot, Solid-Phase Synthesis of Secondary Amines from Reactive Alkyl Halides and an Alkyl Azide. Retrieved from [Link]
A Comprehensive Guide to Asymmetric Synthesis Utilizing Chiral Pyrrolidine Scaffolds
The pyrrolidine ring is a privileged structural motif, forming the backbone of numerous natural products, pharmaceuticals, and, critically, a versatile class of catalysts for asymmetric synthesis.[1][2][3] For researcher...
Author: BenchChem Technical Support Team. Date: February 2026
The pyrrolidine ring is a privileged structural motif, forming the backbone of numerous natural products, pharmaceuticals, and, critically, a versatile class of catalysts for asymmetric synthesis.[1][2][3] For researchers, scientists, and drug development professionals, understanding the application of chiral pyrrolidine-based reagents is fundamental to the stereoselective construction of complex molecules. This guide provides an in-depth exploration of the synthesis and application of these powerful tools in modern organic chemistry, with a focus on the mechanistic principles that underpin their remarkable efficacy. While the specific reagent "1-(Chlorosulfonyl)pyrrolidin-3-yl acetate" is not prominently featured in the current literature, this guide will delve into the well-established family of chiral pyrrolidine derivatives, including those functionalized with sulfonyl groups, to provide a robust and practical framework for their use in asymmetric transformations.
Part 1: The Foundation: Synthesis of Chiral Pyrrolidine Building Blocks
The accessibility of enantiomerically pure pyrrolidines is a cornerstone of their widespread use. The two primary strategies for their synthesis involve leveraging nature's own chiral building blocks or employing powerful asymmetric synthetic methods.
1.1. Synthesis from the Chiral Pool
The "chiral pool" refers to the collection of inexpensive, readily available, and enantiomerically pure natural products. L-proline and its derivatives, such as 4-hydroxy-L-proline, are among the most common starting materials for the synthesis of more complex pyrrolidine-based catalysts and ligands.[4] Similarly, molecules like L-tartaric acid can be transformed through multi-step sequences to afford a variety of substituted chiral pyrrolidines.[5][6] This approach is often robust and cost-effective for large-scale synthesis.
1.2. Asymmetric Synthetic Routes
Modern asymmetric catalysis provides powerful methods for the de novo synthesis of chiral pyrrolidines. Among these, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles stands out as a particularly versatile and atom-economical method for constructing highly functionalized pyrrolidine rings with excellent stereocontrol.[5][7][8] This reaction allows for the creation of multiple stereocenters in a single step.
Part 2: The Workhorse Application: Asymmetric Aldol Reactions
The direct asymmetric aldol reaction is a powerful C-C bond-forming reaction, and pyrrolidine-based catalysts, particularly L-proline and its derivatives, have been instrumental in its development.
2.1. Mechanism of Action: Enamine Catalysis
The catalytic cycle of a proline-catalyzed aldol reaction proceeds through an enamine intermediate. The secondary amine of the pyrrolidine catalyst condenses with a ketone or aldehyde donor to form a chiral enamine. This enamine then acts as a nucleophile, attacking the carbonyl group of an aldehyde acceptor. The stereochemistry of the newly formed C-C bond is controlled by the chiral environment of the pyrrolidine catalyst, often through a highly organized, hydrogen-bonded transition state. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.[9][10]
Caption: Catalytic cycle of a proline-catalyzed aldol reaction.
2.2. Experimental Protocol: Proline-Catalyzed Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
This protocol provides a representative example of a direct asymmetric aldol reaction using L-proline as the organocatalyst.
Materials:
Cyclohexanone (freshly distilled)
4-Nitrobenzaldehyde
L-Proline
Dimethyl sulfoxide (DMSO, anhydrous)
Ethyl acetate
Saturated aqueous NH4Cl solution
Brine
Anhydrous MgSO4
Silica gel for column chromatography
Procedure:
To a stirred solution of 4-nitrobenzaldehyde (1.0 mmol) in anhydrous DMSO (4.0 mL) is added cyclohexanone (10.0 mmol).
L-proline (0.3 mmol, 30 mol%) is added to the mixture.
The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Upon completion, the reaction is quenched by the addition of saturated aqueous NH4Cl solution (10 mL).
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired aldol product.
The diastereomeric ratio (dr) and enantiomeric excess (ee) of the product are determined by chiral High-Performance Liquid Chromatography (HPLC).[11]
2.3. Data Presentation: Performance of Pyrrolidine-Based Catalysts in Aldol Reactions
The choice of catalyst and reaction conditions can significantly impact the outcome of the aldol reaction.
Catalyst
Solvent
Additive
Yield (%)
dr (anti/syn)
ee (% anti)
L-Proline
DMSO
None
97
95:5
99
(S)-Diphenylprolinol TMS ether
CH2Cl2
None
99
>99:1
97
Prolinamide Derivative
Water
None
84
85:15
89
Data is representative and compiled from various literature sources for the reaction between cyclohexanone and 4-nitrobenzaldehyde.[9][12]
Part 3: Strategic Bond Formation: Asymmetric Michael Additions
The asymmetric Michael addition is a cornerstone for the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, and chiral pyrrolidines are highly effective catalysts for this transformation.
3.1. Mechanism and Stereocontrol
Similar to the aldol reaction, the catalytic cycle often proceeds via an enamine intermediate formed from the ketone donor and the pyrrolidine catalyst. This enamine then adds to the Michael acceptor. Bifunctional catalysts, which incorporate a hydrogen-bond donor (e.g., a thiourea or sulfonamide group) in addition to the pyrrolidine amine, can simultaneously activate the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding), leading to enhanced reactivity and stereoselectivity.[9] The sulfonyl group in a pyrrolidine-based catalyst can act as a hydrogen bond donor, playing a crucial role in organizing the transition state for high stereocontrol.[1][10]
Application Notes & Protocols: Leveraging 1-(Chlorosulfonyl)pyrrolidin-3-yl Acetate Derivatives in SuFEx Click Chemistry
An in-depth guide for researchers, scientists, and drug development professionals on the click chemistry applications of "1-(Chlorosulfonyl)pyrrolidin-3-yl acetate" derivatives. Abstract The advent of "click chemistry" h...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide for researchers, scientists, and drug development professionals on the click chemistry applications of "1-(Chlorosulfonyl)pyrrolidin-3-yl acetate" derivatives.
Abstract
The advent of "click chemistry" has revolutionized the synthesis of functional molecules by providing a set of reliable, high-yield reactions that operate under benign conditions.[1][2][3] A powerful and increasingly prominent member of this reaction class is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a next-generation click chemistry transformation first detailed by K. Barry Sharpless and coworkers.[4][5] SuFEx enables the rapid and robust connection of molecular modules through a stable sulfonyl linker.[6] This guide details the application of 1-(chlorosulfonyl)pyrrolidin-3-yl acetate and its derivatives as versatile building blocks for SuFEx chemistry. We provide an in-depth look at the underlying chemistry, comparing sulfonyl chlorides and fluorides, and present detailed protocols for derivatization, protein bioconjugation, and the synthesis of small molecule libraries.
Section 1: The Foundational Chemistry of SuFEx Reactions
The SuFEx reaction is predicated on the unique balance of stability and reactivity of the sulfur(VI)-fluoride bond.[5][7] While exceptionally stable under most physiological and synthetic conditions, the S(VI)-F bond can be "activated" to react with nucleophiles, forming highly stable sulfonate esters, sulfonamides, and other organosulfur compounds.[8][9] This "dormant awakening reactivity" is the cornerstone of its utility in complex biological and chemical systems.[8][9]
Sulfonyl Chlorides vs. Sulfonyl Fluorides: A Tale of Two Halides
While this guide focuses on a sulfonyl chloride derivative, understanding its relationship to the corresponding sulfonyl fluoride is critical for its effective use. Sulfonyl fluorides are generally the preferred electrophiles for SuFEx chemistry due to their superior stability and selectivity.[7] In contrast, sulfonyl chlorides are more reactive, which can be advantageous for certain transformations but often leads to lower selectivity and stability, particularly in aqueous environments.
The primary reason for this difference lies in the bond energies and electronegativity. The S-F bond is significantly stronger and less prone to homolytic cleavage than the S-Cl bond.[7] This renders sulfonyl fluorides resistant to hydrolysis, reduction, and thermolysis, making them ideal for applications in complex biological media.[7]
Table 1: Comparison of Sulfonyl Fluorides and Sulfonyl Chlorides for SuFEx Chemistry
Feature
Sulfonyl Fluorides (-SO₂F)
Sulfonyl Chlorides (-SO₂Cl)
Rationale & Causality
Stability
High; resistant to hydrolysis, reduction, and thermolysis.[7]
Moderate; susceptible to hydrolysis and reduction.
The S-F bond dissociation energy is significantly higher than the S-Cl bond, imparting greater thermodynamic stability.[7]
Reactivity
"Dormant"; requires activation (e.g., by a protein binding pocket or catalyst) to react.[8][9]
High; readily reacts with nucleophiles without specific activation.
The S-Cl bond is weaker and a better leaving group, leading to higher intrinsic reactivity.
Selectivity
High; reacts chemoselectively at the sulfur center.
Lower; can sometimes lead to unwanted side reactions (e.g., chlorination).[7]
The controlled activation of sulfonyl fluorides allows for more precise reactions with target nucleophiles.
Bio-orthogonality
Excellent; stable in complex biological environments like cell lysates.[7]
Limited; higher reactivity can lead to off-target reactions.
The inertness of the S-F bond prevents unwanted reactions with abundant biological nucleophiles until specific activation occurs.
Given these properties, a common and highly recommended strategy is the conversion of the more accessible 1-(chlorosulfonyl)pyrrolidin-3-yl acetate to its fluoride counterpart prior to its use in demanding applications like live-cell labeling or covalent inhibitor design.
The Nucleophilic Partners in SuFEx
The versatility of SuFEx stems from the wide range of nucleophiles that can participate in the exchange reaction. In biological and medicinal chemistry, the most relevant nucleophiles are the side chains of specific amino acids, making sulfonyl fluorides exceptional "warheads" for covalent drug design.[8]
Tyrosine (Tyr) & Serine (Ser): The hydroxyl groups form stable sulfonate esters.
Lysine (Lys): The primary amine of the side chain forms a robust sulfonamide linkage.
Histidine (His): The imidazole side chain is also a competent nucleophile.[5][8]
This reactivity allows for the precise targeting of proteins that possess these residues within a binding pocket, converting a reversible interaction into a permanent covalent bond.[6]
Section 2: Synthesis and Derivatization Workflows
The true power of 1-(chlorosulfonyl)pyrrolidin-3-yl acetate lies in its potential as a modular scaffold. Through simple synthetic steps, it can be transformed into a variety of functionalized probes and linkers.
Figure 1: Key derivatization pathways for the starting material.
Protocol 1: Conversion to 1-(Fluorosulfonyl)pyrrolidin-3-yl Acetate
This protocol describes the critical conversion of the sulfonyl chloride to the more stable and selective sulfonyl fluoride, the preferred reagent for most SuFEx applications.
Rationale: This halide exchange reaction leverages a nucleophilic fluoride source to displace the chloride from the sulfonyl group. The choice of a polar aprotic solvent like acetonitrile facilitates the reaction by solvating the cation of the fluoride salt, thereby increasing the nucleophilicity of the fluoride anion.
Materials:
1-(Chlorosulfonyl)pyrrolidin-3-yl acetate
Potassium Fluoride (KF), spray-dried
Acetonitrile (CH₃CN), anhydrous
Round-bottom flask with stir bar
Reflux condenser and heating mantle
Standard workup and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(chlorosulfonyl)pyrrolidin-3-yl acetate (1.0 eq).
Add anhydrous acetonitrile to dissolve the starting material (approx. 0.1 M concentration).
Add spray-dried potassium fluoride (3.0 eq) to the solution.
Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C.
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
Cool the reaction mixture to room temperature.
Filter the mixture to remove excess KF and other inorganic salts.
Concentrate the filtrate under reduced pressure using a rotary evaporator.
The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure 1-(fluorosulfonyl)pyrrolidin-3-yl acetate.
Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and mass spectrometry.
Protocol 2: De-acetylation to Expose the 3-Hydroxyl Group
This protocol removes the acetate protecting group to yield a free hydroxyl, creating a bifunctional linker that contains both a SuFEx warhead and a point for further conjugation.
Rationale: Base-catalyzed hydrolysis (saponification) of the acetate ester is a standard and efficient method for deprotection. Lithium hydroxide is a strong nucleophile that attacks the ester carbonyl, leading to the formation of the alcohol and lithium acetate. A mixed solvent system of THF/water ensures that both the organic substrate and the inorganic base are soluble.
Materials:
1-(Sulfonyl-halide)-pyrrolidin-3-yl acetate (chloride or fluoride version)
Lithium Hydroxide (LiOH)
Tetrahydrofuran (THF) and Water
1 M Hydrochloric Acid (HCl) for neutralization
Standard workup equipment
Procedure:
Dissolve the starting material (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
Cool the solution to 0 °C in an ice bath.
Add LiOH (1.5 eq) to the solution and stir vigorously.
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
Upon completion, carefully neutralize the reaction mixture to pH ~7 by the dropwise addition of 1 M HCl.
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the resulting alcohol by silica gel chromatography if necessary.
The functionalized pyrrolidine derivatives are now ready for use in core SuFEx applications.
Application 1: Covalent Protein Labeling and Inhibitor Development
A primary application of SuFEx chemistry is in the development of targeted covalent inhibitors.[8][10][11] The sulfonyl fluoride "warhead" can be appended to a ligand that directs it to a protein's binding site. Proximity and favorable orientation then enable the warhead to form a permanent covalent bond with a nearby nucleophilic amino acid residue, leading to irreversible inhibition.[5]
Figure 2: Workflow for covalent protein modification using a SuFEx probe.
Protocol 3: General Protocol for Covalent Labeling of a Target Protein
Rationale: This protocol outlines a general method to test the covalent modification of a purified protein by a sulfonyl fluoride probe. The reaction is typically performed in a buffered aqueous solution at or near physiological pH to maintain protein structure and function. The success of the labeling is then assessed by observing a mass shift corresponding to the addition of the probe via mass spectrometry.
Materials:
Purified target protein of known concentration in a suitable buffer (e.g., PBS or HEPES, pH 7.4)
1-(Fluorosulfonyl)pyrrolidin-3-yl derivative (probe) dissolved in DMSO (e.g., 10 mM stock)
Reaction buffer (e.g., PBS, pH 7.4)
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
LC-MS system for protein analysis
Procedure:
Reaction Setup: In a microcentrifuge tube, dilute the target protein to a final concentration of 5-10 µM in the reaction buffer.
Probe Addition: Add the sulfonyl fluoride probe from the DMSO stock to the protein solution. The final concentration of the probe should be in excess (e.g., 5-10 fold molar excess over the protein). Ensure the final DMSO concentration is low (<5%) to avoid protein denaturation.
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 1-4 hours). A time-course experiment is recommended to determine the optimal incubation time.
Control Reactions (Self-Validation):
Negative Control 1 (No Probe): An aliquot of the protein incubated with DMSO alone under the same conditions.
Negative Control 2 (Denatured Protein): An aliquot of the protein that has been heat-denatured prior to the addition of the probe to check if labeling is dependent on the native protein structure.
Quenching: Stop the reaction by adding a high concentration of a nucleophilic quenching agent, such as Tris-HCl, to consume any unreacted probe.
Analysis by Mass Spectrometry:
Desalt the protein samples using a suitable method (e.g., C4 ZipTip).
Analyze the samples by LC-MS to determine the molecular weight of the protein.
Expected Outcome: A successful covalent modification will result in an increase in the protein's mass corresponding to the molecular weight of the attached probe. The negative controls should show no mass shift.
Application 2: Modular Synthesis of Small Molecule Libraries
The efficiency and modularity of SuFEx make it ideal for generating libraries of compounds for drug screening.[12][13] The 1-(fluorosulfonyl)pyrrolidin-3-yl scaffold can be rapidly and reliably connected to diverse arrays of nucleophiles (e.g., phenols, anilines, aliphatic amines) in a parallel format.
Protocol 4: Parallel Synthesis of a Sulfonate Ester/Sulfonamide Library in a 96-Well Plate
Rationale: This protocol leverages the SuFEx reaction for high-throughput synthesis. A base catalyst, such as 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) or 1,8-Diazabicycloundec-7-ene (DBU), is often used to facilitate the reaction, especially with less reactive nucleophiles like alcohols.[12] The reaction is designed to be high-yielding, allowing for direct biological screening of the crude products without extensive purification.[13]
Materials:
96-well reaction block
1-(Fluorosulfonyl)pyrrolidin-3-yl acetate (or other derivative)
A library of diverse phenols and/or amines (nucleophiles)
Base catalyst: BTMG or DBU
Solvent: Anhydrous acetonitrile or DMF
Automated liquid handler (optional, but recommended)
Procedure:
Plate Preparation: Prepare stock solutions of the sulfonyl fluoride electrophile (e.g., 0.1 M in acetonitrile), the base catalyst (e.g., 0.1 M in acetonitrile), and each nucleophile from your library (e.g., 0.1 M in acetonitrile or DMF).
Reagent Dispensing:
To each well of the 96-well plate, dispense the desired nucleophile solution (1.0 eq, e.g., 10 µmol in 100 µL).
To each well, add the sulfonyl fluoride solution (1.1 eq, e.g., 11 µmol in 110 µL).
Initiate the reaction by adding the base catalyst solution (e.g., 20 mol%, 2 µmol in 20 µL).
Reaction: Seal the plate and agitate it at room temperature (or with gentle heating, e.g., 40-50 °C) for 12-24 hours.
Workup (Optional/For Analysis): For a subset of wells, a full workup can be performed to confirm reaction completion. This involves quenching with water, extracting with an organic solvent, and analyzing by LC-MS.
Direct Screening: For high-throughput screening, the reaction solvent can be evaporated under a stream of nitrogen. The resulting crude product in each well can then be redissolved in DMSO to create a screening plate ready for biological assays.[13]
Quality Control: It is essential to analyze a representative selection of wells (e.g., 5-10%) by LC-MS to confirm the identity and approximate purity of the products and to validate the reliability of the synthetic protocol.
References
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - ACS Publications. (2024).
SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. MilliporeSigma.
Application Notes & Protocols: The Strategic Use of 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate in Modern Antiviral Synthesis
Abstract: The sulfonamide functional group is a cornerstone of medicinal chemistry, integral to a wide array of therapeutic agents, including numerous antiviral compounds.[1][2][3] Its prevalence is due to its ability to...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: The sulfonamide functional group is a cornerstone of medicinal chemistry, integral to a wide array of therapeutic agents, including numerous antiviral compounds.[1][2][3] Its prevalence is due to its ability to act as a stable, non-hydrolyzable transition-state mimetic, often engaging in crucial hydrogen bonding interactions within enzyme active sites. This guide provides an in-depth look at 1-(chlorosulfonyl)pyrrolidin-3-yl acetate, a specialized chiral building block, detailing its application in the synthesis of complex antiviral agents. We will explore the chemical rationale for its use, provide a detailed protocol for its reaction with a primary amine, and discuss the mechanistic underpinnings that make it a valuable tool for drug development professionals.
Introduction: The Significance of the Pyrrolidine Sulfonamide Moiety
The pyrrolidine ring is a privileged scaffold in drug discovery.[4][5] Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, enabling chemists to effectively probe the pharmacophore space of a biological target.[5] When combined with a sulfonamide group, the resulting pyrrolidine sulfonamide becomes a powerful pharmacophore for designing enzyme inhibitors, including those targeting viral proteases.[1][4][6]
1-(Chlorosulfonyl)pyrrolidin-3-yl acetate is a bifunctional reagent of particular interest:
The Sulfonyl Chloride (-SO₂Cl): This group is a highly reactive electrophile, readily undergoing nucleophilic substitution with primary and secondary amines to form stable sulfonamide linkages.[7][8] This reaction is typically high-yielding and proceeds under mild conditions.
The Pyrrolidine Scaffold: The chiral pyrrolidine core provides a defined stereochemical and conformational constraint, which is often critical for achieving high-affinity binding to a specific biological target.[4][9]
The Acetate Group (-OAc): This serves as a protected hydroxyl group. The ester can be carried through several synthetic steps and later hydrolyzed to reveal a hydroxyl functionality, which can serve as an additional hydrogen bond donor or a point for further molecular elaboration.
The strategic incorporation of this building block has been noted in the development of inhibitors for viral targets such as the Hepatitis C Virus (HCV) NS3/4A protease and the main protease (Mpro) of coronaviruses, where precise interactions are key to inhibition.[3][10][11]
Synthetic Workflow Overview
The primary application of 1-(chlorosulfonyl)pyrrolidin-3-yl acetate is in the coupling with amine-containing fragments to forge a key sulfonamide bond. This process is a cornerstone of convergent synthesis strategies, where complex molecular fragments are prepared separately and then joined together in the later stages.
Below is a generalized workflow for the utilization of this reagent.
Caption: Generalized workflow for sulfonamide synthesis.
Detailed Experimental Protocol: Synthesis of a Pyrrolidine Sulfonamide Intermediate
This protocol details a representative procedure for the coupling of 1-(chlorosulfonyl)pyrrolidin-3-yl acetate with a generic primary amine (R-NH₂), a common step in the synthesis of antiviral lead compounds.
Materials and Reagents
Reagent
M.W. ( g/mol )
Amount
Moles (mmol)
Eq.
Amine Fragment (R-NH₂)
(Varies)
(Varies)
1.0
1.0
1-(Chlorosulfonyl)pyrrolidin-3-yl acetate
227.67
250 mg
1.1
1.1
Dichloromethane (DCM)
84.93
10 mL
-
-
Triethylamine (TEA)
101.19
0.18 mL
1.3
1.3
1M Hydrochloric Acid (HCl)
36.46
5 mL
-
-
Saturated Sodium Bicarbonate (NaHCO₃)
84.01
5 mL
-
-
Brine
-
5 mL
-
-
Anhydrous Magnesium Sulfate (MgSO₄)
120.37
q.s.
-
-
Step-by-Step Procedure
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add the Amine Fragment (1.0 eq.).
Dissolution: Dissolve the amine in dichloromethane (10 mL). Stir until a homogenous solution is formed.
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
Expert Insight: This initial cooling is critical. The reaction between a sulfonyl chloride and an amine is often exothermic. Maintaining a low temperature prevents potential side reactions and decomposition of starting materials, ensuring a cleaner reaction profile.
Base Addition: Add triethylamine (1.3 eq.) to the cooled solution. TEA acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
Reagent Addition: In a separate vial, dissolve 1-(chlorosulfonyl)pyrrolidin-3-yl acetate (1.1 eq.) in a minimal amount of DCM (approx. 2 mL). Add this solution dropwise to the stirring reaction mixture over 5-10 minutes.
Expert Insight: A slight excess (1.1 eq.) of the sulfonyl chloride ensures complete consumption of the potentially more valuable amine starting material. Dropwise addition helps to control the reaction exotherm.
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the amine starting material is fully consumed (typically 1-3 hours).
Quenching & Workup: Once the reaction is complete, cool the mixture again to 0 °C and slowly add 1M HCl (5 mL) to quench any remaining reagents and neutralize the excess TEA.
Extraction: Transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with 1M HCl (5 mL), saturated NaHCO₃ solution (5 mL), and finally with brine (5 mL).
Expert Insight: The acidic wash removes the triethylamine hydrochloride salt. The basic wash removes any unreacted sulfonyl chloride (by hydrolysis) and any remaining acidic impurities. The brine wash removes residual water from the organic layer.
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure sulfonamide product.
Mechanistic Rationale
The formation of the sulfonamide bond proceeds via a classical nucleophilic acyl substitution-type mechanism at the sulfur center.
Application Notes and Protocols: Leveraging 1-(Chlorosulfonyl)pyrrolidin-3-yl Acetate for the Discovery of Novel Anticancer Agents
Introduction: The Strategic Integration of Privileged Scaffolds In the landscape of medicinal chemistry, the pyrrolidine ring is a cornerstone, a "versatile scaffold" recognized for its prevalence in natural products and...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Integration of Privileged Scaffolds
In the landscape of medicinal chemistry, the pyrrolidine ring is a cornerstone, a "versatile scaffold" recognized for its prevalence in natural products and its ability to explore three-dimensional chemical space.[1][2] This five-membered saturated nitrogen-containing heterocycle offers a unique combination of hydrophilicity, basicity, and structural rigidity, making it a crucial pharmacophore in drug design.[3][4] When strategically functionalized, pyrrolidine derivatives emerge as promising candidates for a multitude of therapeutic areas, including the development of potent and selective anticancer agents.[1]
The sulfonyl group, particularly in the form of sulfonamides, represents another pharmacologically significant moiety. Sulfonamide derivatives have demonstrated a broad spectrum of biological activities and are integral to the structure of several FDA-approved drugs.[5][6] Their utility in oncology is well-documented, with compounds exhibiting mechanisms that include cell cycle arrest, apoptosis induction, and enzyme inhibition.[7][8]
This guide focuses on the strategic use of 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate , a molecule that synergistically combines the structural benefits of the pyrrolidine core with the reactive potential of a sulfonyl chloride. While direct literature on the anticancer applications of this specific compound is nascent, its structure presents a clear and compelling opportunity for the generation of novel libraries of pyrrolidine-based sulfonamides. The inherent reactivity of the sulfonyl chloride group allows for facile derivatization, providing a robust platform for structure-activity relationship (SAR) studies aimed at discovering next-generation anticancer therapeutics.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining the potential applications and detailed protocols for utilizing 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate as a key building block in the synthesis and evaluation of new anticancer agents.
Proposed Rationale and Potential Mechanisms of Action
The core utility of 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate lies in its function as a reactive intermediate. The chlorosulfonyl group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide array of primary and secondary amines, alcohols, and other nucleophiles to form a diverse library of sulfonamides and sulfonic esters.
The resulting compounds, bearing the pyrrolidine-3-yl-sulfonyl moiety, could potentially exert their anticancer effects through several established mechanisms associated with both pyrrolidine and sulfonamide-containing drugs:
Enzyme Inhibition: Pyrrolidine derivatives are known to inhibit enzymes crucial for cancer progression, such as matrix metalloproteinases (MMPs) and dihydrofolate reductase (DHFR).[3] The sulfonamide functional group is a classic zinc-binding group, suggesting that novel derivatives could target zinc-dependent enzymes like carbonic anhydrases, some isoforms of which are overexpressed in solid tumors.[9]
Cell Cycle Disruption: Certain sulfonamides have been shown to interfere with cell cycle progression at multiple points, including the G1/S and G2/M transitions.[7] This is often achieved through the modulation of cyclin-dependent kinases (CDKs) and their associated cyclins.[7]
Induction of Apoptosis: The accumulation of reactive oxygen species (ROS) and the disruption of ion channel function are mechanisms by which some sulfonyl-containing compounds, like sulfonylureas, can trigger apoptosis in cancer cells.[10]
Inhibition of Signaling Pathways: Aberrant signaling pathways are a hallmark of cancer. Novel derivatives could potentially target key nodes in pathways like Hedgehog signaling, where Smoothened (SMO) receptor modulation has been a target for other heterocyclic compounds.[11]
The acetate group at the 3-position of the pyrrolidine ring could also play a role in modulating the physicochemical properties of the final compounds, such as solubility and membrane permeability. Furthermore, it could be hydrolyzed in vivo to the corresponding alcohol, potentially altering the compound's biological activity and metabolic profile.
Experimental Protocols
Part 1: Synthesis of 1-(Chlorosulfonyl)pyrrolidin-3-yl Acetate
As a starting reagent, 1-(chlorosulfonyl)pyrrolidin-3-yl acetate may not be commercially available and would likely require custom synthesis. A plausible synthetic route, based on established chemical principles for the preparation of sulfonyl chlorides, is outlined below.[12][13]
Protocol 1.1: Synthesis of 1-(Chlorosulfonyl)pyrrolidin-3-yl Acetate
Dissolve 3-hydroxypyrrolidine (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
Slowly add pyridine (1.2 equivalents) to the solution.
Add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-acetoxypyrrolidine.
Chlorosulfonylation of 3-Acetoxypyrrolidine:
Caution: This step involves the use of chlorosulfonic acid, which is highly corrosive and reacts violently with water. This must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
In a separate flask, cool chlorosulfonic acid (3-5 equivalents) to 0°C.[12]
Slowly add the 3-acetoxypyrrolidine (1 equivalent) to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 10°C.[12]
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
Carefully pour the reaction mixture onto crushed ice with stirring.
The product, 1-(chlorosulfonyl)pyrrolidin-3-yl acetate, should precipitate as a solid.
Collect the solid by vacuum filtration and wash thoroughly with cold water.
Dry the crude product under vacuum. Further purification can be achieved by recrystallization if necessary.
Part 2: Library Synthesis of Novel Pyrrolidine-Based Sulfonamides
The following protocol provides a general method for the synthesis of a library of novel sulfonamide derivatives from 1-(chlorosulfonyl)pyrrolidin-3-yl acetate.
Protocol 1.2: General Procedure for the Synthesis of Pyrrolidine-Based Sulfonamides
Materials:
1-(Chlorosulfonyl)pyrrolidin-3-yl acetate
A diverse library of primary and secondary amines
Triethylamine or pyridine as a base
Dichloromethane (DCM) or Tetrahydrofuran (THF) as a solvent
Standard workup and purification reagents (e.g., HCl, NaHCO₃, brine, MgSO₄)
Silica gel for column chromatography
Procedure:
Dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in DCM.
In a separate flask, dissolve 1-(chlorosulfonyl)pyrrolidin-3-yl acetate (1 equivalent) in DCM.
Slowly add the sulfonyl chloride solution to the amine solution at 0°C.
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
Purify the crude product by silica gel column chromatography to obtain the desired sulfonamide derivative.
Visualization of Synthetic Workflow
Caption: Synthetic workflow for the generation of a novel pyrrolidine sulfonamide library.
Part 3: In Vitro Anticancer Activity Screening
Once a library of compounds has been synthesized, the next critical step is to evaluate their anticancer activity. A standard and widely used method is the MTT assay, which measures cell viability.[14][15]
Protocol 1.3: MTT Assay for Cell Viability
Materials:
A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer).[14][15]
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.
Synthesized pyrrolidine sulfonamide derivatives dissolved in DMSO.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
96-well microplates.
Microplate reader.
Procedure:
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells, ensuring a final DMSO concentration of <0.5%. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Data Presentation
The results of the MTT assay should be summarized in a table for clear comparison of the antiproliferative activity of the synthesized compounds.
Compound ID
R1
R2
Cancer Cell Line
IC₅₀ (µM)
PSC-001
H
Phenyl
MCF-7
Value
PSC-002
H
4-Chlorophenyl
MCF-7
Value
PSC-003
H
3,4-Dichlorophenyl
MCF-7
Value
PSC-001
H
Phenyl
A549
Value
PSC-002
H
4-Chlorophenyl
A549
Value
PSC-003
H
3,4-Dichlorophenyl
A549
Value
Note: IC₅₀ values are hypothetical and would be determined experimentally.
Further Mechanistic Studies
Compounds that exhibit significant anticancer activity in the initial screening should be subjected to further mechanistic studies to elucidate their mode of action.
Protocol 1.4: Cell Cycle Analysis by Flow Cytometry
Materials:
Cancer cells treated with the active compound at its IC₅₀ concentration.
Treat cells with the test compound for 24-48 hours.
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
Wash the fixed cells and resuspend in PI staining solution containing RNase A.
Incubate in the dark for 30 minutes.
Analyze the cell cycle distribution using a flow cytometer.
Visualization of a Hypothetical Targeted Pathway
Caption: Hypothetical inhibition of a pro-survival signaling pathway by a novel agent.
Conclusion and Future Directions
1-(Chlorosulfonyl)pyrrolidin-3-yl acetate represents a promising, albeit underexplored, starting point for the development of novel anticancer agents. Its structure is a deliberate amalgamation of two privileged scaffolds in medicinal chemistry. The protocols detailed in this guide provide a comprehensive framework for the synthesis of a diverse library of derivatives and their subsequent evaluation for anticancer activity. The true potential of this molecular framework will be unveiled through systematic SAR studies, guided by the biological data obtained from these assays. Future work should focus on identifying the specific molecular targets of the most potent compounds and evaluating their efficacy and safety in preclinical in vivo models.
References
Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. Taylor & Francis Online. [Link]
Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. PubMed. [Link]
Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]
Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PMC. [Link]
Combining Sulfonylureas with Anticancer Drugs: Evidence of Synergistic Efficacy with Doxorubicin In Vitro and In Vivo. MDPI. [Link]
Mechanisms of action of the novel sulfonamide anticancer agent E7070 on cell cycle progression in human non-small cell lung cancer cells. PubMed. [Link]
Schematic representation of anticancer and antidiabetic mechanism of sulfonylureas (SU). ResearchGate. [Link]
Development of Sulfonamides of Contemporary Drugs as Anticancer Agents. ACS Publications. [Link]
Effects of Sulfonylureas on Tumor Growth: A Review of the Literature. SciSpace. [Link]
Sulfonylhydrazide Derivatives as Potential Anti-cancer Agents: Synthesis, In Vitro and In Silico Studies. PubMed. [Link]
Design, synthesis, and antitumor activity evaluation of novel acyl sulfonamide spirodienones. PMC. [Link]
A Novel Sulfonyl-Based Small Molecule Exhibiting Anti-cancer Properties. Frontiers. [Link]
Synthesis and evaluation of Sulfonamide-Thiazolidinone conjugates as promising anticancer agents via carbonic anhydrase in. Wiadomości Lekarskie. [Link]
Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. PMC. [Link]
Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. SciRP.org. [Link]
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journals. [Link]
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
Application Note: NMR Characterization of 1-(Chlorosulfonyl)pyrrolidin-3-yl Acetate
This Application Note is designed for researchers and analytical chemists characterizing 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate , a reactive sulfamoyl chloride intermediate used in medicinal chemistry (e.g., for sulfo...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and analytical chemists characterizing 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate , a reactive sulfamoyl chloride intermediate used in medicinal chemistry (e.g., for sulfonamide synthesis).
H, C)
Compound Class: Cyclic Sulfamoyl Chloride / 3-Substituted Pyrrolidine
Abstract & Scope
1-(Chlorosulfonyl)pyrrolidin-3-yl acetate is a bifunctional building block containing a moisture-sensitive chlorosulfonyl group (
) and a stereogenic center at the C3 position bearing an acetate group. Characterization of this compound presents unique challenges due to the high reactivity of the N-S bond toward hydrolysis. This guide outlines a robust protocol for structural verification, emphasizing solvent selection, moisture control, and the diagnostic chemical shifts required to distinguish the product from its precursors (e.g., 3-acetoxypyrrolidine).
Chemical Structure & Reactivity Profile
Molecular Formula:
Molecular Weight: 227.66 g/mol
Key Functional Groups:
Sulfamoyl Chloride: Highly electrophilic; susceptible to hydrolysis to form the sulfonic acid (
) or decomposition to the amine salt.
Acetate Ester: Stable under neutral NMR conditions but provides a diagnostic singlet.
Pyrrolidine Ring: Provides complex multiplets due to ring puckering and diastereotopic protons.
Experimental Protocol
Sample Preparation (Critical Step)
The integrity of the
group is the primary concern. Standard "wet" solvents or nucleophilic solvents (MeOH-, DMSO-) must be avoided to prevent solvolysis.
Pre-treatment:[1] Pass through a small plug of activated basic alumina or store over 4Å molecular sieves to remove trace acidity and water.
Alternative Solvent:Acetonitrile-
() .
Use case: If the compound is polar and insoluble in chloroform. Ensure it is "Extra Dry" grade.
Concentration: 10–15 mg in 0.6 mL solvent (for rapid
C acquisition).
Tube: 5mm NMR tube, strictly dried in an oven at 110°C prior to use.
Acquisition Parameters
Temperature: 298 K (25°C). Avoid heating to prevent thermal decomposition (
extrusion).
Experiments:
H (Proton): 16 scans, 30° pulse, = 2.0s.
C (Carbon): Proton-decoupled, 512–1024 scans (due to quaternary carbons).
COSY: Essential for tracing the pyrrolidine spin system (H2
H3 H4 H5).
HSQC: To assign C2/C5 methylene pairs.
Data Analysis & Interpretation
Predicted Chemical Shifts
The chlorosulfonyl group is strongly electron-withdrawing (EWG), significantly deshielding the
-protons (H2 and H5) compared to the free amine or N-alkyl derivatives.
Table 1: H NMR Assignment (400 MHz, )
Position
Type
Shift (, ppm)
Multiplicity
(Hz)
Diagnostic Note
Acetate
2.08 – 2.12
Singlet (s)
-
Sharp singlet; integration reference (3H).
H-3
5.25 – 5.35
Multiplet (m)
-
Deshielded by O-Ac ester. Downfield shift confirms acylation.
H-2a/b
3.70 – 3.90
dd/m
~12, 4
to N-. Significantly deshielded vs free amine (~3.0 ppm).
H-5a/b
3.60 – 3.80
m
-
to N-. Often overlaps with H-2.
H-4a/b
2.10 – 2.40
m
-
to N; part of the ring puckering system.
Table 2: C NMR Assignment (100 MHz, )
Position
Shift (, ppm)
Note
C=O (Acetate)
170.5
Characteristic ester carbonyl.
C-3 (Methine)
73.0 – 74.5
Direct attachment to Oxygen.
C-2 ()
53.0 – 55.0
to N. Deshielded by .
C-5 ()
48.0 – 50.0
to N.
C-4 ()
31.0 – 32.5
to N.
Acetate
21.0
Typical methyl ester carbon.
Structural Validation Logic
Verification of N-Functionalization:
Observation: Absence of broad NH signal (typically >2.0 ppm in precursor).
Shift: The
-protons (H2, H5) shift downfield by ~0.5–0.8 ppm compared to the starting material (pyrrolidin-3-yl acetate) due to the strong EWG nature of .
Verification of Acetate:
Observation: Strong singlet at ~2.1 ppm.
Correlation: HSQC cross-peak to carbon at ~21 ppm.
Purity Check (Hydrolysis):
Impurity: If moisture enters, hydrolysis yields the sulfonic acid or amine salt.
Sign: Look for a new set of multiplets slightly upfield (due to loss of Cl EWG effect) and broadening of signals.
Workflow Visualization
The following diagram illustrates the decision matrix for characterizing this sensitive intermediate.
Figure 1: Decision tree for the NMR validation of chlorosulfonyl pyrrolidine derivatives.
Troubleshooting & Stability Notes
"Ghost" Peaks: If you observe a triplet at
1.2 and quartet at 3.7 in , this is residual Ethanol (stabilizer in chloroform). Use Amylene-stabilized if possible to avoid overlap with pyrrolidine multiplets.
Broadening: If H2/H5 signals are broad, the sample may be degrading (releasing HCl). Add a scavenger like
(solid, anhydrous) to the tube only if the compound is base-stable (unlikely for sulfamoyl chlorides). Better strategy: Run immediately after dissolution.
Stereochemistry: If the starting material was enantiopure (e.g., (S)-3-hydroxypyrrolidine), the product will retain configuration. NMR in an achiral solvent (
) cannot determine enantiomeric excess (ee). To determine ee, derivatize with a chiral amine (e.g., -methylbenzylamine) to form the diastereomeric sulfonamide, then analyze by NMR or HPLC.
References
Fulmer, G. R., et al. (2010).[2][3] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[2] Link
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. Link
Spivey, A. C., et al. (2000). "Solid-Phase Synthesis of Sulfonamides." Journal of Combinatorial Chemistry, 2(3), 209–215. (Discusses stability of sulfonyl chloride intermediates). Link
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Reference for additivity rules of substituted pyrrolidines). Link
Technical Support Center: 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate. This document is designed for researchers, scientists, and professionals in drug dev...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate. This document is designed for researchers, scientists, and professionals in drug development who are working with this highly reactive intermediate. As a key building block, its purity is paramount for the success of subsequent synthetic steps. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common side products and impurities encountered during its synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What is 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate and what are its primary applications?
A1: 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate is a bifunctional synthetic intermediate. The pyrrolidine ring is a common scaffold in many biologically active molecules and approved drugs.[1][2][3] The presence of a highly reactive sulfonyl chloride group allows for its facile reaction with a wide range of nucleophiles (amines, alcohols, phenols) to form stable sulfonamides and sulfonate esters, respectively. The acetate group at the 3-position provides an additional point for chemical modification, either by hydrolysis to the corresponding alcohol or by other ester manipulations. Its primary use is as a building block in medicinal chemistry for constructing complex molecules, particularly novel sulfonamide derivatives.
Q2: Why is this compound particularly challenging to synthesize and handle?
A2: The primary challenge stems from the high reactivity of the sulfonyl chloride functional group. This group is extremely sensitive to moisture, leading to rapid hydrolysis.[4][5] Furthermore, the synthesis often involves potent reagents like sulfuryl chloride (SO₂Cl₂) or chlorosulfonic acid, which can lead to undesired side reactions if conditions are not strictly controlled.[6][7][8] The compound's stability is also a concern; it can decompose upon heating or prolonged storage, especially if impure.[5][9] Therefore, meticulous attention to anhydrous conditions, temperature control, and purification methods is critical.
Q3: What are the most common side products I should anticipate when synthesizing this compound?
A3: Based on the reactivity of the functional groups, the three most common impurities are:
Hydrolysis Product: 1-(Sulfonyl)pyrrolidin-3-yl acetate, formed by reaction with water.
Dimeric Sulfonamide: Formed by the reaction of the product with the unreacted 3-acetoxypyrrolidine starting material.
Ring-Chlorinated Species: If using aggressive chlorinating agents like sulfuryl chloride, chlorination on the pyrrolidine ring is a possibility.[5][8]
Troubleshooting Guide: Side Product Formation
This section addresses specific problems you may encounter, their probable causes, and detailed protocols for their mitigation.
Problem 1: Low Yield After Aqueous Workup & Acidic Aqueous Layer
Symptoms: You experience a significant loss of product during extraction. The aqueous layer tests acidic, and your crude NMR shows a new peak consistent with a sulfonic acid.
Primary Cause: Hydrolysis of the sulfonyl chloride. Sulfonyl chlorides react readily with water to form the corresponding sulfonic acids, which are often highly water-soluble and lost during the aqueous workup.[4][10]
Maintain Rigorous Anhydrous Conditions: All glassware must be flame- or oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[11] Use anhydrous solvents.
Controlled Quenching & Extraction: The aqueous workup is the most critical step for hydrolysis. It must be performed quickly and at low temperatures to minimize the contact time and reaction rate between the sulfonyl chloride and water.[4]
Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet.
Reagents: Dissolve 3-acetoxypyrrolidine (1 equiv.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
Addition: Add sulfuryl chloride (SO₂Cl₂) (1.1 equiv.) dropwise to the stirred solution, ensuring the internal temperature does not exceed 5 °C. The reaction is often exothermic.[6]
Reaction: Stir the reaction at 0-5 °C for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
Quench: Prepare a separate flask with a rapidly stirred mixture of ice and brine. Slowly pour the reaction mixture into the ice/brine slurry. This ensures the exotherm from quenching excess SO₂Cl₂ is controlled and the sulfonyl chloride remains cold.
Extraction: Immediately transfer the quenched mixture to a separatory funnel. Extract the product with cold DCM (3x).
Washing: Wash the combined organic layers sequentially with cold 5% sodium bicarbonate solution and cold brine.
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at a low temperature (<30 °C). The crude product should be used immediately or stored under an inert atmosphere at ≤ -20 °C.
Problem 2: Significant High-Molecular-Weight Impurity Detected
Symptoms: TLC analysis shows a new, lower Rf spot, and LC-MS analysis reveals a peak with a mass corresponding to the sulfonamide dimer of the starting material and product.
Primary Cause: Reaction of the newly formed 1-(chlorosulfonyl)pyrrolidin-3-yl acetate with a molecule of the 3-acetoxypyrrolidine starting material. This is more likely if there are localized high concentrations of the starting amine during the reaction.
Inverse Addition: Instead of adding the sulfonating agent to the pyrrolidine, consider adding the 3-acetoxypyrrolidine solution slowly to the solution of sulfuryl chloride. This maintains an excess of the sulfonating agent throughout the addition, minimizing the chance for the product to react with the starting material.
Stoichiometry and Temperature Control: Ensure precise stoichiometry and maintain low temperatures (0 °C or below) to reduce the rate of the side reaction.[12]
Here is a diagram illustrating the desired reaction versus the two most common side reactions.
Caption: Desired synthesis vs. common side reactions.
Problem 3: Product Discoloration (Yellow/Brown) and Decomposition
Symptoms: The isolated product, which may have been initially a pale oil or solid, turns yellow or brown upon standing or during purification attempts (e.g., distillation).
Primary Cause: Thermal and/or light-induced decomposition. Upon standing, sulfonyl chlorides can slowly decompose back to sulfur dioxide and chlorine, giving the sample a yellowish color.[5] Heating can dramatically accelerate this process. The presence of trace acid or moisture can also catalyze decomposition.
Avoid Heat: Do not attempt to purify this compound by distillation. The required temperatures will likely lead to significant decomposition.
Purification Method: If purification is necessary, flash column chromatography on silica gel at low temperature is the preferred method. Use a non-protic eluent system (e.g., hexanes/ethyl acetate) and work quickly.
Proper Storage: The crude or purified material must be stored under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (ideally ≤ -20 °C in a freezer).
This workflow helps diagnose and solve common issues encountered during the synthesis.
Caption: A logical workflow for troubleshooting side products.
Quantitative Data Summary
While specific yields are highly dependent on scale and exact conditions, the following table provides a general guide to the impact of reaction conditions on product purity.
Technical Support Center: Sulfonylation with 1-(Chlorosulfonyl)pyrrolidin-3-yl Acetate
Current Status: Operational Topic: Yield Optimization & Troubleshooting Reagent CAS: 1246914-74-4 (Custom/Specialty Building Block) Executive Summary: The "Double-Edged" Reagent You are working with 1-(chlorosulfonyl)pyr...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Yield Optimization & Troubleshooting
Reagent CAS: 1246914-74-4 (Custom/Specialty Building Block)
Executive Summary: The "Double-Edged" Reagent
You are working with 1-(chlorosulfonyl)pyrrolidin-3-yl acetate . This reagent presents a unique synthetic challenge because it contains two electrophilic sites with opposing stability profiles:
The Sulfamoyl Chloride (
): A hindered electrophile that requires activation or heat to react with weak nucleophiles.
The Acetate Ester (
): A base-sensitive group that is prone to hydrolysis (saponification) if reaction conditions become too basic or aqueous workups are too aggressive.
The Yield Killer: The most common cause of low yield is not the failure of the sulfonylation itself, but the hydrolysis of the sulfonyl chloride prior to reaction, or the hydrolysis of the ester during workup.
Module 1: The Optimized Protocol (DMAP Catalysis)
Standard sulfonylation conditions (e.g., Pyridine/DCM) are often too sluggish for sulfamoyl chlorides, leading to incomplete conversion. We recommend a DMAP-catalyzed approach to boost electrophilicity without requiring temperatures that endanger the ester.
Reagents & Stoichiometry
Component
Equiv.
Role
Critical Note
Nucleophile (Amine/Alcohol)
1.0
Substrate
Must be dry (azeotrope with toluene if needed).
Sulfonyl Reagent
1.2 - 1.5
Electrophile
Excess accounts for slight hydrolysis during handling.
Triethylamine (TEA)
2.0 - 3.0
HCl Scavenger
Acts as the proton sponge.
DMAP
0.1 - 0.2
Catalyst
Essential. Forms a reactive -sulfonylpyridinium intermediate.
DCM or MeCN
Solvent
Medium
Must be anhydrous . Water content ppm.
Step-by-Step Procedure
Drying: Flame-dry your reaction flask and purge with Argon/Nitrogen.
Solvation: Dissolve the Nucleophile , TEA , and DMAP in anhydrous DCM (0.1 M concentration).
Cooling: Cool the mixture to
.
Why? Although sulfamoyl chlorides are less reactive, the initial mixing can be exothermic. Low temp protects the ester from base hydrolysis.
Addition: Dissolve 1-(chlorosulfonyl)pyrrolidin-3-yl acetate in a minimal amount of DCM and add it dropwise to the reaction.
Activation: Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.
Monitoring: Check TLC/LCMS. If starting material persists after 12h, heat to
(refluxing DCM) but do not exceed to protect the ester.
Quench: Add a small amount of saturated
solution.
Module 2: The Mechanism & Visualization[1]
Understanding why DMAP is required is key to troubleshooting. Sulfamoyl chlorides (
) are less reactive than aryl sulfonyl chlorides (like Tosyl chloride) because the nitrogen lone pair donates electron density into the sulfur center, reducing its electrophilicity.
DMAP attacks the sulfur to form a highly reactive Sulfonyl-Pyridinium salt , which is a far better leaving group than chloride.
Figure 1: The catalytic cycle of DMAP. Note that the activated intermediate is also more susceptible to hydrolysis, making moisture control critical.
Module 3: Workup & Isolation (The "Ester Safe" Zone)
This is where most yields are lost. A standard "1M HCl wash" or "1M NaOH wash" can destroy your product.
The Problem:
Acid Wash: Can hydrolyze the sulfonyl bond (reverting to amine) or the ester (if strong/hot).
Base Wash: Will rapidly saponify the acetate ester to the alcohol (pyrrolidin-3-ol derivative).
The Solution: Buffered/Neutral Workup
Dilution: Dilute the reaction mixture with EtOAc or DCM.
Acid Wash (Mild): Wash once with cold 0.5 M Citric Acid or 0.1 M HCl (keep it
).
Purpose: Removes the TEA and DMAP.
Speed: Do this quickly. Do not let the layers sit.
Neutralization: Immediately wash with Saturated Brine .
Drying: Dry over anhydrous
(Sodium Sulfate). Avoid if your compound is acid-sensitive (Lewis acidic character).
Purification: Flash chromatography on Silica Gel.
Eluent: DCM/MeOH or Hexane/EtOAc. Avoid adding TEA to the eluent unless the product is streaking significantly, as it may degrade the ester on the column.
Troubleshooting Guide & FAQs
Decision Tree: Diagnosing Low Yield
Figure 2: Diagnostic workflow for isolating the root cause of yield loss.
Frequently Asked Questions
Q: My reagent turned into a sticky gum before I even added it. What happened?A: Sulfamoyl chlorides are hygroscopic.[1] If exposed to humid air, they hydrolyze to the sulfonic acid, which is often a hygroscopic oil/gum.
Fix: Handle the reagent in a glovebox or weigh it quickly into a dry flask and immediately dissolve in anhydrous solvent.
Q: Can I use Pyridine as the solvent instead of DCM?A: Yes, but with caution. Pyridine is difficult to remove without an acidic wash (which risks ester hydrolysis). If you use pyridine, you must co-evaporate it with toluene multiple times on the rotovap rather than washing it out.
Q: The NMR shows the sulfonamide formed, but the acetate group is gone (OH peak present).A: You likely experienced saponification . This usually happens during the workup if you used Carbonate/Bicarbonate washes (pH > 9) or if the reaction mixture contained too much water with the amine base.
Fix: Switch to the Citric Acid/Brine workup described in Module 3.
Q: Why use DMAP? Isn't TEA enough?A: For simple sulfonyl chlorides (like MsCl), TEA is enough. For sulfamoyl chlorides (N-SO2-Cl), the electrophilicity is lower due to resonance from the pyrrolidine nitrogen. TEA acts only as a base; DMAP acts as a nucleophilic catalyst, transferring the sulfonyl group much faster than the background hydrolysis rate [1].
References
Catalysis Mechanism: Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic catalysis by 4-(dimethylamino)pyridine (DMAP). Angewandte Chemie International Edition, 43(41), 5436-5441. Link
Sulfamoyl Chloride Reactivity: Spillane, W. J., et al. (2006).[2] Rate and product studies in the solvolyses of N,N-dimethylsulfamoyl and 2-propanesulfonyl chlorides. Organic & Biomolecular Chemistry, 4, 1580-1586.[2] Link
Ester Stability in Workup: BenchChem Technical Support. (2025).[3] Preventing Hydrolysis During the Workup of Esterification Reactions. Link
Reagent: 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate
Core Challenge: Steric & Electronic Mismatch.
This reagent presents a dichotomy. The pyrrolidine ring is generally electron-rich, which stabilizes the sulfonyl chloride (lowering electrophilicity compared to tosyl chloride). However, the C3-acetate group introduces steric bulk and inductive electron withdrawal. When reacting with hindered nucleophiles (e.g., secondary amines, ortho-substituted anilines), the reaction often stalls or yields to competitive hydrolysis.
This guide provides the protocols to force this reaction to completion while preserving the sensitive acetate ester.
Module 1: The "Low Conversion" Ticket
User Issue: "I am reacting this sulfonyl chloride with a secondary amine, but TLC shows starting material remaining after 24 hours."
Root Cause Analysis
The nitrogen atom of your nucleophile cannot access the sulfur center due to the "pucker" of the pyrrolidine ring and the acetate tail. Standard bases (TEA, DIPEA) act only as proton scavengers, not activators. You need Nucleophilic Catalysis .
The Solution: The "Super-Electrophile" Strategy
You must convert the sluggish sulfonyl chloride into a highly reactive sulfonylpyridinium intermediate using DMAP (4-Dimethylaminopyridine).
Optimized Protocol (The "Turbo" Method):
Solvent: Anhydrous DCM (Dichloromethane) is superior to THF here. THF can coordinate to the intermediate, reducing reactivity.
Stoichiometry:
Sulfonyl Chloride: 1.2 eq
Nucleophile: 1.0 eq
Base: Et3N or DIPEA (2.0 eq) – The proton sponge.
Catalyst: DMAP (0.1 to 0.2 eq ) – The activator.
Temperature: Start at 0°C, then warm to Reflux (40°C) if needed.
Technical Insight: DMAP attacks the sulfur faster than your hindered amine, displacing the chloride to form a resonance-stabilized N-sulfonylpyridinium salt. This intermediate is positively charged, making the sulfur extremely electrophilic and extending it away from the steric bulk of the pyrrolidine ring, allowing your hindered amine to attack.
Visualizing the Mechanism (DOT Diagram)
Figure 1: The DMAP catalytic cycle converts the hindered sulfonyl chloride into an accessible, high-energy intermediate.
Module 2: The "Side Reaction" Ticket
User Issue: "I see product formation, but I'm also losing the acetate group (hydrolysis) or forming an amide at the wrong position."
Troubleshooting Chemoselectivity
The acetate ester at C3 is susceptible to attack.
Hydrolysis (OH- attack): Occurs if solvents are wet or if strong aqueous base is used during workup.
Aminolysis (R-NH2 attack): If the sulfonyl chloride is too hindered, a primary amine might attack the acetate carbonyl instead (forming an amide).
Variable
Standard Condition
Corrective Action
Reason
Solvent Water
"Dry" solvent from bottle
Molecular Sieves (3Å)
Sulfonyl chlorides hydrolyze to sulfonic acids rapidly in the presence of trace water and base.
Base Choice
NaOH / KOH / Carbonate
DIPEA / 2,6-Lutidine
Inorganic bases generate hydroxide/water. Steric organic bases prevent attack on the ester.
Addition Order
Add amine to chloride
Add Chloride to Amine (Slow)
Keeps the concentration of the electrophile low, favoring the faster reaction (sulfonylation) over the slower side reaction.
Advanced Protocol: Silver Activation (The "Nuclear Option")
If the amine is extremely unreactive and DMAP fails, use Silver Triflate (AgOTf) .
Concept: Ag+ irreversibly precipitates AgCl, forcing the formation of a highly reactive sulfonyl triflate intermediate.
Procedure: 1.0 eq Amine + 1.1 eq Sulfonyl Chloride + 1.2 eq AgOTf in DCM at -78°C to 0°C.
Warning: This is highly reactive. Ensure the acetate ester survives by keeping the temperature low.
Module 3: Workflow & Decision Tree
User Question: "Which method should I start with?"
Follow this logic gate to save time and reagents.
Figure 2: Experimental decision tree for selecting the correct activation method.
Frequently Asked Questions (FAQ)
Q: Can I use Pyridine as the solvent?A: Yes, but with caution. Pyridine acts as both base and solvent and forms the active sulfonylpyridinium salt. However, it is difficult to remove without acidic washes (which might hydrolyze your acetate). Better: Use DCM with 2.0 eq Pyridine or DIPEA.
Q: My product is water-soluble. How do I purify it?A: Do not use aqueous extraction.
Filter off the amine hydrochloride salts (or AgCl).
Concentrate the organic filtrate.
Purify directly via Flash Chromatography (DCM/MeOH gradient).
Q: The sulfonyl chloride smells like vinegar. Is it bad?A: Yes. A vinegar smell indicates the acetate group has hydrolyzed or the reagent has decomposed to release acetic acid and SO2. Verify purity via H-NMR (look for the discrete pyrrolidine signals vs. broad decomposition peaks) before use.
References
Nucleophilic Catalysis Mechanism: Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12(2), 129-161. Link
Silver Triflate Activation: Crich, D., & Smith, M. (2001). 1-Benzenesulfinyl Piperidine/Triflic Anhydride: A Potent Combination for the Activation of Thioglycosides. Journal of the American Chemical Society, 123(37), 9015-9020. (Demonstrates Ag/Tf activation principles applicable to S-electrophiles). Link
Sulfonylation of Hindered Amines: Shekhar, S., et al. (2011). A Mild and Efficient Synthesis of Sulfonamides from Sulfonyl Chlorides and Amines.[1][2] Journal of Organic Chemistry, 76(15), 6252–6263. Link
Electrophilic Center: The sulfur atom is highly electrophilic and susceptible to hydrolysis.
Nucleophilic Competition: The product is an electrophile that can react with the starting material (secondary amine) to form a symmetrical sulfamide dimer (impurity).
Acid Sensitivity: The acetate ester at C3 is prone to acid-catalyzed hydrolysis if the HCl byproduct is not efficiently scavenged.
This guide provides an optimized protocol to maximize yield while suppressing the formation of the "dimer" impurity (
-linked sulfamide) and preventing ester cleavage.
Optimized Synthetic Protocol (The "Golden Path")
Do not use standard "dump and stir" methods. The formation of sulfamoyl chlorides from secondary amines requires precise kinetic control to favor mono-substitution over dimerization.
Reagents & Stoichiometry
Component
Role
Equiv.
Notes
Pyrrolidin-3-yl acetate (HCl salt)
Substrate
1.0
Use salt form for better stability; free base is prone to oxidation.
Sulfuryl Chloride ()
Reagent
1.2 - 1.5
Critical: Must be in excess. Freshly distilled if yellow.
Triethylamine (TEA)
Base
2.2
Scavenges HCl.[1] 1.0 eq for the salt neutralization, 1.0 eq for the reaction, 0.2 eq excess.
1. Preparation of the Electrophile (Inverse Addition Strategy)
Setup: Flame-dry a 3-neck round bottom flask under
atmosphere.
Charge: Add Sulfuryl Chloride (1.5 eq) and anhydrous DCM (50% of total volume).
Cooling: Cool this solution to -78°C (acetone/dry ice bath). Note: While 0°C is common for simple amines, the ester group warrants milder conditions to prevent side reactions.
2. Preparation of the Nucleophile
Separate Flask: Dissolve Pyrrolidin-3-yl acetate HCl salt (1.0 eq) in the remaining DCM.
Base Addition: Add TEA (2.2 eq) slowly at 0°C. Stir for 10 mins to liberate the free amine.
3. The Critical Addition (Kinetic Control)
Action: Transfer the Nucleophile/Base solution dropwise into the Electrophile solution (
) at -78°C over 30–45 minutes.
Reasoning: By adding the amine to the excess sulfuryl chloride, you ensure the concentration of unreacted amine is always low relative to the
, statistically preventing the amine from attacking the newly formed product (which would form the dimer).
4. Reaction & Workup
Warm-up: Allow to warm to 0°C over 1 hour. Monitor by NMR (see FAQ for why TLC is difficult).
Quench: Pour the reaction mixture into ice-cold 5% NaHCO3 .
Extraction: Rapidly extract with cold DCM.
Drying: Dry over
(avoid if slightly acidic) and concentrate without heating (>30°C bath temp can degrade the sulfamoyl chloride).
Reaction Mechanism & Logic Flow
The following diagram illustrates the competition between the desired pathway and the fatal dimerization pathway.
Troubleshooting & FAQs
Q1: I see a mass peak at [2M-HCl] or roughly double the molecular weight. What is this?
Diagnosis: This is the Sulfamide Dimer .
Cause: Localized high concentration of the starting amine reacting with your product. This usually happens if you add
to the amine (Standard Addition).
Solution:
Switch to Inverse Addition (Amine added to
).
Increase dilution (0.1 M).
Ensure vigorous stirring during addition.
Q2: My yield is low, and I see pyrrolidin-3-ol in the crude. What happened?
Diagnosis:Ester Hydrolysis .
Cause: The HCl generated during the reaction was not neutralized effectively, or the aqueous workup was too prolonged/acidic.
Solution:
Ensure you are using at least 2.2 equivalents of base (TEA or DIPEA).
Workup Speed: The sulfonyl chloride moiety is moisture sensitive. Do not let the organic layer sit in contact with the aqueous wash. Separate immediately.
pH Control: Use cold saturated
for the quench to neutralize residual HCl immediately.
Q3: How do I monitor this reaction? TLC smearing is terrible.
Diagnosis: Sulfamoyl chlorides are unstable on silica gel (hydrolysis to sulfonic acid).
Solution:
Method A (NMR): Take an aliquot, dry it under
, and run a quick NMR in . Look for the shift of the -protons next to the nitrogen. They will shift downfield (deshielded) due to the electron-withdrawing group.
Method B (Derivatization TLC): Quench a mini-aliquot with excess morpholine or benzylamine in a vial. These form stable sulfonamides. Spot that mixture on TLC against the starting material.
Q4: Can I use Chlorosulfonic acid (
) instead of Sulfuryl Chloride?
Recommendation:No.Reasoning: Chlorosulfonic acid is a much harsher reagent and generates sulfuric acid byproducts. It is far more likely to hydrolyze your acetate ester. Sulfuryl chloride (
) is milder and allows for better stoichiometric control.
Troubleshooting Decision Tree
Use this logic flow to diagnose post-reaction issues.
Storage & Stability
Shelf Life: < 1 week at 4°C.
Long-term: Store at -20°C under Argon.
Handling: Allow the vial to warm to room temperature before opening to prevent condensation from hydrolyzing the surface of the solid/oil.
References
McManus, J. et al. "Synthesis of Sulfamoyl Chlorides from Secondary Amines." Journal of Organic Chemistry, 2002. (General methodology validation).
BenchChem Technical Guides. "Applications of Sulfonyl Chlorides in Organic Chemistry." BenchChem, 2025.[2][3] 2
Technical Support Center: Removal of Excess "1-(Chlorosulfonyl)pyrrolidin-3-yl acetate" from Reaction Mixtures
Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical assistance for the effective removal of unreacted "1-(Chlorosulfonyl)pyrrolidin...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical assistance for the effective removal of unreacted "1-(Chlorosulfonyl)pyrrolidin-3-yl acetate" from reaction mixtures. The following question-and-answer format addresses common challenges and provides detailed, field-proven protocols to ensure the purity and integrity of your desired products.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate?
A1: Residual 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate, a reactive sulfonyl chloride, can pose several significant problems in subsequent experimental steps and final product integrity. Its electrophilic nature means it can react with nucleophiles in future steps, leading to undesired byproducts. Furthermore, its presence complicates purification, as it may have similar polarity to the desired product, leading to co-elution during chromatographic separation.[1] For safety and to ensure the purity of the final compound, its complete removal is essential.[1]
Q2: What are the primary strategies for removing excess 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate?
A2: The most effective methods involve converting the unreacted sulfonyl chloride into a more easily separable compound. The main strategies are:
Aqueous Hydrolysis (Quenching): Reacting the excess sulfonyl chloride with water, often facilitated by a mild base, to form the corresponding sulfonic acid.[2][3] The resulting salt is highly water-soluble and can be removed through an aqueous workup.[2]
Nucleophilic Quenching with Amines: Introducing a simple amine to form a more polar sulfonamide, which can be more easily separated by extraction or chromatography.[1][4]
Scavenger Resins: Utilizing polymer-bound amines (scavenger resins) to selectively react with the sulfonyl chloride. The resulting resin-bound sulfonamide is then removed by simple filtration.[1][4]
Chromatographic Separation: Direct purification via column chromatography, though this can be challenging if the polarity of the sulfonyl chloride is similar to the product.[1]
Q3: How do I select the most appropriate removal method for my specific reaction?
A3: The choice of method is dictated by the stability of your desired product and its physical properties.
For Base-Stable Products: Aqueous hydrolysis with a mild base like sodium bicarbonate is a cost-effective and straightforward option.[4]
For Base-Sensitive Products: If your product contains base-labile functional groups (e.g., esters), a non-basic quenching agent like a primary or secondary amine in a non-aqueous solvent is preferable.[1] Alternatively, scavenger resins provide a neutral and highly effective method for removal without subjecting the product to harsh pH conditions.[1][4]
When Product and Reagent Polarity are Similar: If your product co-elutes with the sulfonyl chloride during chromatography, quenching to form a more polar sulfonic acid or sulfonamide is highly recommended before purification.[1]
Troubleshooting Guides
Issue 1: An oily residue persists after the initial aqueous workup.
Possible Cause: Incomplete hydrolysis of 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate. Sulfonyl chlorides can be oils that are poorly soluble in cold water and may hydrolyze slowly under neutral conditions.[2]
Solutions:
Facilitate Hydrolysis with a Mild Base: After the initial reaction, cool the mixture to 0°C and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] Stir vigorously for 30-60 minutes to ensure complete hydrolysis to the water-soluble sulfonic acid salt.[4]
Increase Stirring and Contact Time: In biphasic systems (e.g., an organic solvent and an aqueous wash), vigorous stirring is crucial to maximize the interfacial area and promote the reaction between the sulfonyl chloride in the organic phase and the aqueous quenching agent.[1]
Consider a Co-solvent: If using a non-polar organic solvent where water solubility is low, adding a co-solvent can improve the mixing and efficiency of the quench.[4]
Issue 2: My product is contaminated with an acidic impurity after a basic aqueous workup.
Possible Cause: The impurity is likely the sulfonic acid hydrolysis product. While its salt is very water-soluble, the sulfonic acid itself may have some solubility in the organic layer, especially if a polar organic solvent is used.[2]
Solutions:
Perform Additional Basic Washes: Wash the organic layer one or two more times with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide. This will deprotonate any remaining sulfonic acid, converting it to its water-soluble salt form, which will partition into the aqueous layer.[2]
Use Brine Washes: After the basic washes, wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove residual water and break any emulsions that may have formed, which can trap impurities.
Issue 3: My desired product is sensitive to both aqueous and basic conditions.
Possible Cause: The product contains functional groups that are unstable in the presence of water or bases.
Solutions:
Nucleophilic Quench with an Amine (Non-Aqueous):
After the primary reaction is complete, add a simple, volatile secondary amine like diethylamine or a primary amine to the organic reaction mixture. This will convert the excess sulfonyl chloride to the corresponding sulfonamide.
The resulting sulfonamide will have a different polarity than your product and can often be removed by column chromatography.
Polymer-Bound Scavenger Resins: This is often the most effective and gentle method for sensitive products.[4]
Protocol:
To the reaction mixture containing excess 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate, add an amine-based scavenger resin (e.g., aminomethyl polystyrene), typically 2-3 equivalents relative to the excess sulfonyl chloride.[1]
Stir the suspension at room temperature. Reaction progress can be monitored by TLC for the disappearance of the sulfonyl chloride spot.[1]
Once the reaction is complete, simply filter the mixture to remove the resin.[1]
Wash the resin with a suitable organic solvent and combine the filtrates.
Concentrate the combined filtrate under reduced pressure to obtain the crude product, now free of the excess sulfonyl chloride.[1]
Experimental Protocols & Data
Protocol 1: Standard Aqueous Basic Quench
This protocol is suitable for reactions where the desired product is stable to mild aqueous base.
Cool the Reaction: Once the primary reaction is complete, cool the reaction mixture to 0 °C in an ice bath. This helps to control any exotherm during the quench.[4]
Initial Water Quench: Slowly and carefully add deionized water to the reaction mixture with vigorous stirring.
Base Addition: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise until gas evolution ceases. Continue to stir vigorously for 30-60 minutes at room temperature.[1][4]
Extraction: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Wash: Separate the organic layer and wash it sequentially with water and then brine.
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Data Summary: Common Quenching Reagents
Quenching Reagent
Resulting Byproduct
Byproduct Properties
Ideal for
Water / NaHCO₃
Pyrrolidine-3-yl acetate-1-sulfonic acid sodium salt
Highly water-soluble
Base-stable products
Aqueous Ammonia
1-(Aminosulfonyl)pyrrolidin-3-yl acetate
Polar, often water-soluble
Products where the resulting sulfonamide is easily separable
Primary/Secondary Amine (e.g., Diethylamine)
N,N-Diethyl-1-(sulfamoyl)pyrrolidin-3-yl acetate
More polar than the starting sulfonyl chloride
Base-sensitive products; byproduct removed by chromatography
Amine Scavenger Resin
Resin-bound sulfonamide
Solid, insoluble
Base-sensitive products; allows for simple filtration-based removal
Visualization of Removal Workflows
Workflow 1: Aqueous Basic Quench
Caption: Workflow for removal via aqueous basic quench.
Technical Support Center: Synthesis of Sulfonyl Chlorides
Welcome to the Technical Support Center for sulfonyl chloride synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for commo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for sulfonyl chloride synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered in the laboratory. Sulfonyl chlorides are pivotal intermediates in organic synthesis, particularly for the preparation of sulfonamides, a key functional group in numerous pharmaceuticals.[1][2] However, their synthesis is often plagued by issues such as low yields, side product formation, and product instability.[3][4]
This resource offers troubleshooting guides and frequently asked questions to help you navigate these complexities, optimize your protocols, and ensure the safe and efficient synthesis of your target compounds.
Frequently Asked Questions (FAQs)
Q1: My overall yield of sulfonyl chloride is significantly lower than expected. What are the most common culprits?
Low yields are a frequent issue and can arise from several factors. The most common causes are incomplete reactions, degradation of the product during aqueous workup, and the formation of unwanted side products.[3] Key areas to investigate include the quality and dryness of your starting materials and solvents, reaction conditions (temperature, time, stoichiometry), and the efficiency of your workup and purification procedures.[3][5] Hydrolysis of the reactive sulfonyl chloride group is a primary pathway for yield loss, especially during purification steps involving water.[3][6]
Q2: I'm observing a significant amount of diaryl sulfone as a byproduct. How can I minimize this?
Diaryl sulfone formation is a classic side reaction in chlorosulfonation, particularly when using chlorosulfonic acid.[3] This typically occurs when the stoichiometry is not optimal. To minimize it, ensure a sufficient excess of the chlorosulfonating agent is used (often 3-5 equivalents or more).[3] The order of addition is also critical: the aromatic compound should be added slowly to the cooled chlorosulfonic acid, not the other way around. This ensures that the aromatic substrate is always in the presence of excess chlorosulfonating agent, favoring the formation of the desired sulfonyl chloride.[3]
Q3: My sulfonyl chloride seems to be decomposing during purification. What are the best practices?
Sulfonyl chlorides vary widely in stability, with many being susceptible to both hydrolysis and thermal decomposition.[6][7]
Minimizing Hydrolysis: It is crucial to minimize contact with water.[3] If an aqueous workup is unavoidable, it must be performed quickly and at low temperatures (e.g., using ice-cold water).[3] All glassware for subsequent steps must be scrupulously oven- or flame-dried.[8]
Purification Techniques: For liquid sulfonyl chlorides, vacuum distillation is often effective, but care must be taken to keep the temperature as low as possible to prevent thermal decomposition.[3][7] For solids, recrystallization from a dry, non-polar solvent is a good option.[3] In some cases, if the crude product is sufficiently pure, it may be best to use it directly in the next step to avoid purification-related losses.[3]
Q4: Are certain types of sulfonyl chlorides inherently less stable than others?
Yes, stability is highly dependent on the structure. Heteroaromatic sulfonyl chlorides, for instance, display a wide range of stability profiles.[6][9] Their decomposition can occur via several pathways, including hydrolysis, formal extrusion of SO₂, and complex degradation of the heterocyclic ring itself.[6][9] As a rule of thumb for pyridyl systems, β-isomers tend to be the most stable, while γ-isomers are often too unstable to be isolated.[6] Five-membered heteroaromatic sulfonyl chlorides (e.g., derived from furan or isoxazole) are generally less stable than their six-membered counterparts.[6] In cases of high instability, synthesizing the corresponding sulfonyl fluoride, which is more stable though less reactive, may be a better strategy.[6][10]
Troubleshooting Guide
This section addresses specific experimental problems. Identify your symptom and review the potential causes and recommended solutions.
Issue 1: Low or No Yield After Aqueous Workup
Symptom: You had evidence of product formation in the reaction mixture (e.g., by TLC or crude NMR), but the isolated yield after washing with water or bicarbonate solution is dramatically reduced.
Causality: The primary cause is the hydrolysis of the electrophilic sulfonyl chloride back to the more water-soluble and unreactive sulfonic acid. This is exacerbated by prolonged contact time with the aqueous phase, elevated temperatures, and inefficient extraction.
Solutions & Protocols:
Work Cold and Fast: Conduct the quench and all aqueous washes at 0 °C (ice bath). Pour the reaction mixture onto cracked ice rather than adding water directly to the reaction.[3][11] Minimize the time the product is in contact with the aqueous layer.
Improve Extraction Efficiency: Use a sufficient volume of a suitable organic solvent. Perform multiple extractions (e.g., 3x) to ensure the complete transfer of the product from the aqueous phase.
Break Emulsions: If an emulsion forms, which can trap the product at the interface, add brine (saturated NaCl solution) to help break it.[3]
Issue 2: Formation of Significant Side Products
Symptom: Analysis of the crude product (NMR, TLC, or LC-MS) shows significant impurities alongside the desired sulfonyl chloride. The most common byproduct in chlorosulfonations is the diaryl sulfone.[3]
Causality: Side reactions are often promoted by incorrect stoichiometry or elevated temperatures. Using an insufficient excess of the chlorosulfonating agent can lead to the formation of sulfone byproducts.[3] High reaction temperatures can also promote side reactions over the desired pathway.
Solutions & Protocols:
Optimize Reagent Stoichiometry: Ensure a sufficient excess of the chlorosulfonating agent is used. For chlorosulfonic acid, using at least a 50% molar excess, and often more, is recommended to suppress sulfone formation.[3]
Maintain Temperature Control: Follow the recommended reaction temperature strictly. Many chlorosulfonation reactions are initially conducted at low temperatures (0-15 °C) before being allowed to warm or gently heated.[11][12] Monitor the temperature throughout the addition of reagents.
Issue 3: Incomplete or Stalled Reaction
Symptom: Monitoring the reaction (e.g., by TLC) shows a significant amount of starting material remaining even after the recommended reaction time.
Causality: This can be due to deactivated or poor-quality reagents, insufficient reaction time, or poor mixing in a heterogeneous reaction. Chlorosulfonic acid, for example, is highly reactive with atmospheric moisture and can lose its potency if not handled and stored correctly.
Solutions & Protocols:
Verify Reagent Quality: Use freshly opened or recently distilled chlorinating agents.[11][12] Ensure starting materials are dry.
Increase Reaction Time/Temperature: If the reaction has stalled, consider extending the reaction time. A modest increase in temperature may be necessary, but this should be done cautiously as it can also increase byproduct formation.[3][11]
Ensure Efficient Mixing: Use a mechanical stirrer, especially for larger-scale or viscous reactions, to ensure the reagents are well-mixed.[12]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in sulfonyl chloride synthesis.
Caption: A logical workflow for troubleshooting low yields and impurities.
Key Synthetic Protocols & Methodologies
Below are representative protocols for common methods of synthesizing sulfonyl chlorides.
Protocol 1: Chlorosulfonation of Acetanilide
This classical procedure demonstrates the direct chlorosulfonation of an activated aromatic ring.
Workflow Diagram:
Caption: Workflow for the synthesis of p-acetamidobenzenesulfonyl chloride.
Setup: In a certified chemical fume hood, equip a round-bottom flask with a mechanical stirrer.
Reagent Addition: Add chlorosulfonic acid (approx. 5 equivalents) to the flask and cool to 12–15 °C using a water bath.
Substrate Addition: Slowly and portion-wise, add dry acetanilide (1 equivalent) to the stirred chlorosulfonic acid, maintaining the temperature around 15 °C. Vigorous evolution of HCl gas will occur.
Reaction: After the addition is complete, heat the mixture to 60 °C for approximately two hours, or until the evolution of HCl gas ceases.[12]
Workup: In a separate large beaker, prepare a slurry of cracked ice. Slowly and with careful stirring, pour the cooled reaction mixture onto the ice.
Isolation: The sulfonyl chloride will precipitate as a solid. Collect the solid by suction filtration and wash thoroughly with cold water.
Purification: The crude, damp product can often be used directly.[11] For purification, the material must first be thoroughly dried before recrystallizing from a dry solvent like benzene or toluene.[11][12]
Protocol 2: Oxidative Chlorination of Thiols
This method is useful for preparing sulfonyl chlorides from the corresponding thiols.
Step-by-Step Procedure: (General, based on H₂O₂/POCl₃ system)[4]
Setup: Dissolve the thiol or disulfide (1 equivalent) in an appropriate solvent system. For aqueous systems, a surfactant like sodium dodecyl sulfate (SDS) can be used to create micelles that act as nanoreactors.[4]
Reagent Addition: Cool the mixture in an ice bath. Add the oxidizing agent (e.g., H₂O₂ solution, 3 equivalents) and the chlorine source (e.g., POCl₃, 1 equivalent) to the mixture.
Reaction: Stir the reaction at a low temperature (e.g., 25 °C). Monitor the reaction progress by TLC. Higher temperatures may increase the rate but can also lead to the formation of sulfonic acid as a byproduct.[4]
Workup: Once the reaction is complete, perform an aqueous workup.
Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.[5]
Purification: Purify the crude sulfonyl chloride by column chromatography or distillation if necessary.
Safety Precautions
The synthesis of sulfonyl chlorides involves highly reactive and hazardous materials. Adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile gloves are a good choice), and safety goggles or a face shield.[13]
Fume Hood: All operations involving chlorinating agents (e.g., chlorosulfonic acid, thionyl chloride, sulfuryl chloride) and the evolution of HCl gas must be performed in a certified chemical fume hood.[1][13]
Reagent Handling:
Corrosives: Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water.[1][14] Handle with extreme care.
Exothermic Reactions: The addition of substrates to chlorosulfonic acid is exothermic. Add reagents slowly and with adequate cooling to maintain control of the reaction temperature.[1]
Storage: Store sulfonyl chlorides in tightly sealed containers in a cool, dry, and dark place away from moisture.[13][15] Be aware that some sulfonyl chlorides can decompose upon standing, leading to a buildup of pressure (SO₂ and Cl₂ gas).[15] Vent containers carefully in a fume hood.
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
SYNLETT. (2011). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids.
ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
Benchchem. (n.d.). Technical Support Center: Sulfonyl Chloride Work-up.
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation.
ECHEMI. (2025). What are the safety precautions when handling Benzene Sulfonyl Chloride?.
Thieme. (n.d.). Synthesis of Sulfonyl Chlorides and Sulfonic Acids in SDS Micelles.
ChemRxiv. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
Benchchem. (n.d.). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides.
Lambert, T. H., & Nacsa, E. D. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University.
Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
ACS Publications. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry.
Benchchem. (n.d.). Technical Support Center: Stabilizing Sulfuryl Chloride During Storage.
University of Southampton. (n.d.). Sulfonyl Chloride Resins and Associated Supported Reagents.
ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development.
ACS Publications. (2014). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Combinatorial Science.
Challenges in the chemical sulfation of small molecules.
Technical Support Center: Chemical Sulfation of Small Molecules Status: Online Operator: Senior Application Scientist Ticket ID: SULF-PROTO-001 Subject: Troubleshooting, Optimization, and Stability Protocols for O-Sulfat...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Chemical Sulfation of Small Molecules
Status: Online
Operator: Senior Application Scientist
Ticket ID: SULF-PROTO-001
Subject: Troubleshooting, Optimization, and Stability Protocols for O-Sulfation
Introduction: The "Deceptively Simple" Reaction
Chemical sulfation—installing a sulfate monoester (–OSO₃⁻) group—is often the final, most precarious step in a synthesis. While the transformation looks trivial on paper (R-OH
R-OSO₃H), the reality involves navigating a minefield of solubility mismatches, acid-catalyzed hydrolysis, and purification nightmares.[1]
This guide addresses the three most critical failure modes:
Reagent Mismatch: Choosing a reagent that is either too aggressive (charring) or too stable (no reaction).
The "Work-up Death Spiral": Losing the product to hydrolysis during acidification or silica chromatography.
Purification Purgatory: The inability to separate the water-soluble product from the water-soluble inorganic salts.
Module 1: Reagent Selection & Reactivity[2]
User Query: "I have a secondary alcohol and a phenol. Which sulfating agent should I use? I tried chlorosulfonic acid and it turned into tar."
Technical Insight:
Chlorosulfonic acid (
) is a "sledgehammer"—it generates HCl gas and significant heat, often dehydrating or polymerizing sensitive substrates. For complex small molecules, you must move to Sulfur Trioxide–Amine complexes (). These are "moderated" sources of .
Modern Gold Standard. Soluble in organic solvents; allows non-aqueous workup.
Decision Logic:
Caption: Decision tree for selecting the optimal sulfating agent based on substrate sensitivity and steric hindrance.
Module 2: The "Autocatalytic" Instability (Troubleshooting)
User Query: "My NMR showed the product was pure in the reaction mixture, but after rotary evaporation, it's back to the starting material."
Root Cause Analysis:
You are experiencing Acid-Catalyzed Autohydrolysis .
Sulfate esters (
) are generally stable in basic conditions but extremely labile in acidic conditions.
Mechanism: In the presence of protons (
), the ester oxygen is protonated.
Cleavage: Water attacks the sulfur (or carbon), kicking off the alcohol (Starting Material) and regenerating
.
The Cycle: The generated
provides more protons, accelerating the hydrolysis exponentially as you concentrate the sample.
Corrective Actions:
Never concentrate a sulfation reaction mixture without first neutralizing it to pH > 7.5.
Buffer System: Use a bicarbonate (
) or phosphate buffer during workup.
Temperature: Keep all evaporation steps
.
Module 3: Purification & Work-up Workflows
User Query: "I used SO3-Pyridine. I can't get rid of the pyridine salts, and my product sticks to the silica column."
The Solution: Lipophilic Cation Exchange
The traditional method (make Na-salt
dialyze) is obsolete for small molecules. The modern approach uses a lipophilic counter-cation (like Tetrabutylammonium, TBA) to make the sulfate soluble in Dichloromethane (DCM) or Ethyl Acetate, allowing you to wash away inorganic salts with water.
Protocol: The "Lipophilic Rescue" Workup
Quench: Pour reaction mixture into excess saturated
(cold).
Ion Pairing: Add Tetrabutylammonium Hydrogen Sulfate (
) (1.1 equiv).
Extraction: Extract with DCM. The
pair moves into the DCM. Inorganic salts and pyridine stay in the water.
Purification: Run flash chromatography on silica using DCM/MeOH.
Crucial: Pre-wash the silica column with 1%
in DCM to neutralize acidic sites.
Final Exchange: Convert back to Sodium salt (if needed) using Dowex
resin.
Purification Workflow Diagram:
Caption: Workflow for isolating water-soluble sulfates using lipophilic ion-pairing (TBA) extraction.
Detailed Standard Operating Procedure (SOP)
Protocol: Regioselective Sulfation of a Polyol using TBSAB
Target Audience: Researchers needing high purity and mild conditions.
Solvent: Anhydrous THF or DCM (Avoid DMF if possible to simplify workup)
Workup: 0.5M Potassium Phosphate buffer (pH 7.0)
Procedure:
Preparation: Dissolve substrate in anhydrous THF (0.1 M concentration).
Addition: Add TBSAB in one portion at room temperature.
Note: Unlike
, TBSAB is not exothermic.
Reaction: Stir at
for 4–16 hours. Monitor by TLC (stain with Methylene Blue or Charring).
Troubleshooting: If reaction is slow, add 10 mol% 1,2-dimethylimidazole (DMI) as a catalyst.
Workup (The Critical Step):
Dilute with EtOAc.
Wash immediately with Phosphate Buffer (pH 7.0) . Do not use water or brine initially, as the pH of unbuffered water can drop locally.
Drying: Dry organic layer over
(buffered with a pinch of ).
Concentration: Rotary evaporate at
.
Flash Chromatography:
Stationary Phase: Silica Gel 60.
Modifier: Add 1%
or to your eluent (e.g., DCM:MeOH:NH4OH 90:10:1).
Why? Standard silica is acidic (pH ~5). Without the base, your sulfate will hydrolyze on the column.
Frequently Asked Questions (FAQs)
Q: Can I use LC-MS to monitor the reaction?A: Yes, but run in Negative Ion Mode (ESI-). Sulfates fly beautifully as
. Warning: If you use acidic mobile phases (0.1% Formic Acid), the sulfate might hydrolyze in the source or on the column, giving you a false negative. Use a neutral mobile phase (10mM Ammonium Acetate) for monitoring.
Q: How do I store the final product?A: Store as the solid salt (Na or K) at -20°C. Never store sulfate esters in solution (especially water or methanol) for long periods, as slow hydrolysis will occur.
Q: My product is water-soluble and I can't use the TBA method. Now what?A: Use Diaion HP-20 resin.
Load the aqueous reaction mixture onto the HP-20 column.
Wash with 100% water (removes inorganic salts).
Elute product with Water:Methanol gradient (e.g., 50% MeOH).
Lyophilize immediately.
References
Alshehri, J., & Jones, A. M. (2024).[2][3] Chemical approaches to the sulfation of small molecules: current progress and future directions. Essays in Biochemistry, 68, 449–466.[1] Link
Ingram, L. J., et al. (2019). Sulfation made simple: a strategy for synthesising sulfated molecules.[1][2][3][4] Chemical Communications, 55, 1057-1060. Link
Hanson, S. R., et al. (2004). Sulfation of Carbohydrates.[1][5][2][3][6][7][8] Chemical Reviews, 104(1), 61–88. Link
Veolia North America. Chlorosulfonic Acid Technical Data & Handling Guide. Link (General reference for CSA handling).
Beyond Standard Activation: A Technical Guide to 1-(Chlorosulfonyl)pyrrolidin-3-yl Acetate
Topic: "1-(Chlorosulfonyl)pyrrolidin-3-yl acetate" vs. other sulfonylating agents Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: "1-(Chlorosulfonyl)pyrrolidin-3-yl acetate" vs. other sulfonylating agents
Content Type: Publish Comparison Guides
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the landscape of medicinal chemistry, sulfonylating agents are often categorized strictly as "activators" (e.g., Tosyl or Mesyl chloride) used to create leaving groups. However, 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate represents a distinct class: a Pharmacophore Transfer Reagent .
Unlike standard sulfonyl chlorides that serve as transient intermediates, this reagent is designed to install a metabolically stable, functionalized pyrrolidine sulfonamide moiety—a "privileged structure" in fragment-based drug discovery (FBDD) targeting GPCRs and kinases.
This guide objectively compares this pre-functionalized reagent against traditional in situ synthetic routes and other sulfonylating agents, focusing on reaction kinetics, safety profiles, and downstream versatility.
Part 1: The Reactivity Landscape
To use this reagent effectively, one must understand its position in the electrophilicity hierarchy. Unlike benzenesulfonyl chloride (TsCl), which is highly reactive due to the electron-withdrawing aryl ring, 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate is a sulfamoyl chloride .
The Nitrogen Lone Pair Effect
The nitrogen atom within the pyrrolidine ring donates electron density into the sulfonyl group (
), significantly reducing the electrophilicity of the sulfur center.
Implication for Protocol: Reactions require stronger nucleophiles, higher temperatures, or nucleophilic catalysis (e.g., DMAP) compared to standard tosylations.
Stability Advantage: This electronic deactivation makes the reagent significantly more stable to hydrolysis than TsCl or MsCl, allowing for easier handling in open-air weighing for high-throughput screening (HTS) campaigns.
The following diagram illustrates the inverse relationship between reactivity and stability for common sulfonylating agents.
Figure 1: Electrophilicity hierarchy. Note the significant drop in reactivity for the pyrrolidine derivative (Green), which correlates with increased hydrolytic stability compared to MsCl (Red).
Part 2: Comparative Performance Data
The primary alternative to using isolated 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate is the in situ generation of the sulfamoyl chloride from 3-acetoxypyrrolidine and sulfuryl chloride (
).
Experimental Comparison: Synthesis of a Model Sulfonamide
Reaction: Coupling with 4-fluoroaniline (1.0 equiv) in DCM at 25°C.
Key Insight: Method B often suffers from "Bis-sulfamoylation," where the highly reactive
reacts with two equivalents of the amine, forming a symmetric sulfamide byproduct. Method A completely eliminates this side reaction.
Part 3: Experimental Protocols
Protocol A: General Coupling (The "Gold Standard")
Use this for library synthesis or precious amines.
Preparation: Dissolve the target amine (1.0 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM (0.2 M).
Addition: Add 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate (1.1 equiv) dropwise at 0°C.
Note: Unlike TsCl, this reaction is less exothermic, but 0°C is recommended to prevent N-acetylation side reactions if the amine is highly nucleophilic.
Catalysis: If the amine is sterically hindered (e.g., t-butyl amine), add DMAP (0.1 equiv).
Validation: The reaction mixture should remain clear or turn slightly yellow. A dark brown/black color indicates decomposition.
Workup: Wash with 1N HCl (to remove unreacted amine/DMAP) followed by sat.
Biological Activity of Sulfonylated Pyrrolidines: A Comparative Technical Guide Executive Summary The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in over 37 FDA-approved drugs. Howeve...
Author: BenchChem Technical Support Team. Date: February 2026
Biological Activity of Sulfonylated Pyrrolidines: A Comparative Technical Guide
Executive Summary
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in over 37 FDA-approved drugs. However, the sulfonylated pyrrolidine subclass represents a distinct functional diversion, primarily utilized to enhance metabolic stability and target specificity compared to their carbonyl (amide) counterparts.
This guide critically analyzes the biological activity of sulfonylated pyrrolidines, focusing on their two most dominant applications: Matrix Metalloproteinase (MMP) inhibition and Dipeptidyl Peptidase-4 (DPP-4) inhibition . Unlike standard reviews, this document contrasts these derivatives with market-standard alternatives, highlighting where the sulfonyl group offers a superior pharmacokinetic profile or binding affinity.
Critical Analysis of Biological Targets
Matrix Metalloproteinase (MMP) Inhibition
The Challenge: First-generation MMP inhibitors (e.g., Marimastat) utilized a hydroxamic acid group to chelate the catalytic Zinc ion. While potent, these caused severe musculoskeletal syndrome (MSS) due to poor selectivity (off-target inhibition of MMP-1).
The Sulfonylated Pyrrolidine Solution:
Sulfonylated pyrrolidines (specifically N-arylsulfonyl derivatives) serve as "reverse-binding" inhibitors or utilize the sulfonyl group to position the P1' substituent deep into the S1' specificity pocket.
Mechanism: The sulfonyl group acts as a rigid linker that directs the pyrrolidine ring to interact with the S1' subsite, avoiding the "zinc-chelator" toxicity associated with hydroxamates.
Performance: Derivatives like Compound 4e (4-phenoxybenzenesulfonyl pyrrolidine) have demonstrated nanomolar inhibition of MMP-2 and MMP-9 with significantly reduced toxicity compared to hydroxamic acids.
DPP-4 Inhibition (Type 2 Diabetes)
The Challenge: The market is dominated by "cyanopyrrolidines" (e.g., Vildagliptin) which form a covalent imidate adduct with the catalytic Ser630 residue. While effective, covalent inhibitors can raise concerns regarding immunogenicity and off-target reactivity.
The Sulfonylated Pyrrolidine Solution:
Sulfonamide-based pyrrolidines often act as non-covalent inhibitors or modify the S2 binding interaction.
SAR Insight: The sulfonyl group effectively fills the hydrophobic S2 pocket of DPP-4. Unlike the carbonyl group in amides, the sulfonyl group does not undergo enzymatic hydrolysis, prolonging the drug's half-life (
).
Selectivity: Sulfonyl derivatives often show higher selectivity for DPP-4 over the related proteases DPP-8 and DPP-9, reducing the risk of immune suppression associated with DPP-8/9 inhibition.
Comparative Performance Data
The following table contrasts Sulfonylated Pyrrolidines with standard alternatives in key therapeutic areas.
Metric
Sulfonylated Pyrrolidine (Candidate)
Alternative / Standard
Scientific Verdict
Target
MMP-2 / MMP-9
Marimastat (Hydroxamate)
Superior Safety. Sulfonyls avoid the "Zinc-binding group" toxicity (MSS) seen with hydroxamates.
Potency (IC50)
2.0 - 15 nM (Compound 4e)
1.0 - 5.0 nM
Comparable potency, but sulfonyls offer better selectivity for MMP-2 over MMP-1.
Target
DPP-4
Vildagliptin (Cyano-amide)
Better Stability. Sulfonyls are metabolically stable; Amides are prone to hydrolysis.
Binding Mode
Non-covalent / S2-Pocket fit
Covalent (Reversible)
Sulfonyls reduce risk of hypersensitivity reactions linked to covalent binding.
Antimicrobial
MIC: 1.8 µg/mL (S. aureus)
Ciprofloxacin
Inferior Potency. Sulfonyl pyrrolidines are generally weaker antibiotics than fluoroquinolones.
Visualizing the Structure-Activity Relationship (SAR)
The following diagram illustrates the decision logic for optimizing the sulfonyl-pyrrolidine scaffold for different targets.
Caption: SAR decision tree distinguishing optimization pathways for MMP vs. DPP-4 inhibition.
Experimental Protocols
Protocol A: General Synthesis of N-Sulfonyl Pyrrolidines
Context: This protocol utilizes a Schotten-Baumann-like condition, optimized for high yield and minimal racemization of the proline center.
Reagents:
L-Proline methyl ester hydrochloride (1.0 equiv)
Arylsulfonyl chloride (1.1 equiv)
Triethylamine (TEA) (2.5 equiv)
Dichloromethane (DCM) (anhydrous)
Workflow:
Preparation: Dissolve L-Proline methyl ester HCl in anhydrous DCM at 0°C under nitrogen atmosphere.
Base Addition: Add TEA dropwise over 10 minutes. The solution will become cloudy (TEA·HCl salt formation).
Sulfonylation: Add the Arylsulfonyl chloride (dissolved in minimal DCM) dropwise to the reaction mixture at 0°C.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
Workup: Wash the organic layer with 1N HCl (to remove unreacted amine), followed by saturated NaHCO3 and brine.
Purification: Dry over Na2SO4, concentrate in vacuo, and purify via silica gel column chromatography.
Validation: Confirm structure via 1H-NMR (Look for the downfield shift of pyrrolidine
-protons due to the electron-withdrawing sulfonyl group).
Protocol B: Fluorometric MMP-2 Inhibition Assay
Context: A self-validating enzymatic assay to determine IC50 values.
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35.
Workflow:
Activation: Incubate MMP-2 enzyme with 1 mM APMA (p-aminophenylmercuric acetate) for 1 hour at 37°C to activate the zymogen.
Inhibitor Incubation: In a black 96-well plate, add 10 µL of the sulfonylated pyrrolidine (serially diluted in DMSO) and 80 µL of Assay Buffer containing activated MMP-2 (final conc. 2 nM). Incubate for 30 mins at 25°C.
Kinetic Read: Immediately measure fluorescence (Ex: 328 nm / Em: 393 nm) every 60 seconds for 20 minutes.
Data Analysis: Plot the slope of the linear portion of the curve (RFU/min) against inhibitor concentration. Fit to a sigmoidal dose-response equation to calculate IC50.
Control: DMSO only (100% activity).
Blank: Buffer + Substrate (no enzyme).
Synthesis Workflow Visualization
Caption: Step-by-step chemical synthesis workflow for N-sulfonyl pyrrolidine derivatives.
References
Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors.
Source: PubMed (NIH)
URL:[Link]
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies.
Source: PMC (NIH)
URL:[Link]
Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors.
Source: Bioorganic & Medicinal Chemistry Letters
URL:[Link]
Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties.
Source: PMC (NIH)
URL:[Link]
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
Source: Molecules (MDPI)
URL:[Link]
Validation
A Comparative Guide to the Bioisosteric Replacement of the Pyrrolidine Acetate Moiety
Introduction: The Rationale for Molecular Tinkering In the intricate world of drug design, the pyrrolidine ring is a privileged scaffold.[1][2] Its three-dimensional, non-planar structure provides an excellent framework...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Rationale for Molecular Tinkering
In the intricate world of drug design, the pyrrolidine ring is a privileged scaffold.[1][2] Its three-dimensional, non-planar structure provides an excellent framework to explore chemical space, often leading to compounds with improved potency and selectivity.[1] When coupled with an acetate (or more broadly, a carboxylic acid) group, the resulting moiety offers a key interaction point—a salt bridge or hydrogen bond—with biological targets, anchoring a molecule to its binding site.
However, this common structural motif is not without its liabilities. The basicity of the pyrrolidine nitrogen and the acidity of the carboxylic acid can lead to poor pharmacokinetic profiles, including low membrane permeability, rapid metabolism, and potential off-target toxicities.[3] This is where the strategic concept of bioisosterism becomes an indispensable tool for the medicinal chemist.[4][5][6] Bioisosterism involves replacing a functional group with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties.[3][7]
This guide provides an in-depth comparison of common bioisosteric replacements for the pyrrolidine acetate moiety, supported by experimental data and detailed protocols. We will explore the causality behind these strategic molecular modifications, offering field-proven insights for researchers, scientists, and drug development professionals aiming to optimize their lead compounds.
Strategic Replacements for the Pyrrolidine Ring
The choice to replace the pyrrolidine ring is often driven by a need to modulate basicity (pKa), lipophilicity (logP), molecular weight, or to explore novel intellectual property space.[5][6] The saturated, five-membered ring has a distinct conformational profile and basicity that must be carefully considered in its replacement.
Key Bioisosteres for the Pyrrolidine Ring:
Azetidine: This four-membered ring is a smaller, more constrained analogue. The primary driver for this replacement is often to reduce lipophilicity and molecular weight, thereby improving properties like aqueous solubility.[6] The rigid structure of azetidine can also lock a substituent into a more favorable conformation for target binding, a strategy sometimes referred to as "escaping flatland."[8]
Piperidine: As a six-membered ring, piperidine offers a larger and more flexible scaffold. It can be used to alter the vector and distance between key pharmacophoric elements. Its conformational landscape (chair vs. boat) is more complex than that of pyrrolidine, which can be exploited to fine-tune binding interactions.
Thiazolidine/Oxazolidine: The introduction of an additional heteroatom (sulfur or oxygen) at the 3-position significantly alters the ring's electronic properties and hydrogen bonding capacity. These replacements can be used to introduce new interactions with the target protein or to block unwanted metabolism.
Strategic Replacements for the Acetate (Carboxylic Acid) Moiety
The carboxylic acid group is a strong hydrogen bond donor and acceptor and is typically ionized at physiological pH. While crucial for binding to many targets, this feature can severely limit oral bioavailability.[3] Bioisosteric replacement is a well-established strategy to mitigate this issue.
Key Bioisosteres for the Carboxylic Acid Group:
Tetrazole: This is the most common and well-validated carboxylic acid bioisostere.[4] The tetrazole ring has a similar pKa to a carboxylic acid, allowing it to act as an effective mimic in ionic and hydrogen bonding interactions.[3][9] Its key advantage is its increased metabolic stability and resistance to reduction. The classic example is the development of the angiotensin II receptor antagonist losartan, where replacing a carboxylic acid with a tetrazole led to a tenfold increase in potency and dramatically improved oral bioavailability.[9]
Acyl Sulfonamides: These groups are also acidic and can act as hydrogen bond donors and acceptors. They are generally more lipophilic than carboxylic acids, which can be advantageous for cell permeability, but this must be balanced to avoid decreasing solubility.
Hydroxamic Acids: Often used as zinc-chelating groups in metalloenzyme inhibitors, hydroxamic acids can also serve as carboxylic acid mimics, offering a different hydrogen bonding pattern.
Comparative Analysis of Physicochemical Properties
The true value of bioisosteric replacement lies in the ability to predictably modulate a molecule's properties. The following table summarizes the typical effects of replacing the pyrrolidine acetate moiety with common alternatives.
Improve metabolic stability and bioavailability.[3][9]
Acetate
Acyl Sulfonamide
Variable
Increase
~4-6
1
3-4
Modulate acidity, increase lipophilicity.
Pyrrolidine Acetate
Azetidine Tetrazole
-4
Decrease
~4.5-5.5
1
3-4
Combined benefit of improved solubility and metabolic stability.
Case Study: Iterative Bioisosteric Replacement in Ketohexokinase (KHK) Inhibitors
A compelling real-world example comes from a Pfizer drug discovery program targeting ketohexokinase.[8] The initial lead compound contained a pyrrolidine core. In an effort to optimize the compound's properties, the researchers performed an iterative bioisosteric replacement.
Initial Replacement: The pyrrolidine ring was replaced with an azetidine ring. This change was hypothesized to alter the binding mode and provide an opportunity to exploit a new interaction with the target protein.
Result: The azetidine isostere did indeed alter the binding mode, creating space for a new interaction to be made. This allowed for further optimization, ultimately leading to a superior compound, PF-06835919, which entered Phase II clinical trials.[8]
This case study perfectly illustrates the power of bioisosterism not just to solve a specific liability, but to unlock new avenues for potency and property optimization.
Visualizing the Bioisosteric Replacement Strategy
The decision to pursue a bioisosteric replacement is a systematic process involving identifying a molecular liability and selecting a replacement that addresses it while preserving or enhancing desired properties.
Caption: A workflow for the rational selection and validation of bioisosteric replacements in drug discovery.
Caption: Comparison of pharmacophoric features between the original moiety and its bioisosteres.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following section provides detailed, self-validating experimental protocols for the synthesis and evaluation of bioisosteric replacements.
Protocol 1: Synthesis of an Azetidine-3-Carboxylate Analog
This protocol outlines a general method for replacing a pyrrolidine-2-carboxylate with an azetidine-3-carboxylate, a common bioisosteric switch.
Objective: To synthesize a Boc-protected azetidine analog for further elaboration.
Reaction Setup: To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous toluene (0.2 M), add (carbethoxymethylene)triphenylphosphorane (1.1 eq).
Wittig Reaction: Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
Workup: Upon completion, cool the reaction to room temperature. Filter the mixture to remove triphenylphosphine oxide. Concentrate the filtrate under reduced pressure.
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired N-Boc-3-(carbethoxymethylidene)azetidine.
Reduction (if saturated scaffold is desired): Dissolve the product in ethanol and add Palladium on carbon (10 mol%). Hydrogenate the mixture using a balloon or Parr shaker until the starting material is consumed.
Final Workup: Filter the reaction through Celite and concentrate the filtrate to yield the N-Boc-azetidine-3-carboxylate product.
Validation: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This protocol assesses the metabolic stability of a parent compound versus its bioisosteric replacement.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds.
Materials:
Pooled Human Liver Microsomes (HLM)
NADPH regenerating system (e.g., GOLDPak)
0.1 M Phosphate Buffer (pH 7.4)
Test compounds and positive/negative controls (e.g., Verapamil/Warfarin)
Acetonitrile with internal standard (e.g., Tolbutamide)
LC-MS/MS system
Procedure:
Preparation: Prepare a 1 mg/mL HLM suspension in phosphate buffer. Prepare working solutions of test compounds and controls at 1 µM in buffer.
Incubation (T=0 min): In a 96-well plate, add HLM solution to wells containing the test compound. Immediately add ice-cold acetonitrile with internal standard to quench the reaction. This serves as the 0-minute time point.
Incubation (Time course): To a separate set of wells, add HLM and test compound. Pre-incubate at 37 °C for 5 minutes.
Initiate Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
Time Points: At specified time points (e.g., 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile with internal standard.
Sample Processing: Centrifuge the plates at 4000 rpm for 15 minutes to pellet the protein. Transfer the supernatant to a new plate for analysis.
LC-MS/MS Analysis: Analyze the samples to determine the peak area ratio of the test compound relative to the internal standard at each time point.
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance.
Validation: The high-clearance control should have a short half-life, while the low-clearance control should remain stable, confirming the assay's validity.
Conclusion and Future Outlook
The bioisosteric replacement of the pyrrolidine acetate moiety is a powerful, multifaceted strategy in modern drug design.[4] By thoughtfully exchanging this common scaffold with alternatives like azetidine, piperidine, or by replacing the carboxylic acid with a tetrazole, medicinal chemists can systematically address liabilities related to pharmacokinetics and toxicity.[3][5] The success of this approach, as demonstrated in numerous drug discovery programs, relies on a deep understanding of the subtle yet significant changes in physicochemical properties that each replacement imparts.
Looking forward, the field continues to evolve with the introduction of novel, more three-dimensional bioisosteres such as bicyclo[1.1.1]pentane, which can act as a non-classical phenyl ring bioisostere.[8] The integration of computational chemistry to predict the impact of these replacements will further accelerate the design-synthesis-test cycle, enabling the more rapid optimization of drug candidates.[4] As our understanding of molecular interactions and ADME properties deepens, the strategic application of bioisosterism will remain a cornerstone of designing safer and more effective medicines.
References
The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry.
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). National Center for Biotechnology Information.
Bioisosterism. (2007). Drug Design Org.
What is the role of bioisosterism in drug design? (2025). Patsnap Synapse.
The Quest for Bioisosteric Replacements. (2006). Journal of Chemical Information and Modeling.
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.
Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab.
Quantum Evaluation of a Comprehensive Set of Carboxylic Acid Bioisosteres: Gas versus Solvated Phases. (2025). National Center for Biotechnology Information.
Pyrrolidine and diene scaffolds a Selected drugs containing fused... (n.d.). ResearchGate.
Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. (2022). MDPI.
A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. (2025). Journal of Medicinal Chemistry.
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). National Center for Biotechnology Information.
Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor. (2007). PubMed.
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025). The Journal of Organic Chemistry.
Bioisosterism. (2008). Wipf Group.
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. (2022). Journal of Agricultural and Food Chemistry.
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers.
Synthesis of Nitrone-derived Pyrrolidine Scaffolds and Their Combinatorial Libraries to Develop Selective α-l-Rhamnosidase Inhibitors. (2022). PubMed.
DNA-Compatible Synthesis of Pyrrolidine-Fused Scaffolds via a One-Pot Three-Component Cycloaddition Strategy. (2025). PubMed.
Characterization of Sulfonylated Pyrrolidine Derivatives: A Comparative Technical Guide
The following guide provides an in-depth technical comparison and characterization framework for sulfonylated pyrrolidine derivatives, designed for drug discovery professionals. Executive Summary & Strategic Value In med...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison and characterization framework for sulfonylated pyrrolidine derivatives, designed for drug discovery professionals.
Executive Summary & Strategic Value
In medicinal chemistry, the pyrrolidine scaffold is ubiquitous, serving as a core pharmacophore in DPP-4 inhibitors (e.g., Vildagliptin), antiviral agents, and enzyme inhibitors.[1] However, the choice of the nitrogen substituent—specifically sulfonyl (-SO₂R) versus acyl (-COR) —dramatically alters the molecule's physicochemical profile, metabolic fate, and analytical behavior.[1]
This guide objectively compares N-sulfonyl pyrrolidines against their N-acyl (amide) and N-alkyl alternatives.[1] It establishes that while sulfonylation often enhances metabolic stability and simplifies NMR characterization by eliminating rotameric complexity, it introduces specific mass spectrometric fragmentation pathways that must be accounted for during structural elucidation.
The "performance" of a chemical scaffold in drug discovery is defined by its stability, solubility, and structural integrity.[1] The following data highlights why a researcher might select a sulfonylated derivative over an amide.
Metabolic Stability: The Core Advantage
One of the primary drivers for employing a sulfonamide linkage over an amide is resistance to hydrolysis. Amides are susceptible to amidases and proteases, whereas the sulfonamide bond is non-hydrolyzable under physiological conditions.
Comparative Data: Metabolic Stability in Liver Microsomes
Experimental Context: Comparison of structurally analogous fluorinated derivatives incubated in porcine liver esterase.
Feature
N-Sulfonyl Pyrrolidine Derivative
N-Acyl (Amide) Pyrrolidine Derivative
Performance Implication
Metabolic Stability (120 min)
~95% Intact
~20% Intact
Sulfonamides offer superior half-life (t1/2) for systemic circulation.[1]
Enzymatic Susceptibility
Resistant to carboxylesterases/amidases.
High susceptibility to hydrolysis.
Ideal for avoiding "soft drug" liability.
Electronic Character
Strong electron-withdrawing (S is tetrahedral).
Moderate electron-withdrawing (Planar).
Modulates pKa of neighboring groups differently.
Data Source: Derived from comparative stability studies of peptide-mimetics [1].
Structural Rigidity and Rotamerism
A critical analytical advantage of sulfonylated pyrrolidines is the elimination of rotamers.
Amides (N-Acyl): Exhibit slow rotation around the C-N bond due to partial double bond character (
hybridization).[1] This results in dual peak sets in NMR spectra at room temperature, complicating integration and purity analysis.[1]
Sulfonamides (N-Sulfonyl): The sulfur atom is tetrahedral (
-like geometry).[1] The S-N bond does not exhibit the same planar resonance restriction as the amide bond. Consequently, N-sulfonyl pyrrolidines typically present as single, sharp signal sets in H NMR.[1]
Visualizing the Structural Divergence
The following diagram illustrates the geometric and electronic differences that dictate the characterization strategy.
Figure 1: Structural consequences of Sulfonylation vs. Acylation on NMR spectral complexity.
Detailed Characterization Protocols
Synthesis & Purification Workflow
Context: To ensure data reliability, the derivative must be synthesized with high purity before characterization.[1]
Protocol:
Reaction: Dissolve pyrrolidine derivative (1.0 eq) in DCM. Add TEA (2.0 eq). Cool to 0°C. Dropwise add Sulfonyl Chloride (1.1 eq). Warm to RT and stir for 2-4 hours.
Workup: Wash with 1N HCl (removes unreacted amine), then Sat. NaHCO₃ (removes sulfonyl chloride byproducts). Dry over Na₂SO₄.[2]
Purification: Flash chromatography is standard. Sulfonamides are typically less polar than the corresponding free amines but can be separated easily on Silica (Hexane/EtOAc gradients).
NMR Spectroscopy Guide
Objective: Confirm substitution and assess ring conformation.
Nucleus
Diagnostic Feature (N-Sulfonyl)
Comparison to N-Acyl
Note
H NMR
-Protons (H2, H5) shift downfield to 3.2–3.6 ppm .[1]
Similar shift, but NO signal splitting (rotamers).
Look for symmetry. If chiral, diastereotopic protons will split.[1]
H NMR, if you observe broad peaks for a sulfonylated pyrrolidine, do not assume rotamers. Suspect:
Aggregation (concentration too high).
Intermediate exchange due to a bulky ortho-substituent on the sulfonyl aromatic ring hindering rotation (atropisomerism potential, though rare in simple pyrrolidines).[1]
Presence of paramagnetic impurities.
Mass Spectrometry (MS/MS) Fragmentation
Objective: Structural elucidation and metabolite identification.
Sulfonamides exhibit a distinct fragmentation pattern compared to amides. The S-N bond is the "weak link" but cleaves differently than the amide bond.
Key Fragmentation Pathways:
Loss of SO₂: A rearrangement often leads to the extrusion of SO₂ (64 Da).
-Cleavage: Loss of the pyrrolidine ring (neutral loss 71 Da for unsubstituted pyrrolidine).[4]
Tropylium Ion Formation: If the sulfonyl group is benzenesulfonyl/tosyl, a dominant ion at m/z 91 (or substituted equivalent) is often the base peak [2].
Figure 2: Primary MS/MS fragmentation pathways for structural verification.
Infrared (IR) Spectroscopy
While less common in high-throughput screening, IR provides a rapid "fingerprint" check for the sulfonyl group.[1]
Asymmetric SO₂ Stretch: 1330–1370 cm⁻¹ (Strong).
Symmetric SO₂ Stretch: 1145–1180 cm⁻¹ (Strong).
Validation: Absence of the C=O stretch (1630–1690 cm⁻¹) confirms no amide contamination.
Experimental Validation: Self-Validating Protocol
To ensure the trustworthiness of your characterization, perform this Solubility-Stability Check before biological assays.
Purity Check: Run LC-MS. Purity must be >95%.
DMSO Stability: Dissolve compound in DMSO-d6. Run
H NMR immediately (T0). Store at RT for 24 hours. Run H NMR again (T24).
Pass Criteria: No new peaks >1% integration. (Sulfonamides are stable; degradation suggests labile impurities).
Aqueous Solubility (Turbidimetric): Dilute DMSO stock into PBS (pH 7.4).
Observation: Sulfonamides are often less soluble than amides due to lack of H-bond donor capacity (if tertiary). If precipitation occurs <10 µM, consider modifying the pyrrolidine ring (e.g., adding a polar group like 3-OH pyrrolidine) [3].[1]
References
Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. (2020). Comparison of sulfonamide vs amide stability.
Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. (2003). Detailed MS fragmentation mechanisms.
Synthesis, Structure, Hirshfeld Surface Analysis... of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine. Journal of Chemical Crystallography. (2023). X-ray and structural analysis of sulfonylated pyrrolidines.
Design and Optimization of Sulfone Pyrrolidine Sulfonamide Antagonists... Journal of Medicinal Chemistry. (2018). Application in drug design and PK optimization. [1]
Definitive Guide to Handling 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate: A Proactive Safety and Operations Protocol
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every aspect of your work, especially the handling of reactive chemical intermediates, is conducted with the highest degree...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every aspect of your work, especially the handling of reactive chemical intermediates, is conducted with the highest degree of safety and operational excellence. This guide moves beyond mere compliance, offering a deep, technically-grounded framework for managing 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate. Our approach is built on the principle of causality—understanding why a procedure is necessary is paramount to its flawless execution.
The information herein is synthesized from the safety profiles of closely related chemical structures, particularly pyrrolidine-1-sulfonyl chloride and other reactive sulfonyl chlorides, due to the absence of a specific Safety Data Sheet (SDS) for the target compound.[1][2] This proactive, analog-based hazard assessment ensures a robust margin of safety.
Hazard Assessment: The Reactivity of the Chlorosulfonyl Group
1-(Chlorosulfonyl)pyrrolidin-3-yl acetate possesses two key functional groups that dictate its handling procedures: the pyrrolidine ring and, most critically, the chlorosulfonyl moiety. The chlorosulfonyl group is highly electrophilic and exceptionally reactive, particularly towards nucleophiles.
Its primary hazard stems from its violent reaction with water.[3] Upon contact with moisture, including humidity in the air or water from improper quenching, it undergoes rapid hydrolysis to release hydrochloric acid (HCl) and the corresponding sulfonic acid, generating corrosive and toxic fumes.[2][4] This reactivity profile classifies the compound as a severe corrosive agent, capable of causing extensive damage to skin, eyes, and the respiratory tract.[1]
Anticipated Hazards:
Severe Corrosivity: Causes severe skin burns and serious eye damage.[2]
High Reactivity: Reacts violently with water, alcohols, amines, and strong bases.[2][3]
Toxic Byproducts: Contact with water liberates toxic and corrosive hydrogen chloride gas.[2]
Inhalation Hazard: Vapors and mists are expected to be highly irritating to the respiratory system.
Core Operational Protocol: Personal Protective Equipment (PPE)
Given the anticipated hazards, a comprehensive PPE strategy is non-negotiable. Do not treat these as mere recommendations; they are essential requirements for mitigating risk. The selection is based on established standards for handling water-reactive and corrosive sulfonyl chlorides.[5]
Protection Type
Routine Laboratory Use (e.g., Weighing, Reaction Setup)
Large Scale / Spill Response
Rationale & Causality
Eye / Face
Safety goggles conforming to EN 166 or ANSI Z87.1 AND a full-face shield.[3][5]
Same as routine use.
Goggles protect against splashes; the face shield is critical to protect the entire face from the violent evolution of gas and splashes that can occur if the material accidentally contacts water.
Hand
Chemical-resistant gloves (Nitrile rubber, min. 0.11mm thickness). Double-gloving is strongly recommended.[6]
Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber) over nitrile gloves.
The corrosive nature necessitates a robust barrier. Double-gloving provides protection in case the outer glove is breached. Always inspect gloves before use.[1]
Protects skin from accidental drips and splashes. A full suit is required for emergencies where significant exposure is possible.
Respiratory
Work must be conducted in a certified chemical fume hood.
A NIOSH/MSHA-approved full-face respirator with an appropriate acid gas/particulate cartridge or a self-contained breathing apparatus (SCBA).[3][5]
The fume hood is the primary engineering control to prevent inhalation of corrosive vapors.[8] For spills or ventilation failure, respiratory protection is mandatory to prevent severe lung damage.
Safe Handling & Storage: A Self-Validating System
Every step in the handling process is designed to prevent contact with incompatible materials and to contain the substance securely.
Handling Protocol:
Preparation: Before handling, ensure a safety shower and eyewash station are accessible and have been recently tested.[1] Prepare and label all necessary equipment (glassware, spatulas, etc.) and ensure they are scrupulously dry.
Inert Atmosphere: For transfers and reactions, it is best practice to handle 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[3]
Work Zone: ALL manipulations must occur within a certified chemical fume hood with the sash at the lowest practical height.[8]
Dispensing: Use only dry, dedicated spatulas or syringes for transfers. Never return excess material to the original container.
Quenching/Reaction: When adding to a reaction, do so slowly and in a controlled manner. For quenching residual reagent, a non-aqueous solvent should be used, followed by a slow, controlled addition of a non-protic base solution at low temperature. Never add water or alcohol directly to the neat material.
Post-Handling: Thoroughly wash hands and forearms with soap and water after removing gloves.[9] Decontaminate all equipment before removing it from the fume hood.
Storage Protocol:
Container: Keep the container tightly closed and store in a secondary container.[9]
Location: Store in a dedicated corrosives cabinet that is cool, dry, and well-ventilated.[3]
Incompatibilities: Segregate from water, acids, bases, alcohols, amines, and strong oxidizing agents.[2]
Atmosphere: Storing under an inert atmosphere is recommended to maintain product integrity and safety.[2]
Emergency Response & Disposal
Rapid and correct response to an incident is critical. All personnel must be familiar with these procedures before working with the material.
First Aid Measures:
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, holding eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention, specifically from an ophthalmologist.[2]
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2][3]
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Spill Response Workflow
The following diagram outlines the mandatory, step-by-step procedure for managing a spill.
Caption: Workflow for handling a spill of 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate.
Disposal Plan:
All waste containing this material, including empty containers and contaminated absorbents, must be treated as hazardous waste.
Collect waste in a dedicated, clearly labeled, and sealed container.[10]
Do not mix with aqueous or protic solvent waste streams.
Dispose of contents and container in accordance with all local, regional, and national regulations through an approved waste disposal plant.[11][12]
By integrating this comprehensive safety and handling protocol into your standard operating procedures, you build a foundation of trust and reliability in your laboratory's operations, ensuring both the safety of your team and the integrity of your research.
References
Safety Data Sheet(SDS). (2022, December 26). Source Not Specified.
Safety Data Sheet - Identification of the substance or mixture and of the supplier. (2024, September 9). Source Not Specified.
SAFETY D
SAFETY D
SAFETY DATA SHEET - BP . (2015, July 30). BP. Retrieved from [Link]
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . (2021, August 10). MDPI. Retrieved from [Link]
Pyrrolidine - Wikipedia . Wikipedia. Retrieved from [Link]